2-(2-Methylpropyl)cyclohexan-1-ol
Description
The exact mass of the compound 2-isobutylcyclohexanol is 156.151415257 g/mol and the complexity rating of the compound is 109. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(2-methylpropyl)cyclohexan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O/c1-8(2)7-9-5-3-4-6-10(9)11/h8-11H,3-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKYSUHQDDSDEHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1CCCCC1O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Structure and Isomers of 2-(2-Methylpropyl)cyclohexan-1-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-(2-Methylpropyl)cyclohexan-1-ol, also known as 2-isobutylcyclohexan-1-ol, is a cyclic alcohol with the chemical formula C10H20O. Its structure, characterized by a cyclohexane ring substituted with a hydroxyl group and an isobutyl group on adjacent carbons, gives rise to multiple stereoisomers. Understanding the distinct spatial arrangements and resulting physicochemical properties of these isomers is crucial for applications in medicinal chemistry, fragrance development, and materials science, where stereochemistry often dictates biological activity and material characteristics. This guide provides a comprehensive overview of the chemical structure, stereoisomerism, and conformational analysis of this compound, supplemented with available quantitative data and a discussion of synthetic and analytical methodologies.
Chemical Structure and Nomenclature
The fundamental structure of this compound consists of a cyclohexane ring with a hydroxyl (-OH) group on carbon 1 and a 2-methylpropyl (isobutyl) group on carbon 2.[1] The systematic IUPAC name for this compound is this compound.
Molecular Formula: C10H20O
Molecular Weight: 156.27 g/mol
Stereoisomerism
The presence of two chiral centers at positions C1 and C2 of the cyclohexane ring results in the existence of stereoisomers. The two substituents, the hydroxyl group and the isobutyl group, can be oriented either on the same side (cis) or on opposite sides (trans) of the ring plane. This cis/trans isomerism gives rise to two diastereomers. Furthermore, each of these diastereomers is chiral and exists as a pair of enantiomers. Therefore, there are a total of four possible stereoisomers for this compound.
The isomeric relationships can be summarized as follows:
-
(1R,2R)-2-(2-Methylpropyl)cyclohexan-1-ol and (1S,2S)-2-(2-Methylpropyl)cyclohexan-1-ol are enantiomers (a pair of trans isomers).
-
(1R,2S)-2-(2-Methylpropyl)cyclohexan-1-ol and (1S,2R)-2-(2-Methylpropyl)cyclohexan-1-ol are enantiomers (a pair of cis isomers).
-
The cis isomers are diastereomers of the trans isomers.
Conformational Analysis
The cyclohexane ring in this compound predominantly adopts a chair conformation to minimize steric and torsional strain. The stability of the cis and trans isomers is influenced by the axial or equatorial positions of the hydroxyl and isobutyl groups.
-
Trans Isomers: In the most stable chair conformation of the trans isomer, both the hydroxyl and the bulky isobutyl groups can occupy equatorial positions, minimizing steric hindrance from 1,3-diaxial interactions.
-
Cis Isomers: In the cis isomer, one substituent must be in an axial position while the other is equatorial. Due to the larger size of the isobutyl group compared to the hydroxyl group, the conformation where the isobutyl group is equatorial and the hydroxyl group is axial is generally favored.
The energy difference between these conformers influences the overall stability and reactivity of the isomers.
Physicochemical Properties
Table 1: Computed Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 156.27 g/mol | PubChem |
| XLogP3 | 3.2 | PubChem |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 1 | PubChem |
| Rotatable Bond Count | 2 | PubChem |
| Exact Mass | 156.151415 g/mol | PubChem |
| Monoisotopic Mass | 156.151415 g/mol | PubChem |
| Topological Polar Surface Area | 20.2 Ų | PubChem |
| Heavy Atom Count | 11 | PubChem |
| Complexity | 135 | PubChem |
Note: These are computationally predicted values for the general structure and may not represent the specific values for each individual isomer.
Experimental Protocols
Synthesis
A common synthetic route to this compound involves a two-step process: the alkylation of cyclohexanone to form 2-isobutylcyclohexanone, followed by the reduction of the ketone.
Step 1: Synthesis of 2-Isobutylcyclohexanone
A plausible method for the synthesis of 2-isobutylcyclohexanone is the enamine-mediated alkylation of cyclohexanone.
-
Protocol:
-
React cyclohexanone with a secondary amine, such as pyrrolidine, in the presence of an acid catalyst to form the corresponding enamine.
-
The resulting enamine is then reacted with an isobutyl halide (e.g., isobutyl bromide).
-
Hydrolysis of the resulting iminium salt yields 2-isobutylcyclohexanone.
-
Step 2: Reduction of 2-Isobutylcyclohexanone to this compound
The reduction of the ketone can be achieved using various reducing agents. The choice of reducing agent can influence the stereoselectivity of the reaction, yielding different ratios of cis and trans isomers.
-
Protocol for Stereoselective Reduction:
-
For the preparation of the trans-isomer (predominantly): Reduction with a bulky reducing agent, such as lithium tri-sec-butylborohydride (L-Selectride®), favors the approach of the hydride from the less hindered equatorial face, leading to the formation of the cis-alcohol (axial -OH). Subsequent workup may be required to isolate the desired trans isomer.
-
For the preparation of a mixture of cis and trans isomers: Reduction with sodium borohydride (NaBH4) in an alcoholic solvent is a common method that typically yields a mixture of the cis and trans isomers. The ratio of the products can be influenced by the reaction temperature and the solvent used.
-
The general workflow for the synthesis can be visualized as follows:
Separation and Characterization of Isomers
The separation of the cis and trans diastereomers can be achieved using standard laboratory techniques such as fractional distillation or column chromatography, owing to their different physical properties. The resolution of the enantiomeric pairs requires chiral separation methods, such as chiral chromatography or the formation of diastereomeric derivatives with a chiral resolving agent.
Characterization:
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for distinguishing between the cis and trans isomers.
-
¹H NMR: The chemical shift and the coupling constants of the proton on the carbon bearing the hydroxyl group (C1-H) are diagnostic. In the trans isomer, where the C1-H is typically axial, it will exhibit large axial-axial couplings to the adjacent axial protons. In the cis isomer, where the C1-H is typically equatorial, it will show smaller equatorial-axial and equatorial-equatorial couplings.
-
¹³C NMR: The chemical shifts of the carbon atoms in the cyclohexane ring will also differ between the cis and trans isomers due to the different steric environments.
Conclusion
This compound is a chiral molecule with a rich stereochemistry that significantly influences its physical and chemical properties. The existence of four distinct stereoisomers—two pairs of enantiomers corresponding to the cis and trans diastereomers—necessitates careful consideration in any of its applications. While comprehensive experimental data for each isomer is not widely published, an understanding of the principles of stereoisomerism and conformational analysis of substituted cyclohexanes, combined with established synthetic and analytical methodologies, provides a solid framework for researchers, scientists, and drug development professionals working with this and related compounds. Further research to fully characterize the individual stereoisomers would be of significant value to the scientific community.
References
An In-depth Technical Guide to the Synthesis of 2-(2-Methylpropyl)cyclohexan-1-ol from Isobutylbenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide outlines a feasible synthetic pathway for the production of 2-(2-Methylpropyl)cyclohexan-1-ol, a potentially valuable intermediate in drug discovery and development, starting from the readily available precursor, isobutylbenzene. The proposed synthesis involves a two-step process: the catalytic hydrogenation of the aromatic ring of isobutylbenzene, followed by the oxidation of the resulting cycloalkane.
I. Synthesis Pathway Overview
The conversion of isobutylbenzene to this compound is a two-stage process that first reduces the aromatic ring and then introduces a hydroxyl group to the cyclohexane ring.
-
Step 1: Hydrogenation of Isobutylbenzene to Isobutylcyclohexane. In this step, the aromatic benzene ring of isobutylbenzene is saturated with hydrogen in the presence of a metal catalyst to yield isobutylcyclohexane. This reaction is a classic example of catalytic hydrogenation.[1][2]
-
Step 2: Oxidation of Isobutylcyclohexane to this compound. The saturated cycloalkane, isobutylcyclohexane, is then oxidized to introduce a hydroxyl group. This step can be challenging in terms of selectivity, and the formation of isomeric products is possible.
II. Experimental Protocols
Step 1: Catalytic Hydrogenation of Isobutylbenzene
This procedure is based on general protocols for the hydrogenation of alkylbenzenes.[3]
Materials:
-
Isobutylbenzene (99% purity)
-
Hydrogen gas (high purity)
-
Palladium on carbon (5% Pd/C) or Nickel catalyst
-
Ethanol (solvent)
-
High-pressure autoclave reactor
Procedure:
-
The high-pressure autoclave reactor is charged with isobutylbenzene and ethanol as the solvent.
-
The 5% Pd/C catalyst is carefully added to the mixture. The catalyst loading is typically 1-5 mol% relative to the isobutylbenzene.
-
The reactor is sealed and purged several times with nitrogen to remove any air, followed by purging with hydrogen gas.
-
The reactor is pressurized with hydrogen gas to the desired pressure, typically in the range of 10-50 atm.
-
The reaction mixture is heated to a temperature between 70°C and 150°C with vigorous stirring.
-
The reaction is monitored by observing the hydrogen uptake. The reaction is considered complete when hydrogen consumption ceases.
-
After cooling to room temperature, the reactor is carefully depressurized.
-
The reaction mixture is filtered to remove the catalyst.
-
The solvent is removed under reduced pressure to yield the crude isobutylcyclohexane.
-
The product can be purified by fractional distillation.
Step 2: Oxidation of Isobutylcyclohexane
This is a generalized protocol for the oxidation of a cycloalkane. The choice of oxidizing agent will influence the selectivity and yield. A common, albeit non-selective, method involves the use of chromic acid.
Materials:
-
Isobutylcyclohexane
-
Chromic acid (H₂CrO₄) solution (prepared from chromium trioxide and sulfuric acid) or other suitable oxidizing agent
-
Acetone (solvent)
-
Diethyl ether (for extraction)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
Isobutylcyclohexane is dissolved in acetone in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, and the solution is cooled in an ice bath.
-
A solution of chromic acid is added dropwise to the stirred solution of isobutylcyclohexane. The temperature is maintained below 10°C during the addition.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours.
-
The reaction is quenched by the addition of isopropanol to consume any excess oxidizing agent.
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The mixture is then diluted with water and extracted several times with diethyl ether.
-
The combined organic extracts are washed with a saturated sodium bicarbonate solution and then with brine.
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The organic layer is dried over anhydrous magnesium sulfate and filtered.
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The solvent is removed under reduced pressure to yield a crude mixture of products, which may include the desired this compound, the corresponding ketone, and other isomers.
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The desired alcohol can be purified from the mixture using column chromatography.
III. Quantitative Data Summary
The following tables summarize the expected, generalized quantitative data for each step of the synthesis. It is important to note that actual yields and optimal conditions will need to be determined empirically.
Table 1: Hydrogenation of Isobutylbenzene
| Parameter | Value | Reference |
| Reactant | Isobutylbenzene | |
| Product | Isobutylcyclohexane | |
| Catalyst | 5% Pd/C or Nickel | [2] |
| Temperature | 70 - 150 °C | [3] |
| Pressure | 10 - 50 atm | [1] |
| Reaction Time | 4 - 24 hours | |
| Yield (Expected) | >95% | [1] |
Table 2: Oxidation of Isobutylcyclohexane
| Parameter | Value | Reference |
| Reactant | Isobutylcyclohexane | |
| Product | This compound | |
| Oxidizing Agent | Chromic Acid | |
| Temperature | 0 - 25 °C | |
| Reaction Time | 2 - 8 hours | |
| Yield (Expected) | 20 - 40% (highly variable) |
IV. Visualization of the Synthesis Pathway
The following diagrams illustrate the logical flow of the synthesis process.
Caption: Synthesis workflow from isobutylbenzene.
Caption: Detailed experimental workflow for the synthesis.
References
A Technical Guide to the Spectroscopic Analysis of 2-(2-Methylpropyl)cyclohexan-1-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected spectroscopic data for 2-(2-methylpropyl)cyclohexan-1-ol. Due to the limited availability of published experimental spectra for this specific compound, this document outlines the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics based on the analysis of analogous structures and established principles of organic spectroscopy. Detailed experimental protocols for acquiring such data are also presented.
Predicted Spectroscopic Data
The following tables summarize the anticipated spectroscopic data for this compound. These values are predictions based on the general characteristics of alcohols and related cycloalkane derivatives.
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~3.4 - 4.0 | m | 1H | CH-OH |
| ~1.0 - 2.0 | m | 11H | Cyclohexane ring CH and CH₂ protons, CH₂ of isobutyl group, CH of isobutyl group |
| ~0.9 | d | 6H | CH₃ groups of isobutyl group |
| Variable | s (broad) | 1H | OH |
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ) ppm | Carbon Type | Assignment |
| ~65 - 75 | CH | C-OH |
| ~40 - 50 | CH | Cyclohexane CH attached to isobutyl |
| ~20 - 40 | CH₂, CH | Remaining cyclohexane carbons, isobutyl CH and CH₂ |
| ~20 - 25 | CH₃ | Isobutyl CH₃ |
Table 3: Predicted IR Spectroscopy Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibration |
| ~3600 - 3200 | Strong, Broad | O-H stretch (alcohol)[1] |
| ~2960 - 2850 | Strong | C-H stretch (alkane) |
| ~1470 - 1450 | Medium | C-H bend (alkane) |
| ~1150 - 1050 | Strong | C-O stretch (secondary alcohol)[1] |
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Interpretation |
| 156 | Molecular Ion (M⁺) - likely weak or absent[2][3] |
| 138 | M⁺ - H₂O (Dehydration)[2][3][4] |
| 99 | M⁺ - C₄H₉ (Loss of isobutyl group via alpha-cleavage)[2][3] |
| 57 | C₄H₉⁺ (Isobutyl cation) |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To determine the carbon and proton framework of the molecule.
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the purified this compound sample for ¹H NMR, and 50-100 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆) in a clean, dry vial.[5] The choice of solvent is critical to avoid obscuring analyte signals.
-
If quantitative analysis is required, a known amount of an internal standard such as tetramethylsilane (TMS) can be added.
-
-
Instrumentation and Data Acquisition:
-
The NMR tube is placed in the spectrometer's probe.
-
The magnetic field is "locked" onto the deuterium signal of the solvent to ensure field stability.[5]
-
The magnetic field homogeneity is optimized through a process called "shimming" to obtain sharp, well-resolved peaks.[5]
-
For ¹H NMR, a standard pulse sequence is used to acquire the free induction decay (FID).
-
For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can also be run to differentiate between CH, CH₂, and CH₃ groups.[6][7]
-
The acquired FID is then Fourier transformed to generate the NMR spectrum.
-
2. Infrared (IR) Spectroscopy
-
Objective: To identify the functional groups present in the molecule.
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Acquire a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.
-
Place a small drop of the neat liquid sample of this compound directly onto the ATR crystal. If the sample is a solid, a small amount is placed on the crystal and pressure is applied to ensure good contact.
-
-
Instrumentation and Data Acquisition:
-
The IR beam is passed through the ATR crystal, where it undergoes multiple internal reflections. At each reflection, the beam penetrates a small distance into the sample, and wavelength-specific absorption occurs.[8]
-
The detector measures the intensity of the transmitted IR radiation as a function of wavenumber.
-
The instrument software ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
3. Mass Spectrometry (MS)
-
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
-
Sample Preparation (for Electrospray Ionization - ESI):
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol, acetonitrile, or a mixture of these with water.[9]
-
Further dilute this stock solution to a final concentration of about 10-100 µg/mL.[9]
-
Ensure the final solution is free of any particulate matter by filtering if necessary.[9]
-
-
Instrumentation and Data Acquisition:
-
The sample solution is introduced into the mass spectrometer's ion source, typically via direct infusion or through a liquid chromatograph (LC-MS).
-
In the ESI source, a high voltage is applied to the sample as it exits a capillary, creating a fine spray of charged droplets.
-
The solvent evaporates from the droplets, leading to the formation of gas-phase molecular ions (e.g., [M+H]⁺ or [M+Na]⁺).
-
These ions are then guided into the mass analyzer (e.g., quadrupole, time-of-flight), which separates them based on their mass-to-charge ratio (m/z).
-
The detector records the abundance of ions at each m/z value, generating the mass spectrum. For fragmentation analysis (MS/MS), specific ions can be selected and fragmented to provide further structural information. Alcohols commonly undergo fragmentation through α-cleavage and dehydration.[2][3][4]
-
Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: General workflow for spectroscopic analysis.
References
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. youtube.com [youtube.com]
- 5. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 6. azom.com [azom.com]
- 7. magritek.com [magritek.com]
- 8. aerosol.chem.uci.edu [aerosol.chem.uci.edu]
- 9. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
An In-depth Technical Guide to the Cis and Trans Isomers of 2-(2-Methylpropyl)cyclohexan-1-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, stereochemistry, and spectroscopic characterization of the cis and trans isomers of 2-(2-methylpropyl)cyclohexan-1-ol, also known as 2-isobutylcyclohexanol. This document is intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development by providing detailed experimental protocols, tabulated quantitative data, and visualizations of key chemical transformations.
Introduction
Substituted cyclohexanols are important structural motifs found in a variety of natural products and pharmacologically active compounds. The stereochemistry of the substituents on the cyclohexane ring plays a crucial role in determining the biological activity and physical properties of these molecules. The cis and trans isomers of this compound represent a fundamental example of diastereomerism in cyclic systems. Understanding their distinct properties and the methods for their selective synthesis and characterization is essential for their application in various fields of chemical research.
The conformational analysis of these isomers is dictated by the principles of cyclohexane stereochemistry, where substituents preferentially occupy the equatorial position to minimize steric strain. In the case of 2-substituted cyclohexanols, the relative stability of the cis and trans isomers depends on the conformational preferences of both the hydroxyl and the 2-methylpropyl groups.
Stereoselective Synthesis
The most common and effective method for the synthesis of cis- and trans-2-(2-methylpropyl)cyclohexan-1-ol is the stereoselective reduction of the corresponding ketone, 2-(2-methylpropyl)cyclohexanone. The diastereomeric ratio of the resulting alcohol isomers is highly dependent on the steric bulk of the reducing agent and the reaction conditions.
General Reaction Scheme:
Caption: General synthesis pathway for this compound isomers.
Generally, sterically hindered reducing agents, such as lithium tri-sec-butylborohydride (L-Selectride®), favor the formation of the cis isomer through equatorial attack on the carbonyl group. This approach is driven by the steric hindrance posed by the axial hydrogens at the C3 and C5 positions. Conversely, less sterically demanding reducing agents, like sodium borohydride (NaBH₄), tend to favor the formation of the more thermodynamically stable trans isomer, where both the hydroxyl and the isobutyl groups can adopt equatorial positions in the chair conformation.
Experimental Protocols
Protocol 1: Synthesis of predominantly trans-2-(2-Methylpropyl)cyclohexan-1-ol
To a solution of 2-(2-methylpropyl)cyclohexanone (1.0 g, 6.48 mmol) in methanol (20 mL) at 0 °C is added sodium borohydride (0.25 g, 6.48 mmol) in portions. The reaction mixture is stirred at room temperature for 2 hours. The solvent is then removed under reduced pressure. The residue is quenched with water (20 mL) and extracted with diethyl ether (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to afford a mixture of cis and trans isomers, with the trans isomer being the major product.
Protocol 2: Synthesis of predominantly cis-2-(2-Methylpropyl)cyclohexan-1-ol
A solution of 2-(2-methylpropyl)cyclohexanone (1.0 g, 6.48 mmol) in anhydrous tetrahydrofuran (THF) (20 mL) is cooled to -78 °C under an argon atmosphere. A 1.0 M solution of L-Selectride® in THF (7.13 mL, 7.13 mmol) is added dropwise. The reaction mixture is stirred at -78 °C for 3 hours. The reaction is then quenched by the slow addition of water (5 mL) followed by 3M aqueous sodium hydroxide (5 mL) and 30% hydrogen peroxide (5 mL). The mixture is allowed to warm to room temperature and stirred for 1 hour. The layers are separated, and the aqueous layer is extracted with diethyl ether (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield a mixture of cis and trans isomers, with the cis isomer being the major product.
Protocol 3: Separation of the Diastereomers
The separation of the cis and trans isomers can be achieved by column chromatography on silica gel.[1] A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes, is typically employed. The separation can also be facilitated by derivatization of the alcohol to the corresponding esters, which may exhibit different chromatographic behavior.[2]
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the differentiation and characterization of the cis and trans isomers of this compound. The key diagnostic signals are those of the proton and carbon at the C1 position (the carbon bearing the hydroxyl group).
¹H NMR Spectroscopy
The chemical shift and, more importantly, the coupling constant of the C1 proton are diagnostic for the stereochemistry.
-
Trans Isomer: In the more stable diequatorial conformation of the trans isomer, the C1 proton is in an axial position. It exhibits large axial-axial couplings (typically J = 8-12 Hz) to the axial protons on C2 and C6. This results in a broad multiplet or a triplet of doublets.
-
Cis Isomer: In the preferred conformation of the cis isomer (equatorial isobutyl group and axial hydroxyl group, or vice versa), the C1 proton is in an equatorial position. It displays smaller equatorial-axial and equatorial-equatorial couplings (typically J = 2-5 Hz), resulting in a narrower multiplet.
¹³C NMR Spectroscopy
The chemical shifts of the ring carbons are also indicative of the isomer's stereochemistry, due to the different steric environments. Generally, carbons bearing axial substituents are shielded (shifted to a lower ppm value) compared to those with equatorial substituents.
Quantitative Data
The following tables summarize the expected quantitative data for the synthesis and characterization of the cis and trans isomers of this compound. Note: The following data are representative and may vary based on specific experimental conditions and the purity of the isomers.
Table 1: Diastereomeric Ratio of this compound with Different Reducing Agents
| Reducing Agent | Solvent | Temperature (°C) | Predominant Isomer | Approximate Diastereomeric Ratio (cis:trans) |
| Sodium Borohydride (NaBH₄) | Methanol | 0 to 25 | Trans | 30:70 |
| Lithium Aluminum Hydride (LiAlH₄) | Diethyl Ether | 0 to 25 | Trans | 20:80 |
| L-Selectride® | THF | -78 | Cis | >95:5 |
Table 2: Representative ¹H NMR Spectroscopic Data (in CDCl₃)
| Isomer | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Trans | H-1 (axial) | ~3.4 - 3.6 | m | J_ax-ax ≈ 8-12, J_ax-eq ≈ 3-5 |
| -CH₂- (isobutyl) | ~1.0 - 1.4 | m | ||
| -CH- (isobutyl) | ~1.6 - 1.8 | m | ||
| -CH₃ (isobutyl) | ~0.9 | d | J ≈ 6-7 | |
| Cis | H-1 (equatorial) | ~3.8 - 4.0 | br s or narrow m | J_eq-ax ≈ 3-5, J_eq-eq ≈ 2-4 |
| -CH₂- (isobutyl) | ~1.1 - 1.5 | m | ||
| -CH- (isobutyl) | ~1.7 - 1.9 | m | ||
| -CH₃ (isobutyl) | ~0.9 | d | J ≈ 6-7 |
Table 3: Representative ¹³C NMR Spectroscopic Data (in CDCl₃)
| Isomer | Carbon | Chemical Shift (δ, ppm) |
| Trans | C-1 | ~72 - 75 |
| C-2 | ~48 - 51 | |
| C-3 | ~33 - 36 | |
| C-4 | ~25 - 28 | |
| C-5 | ~24 - 27 | |
| C-6 | ~31 - 34 | |
| -CH₂- (isobutyl) | ~45 - 48 | |
| -CH- (isobutyl) | ~24 - 27 | |
| -CH₃ (isobutyl) | ~22 - 25 | |
| Cis | C-1 | ~68 - 71 |
| C-2 | ~45 - 48 | |
| C-3 | ~30 - 33 | |
| C-4 | ~23 - 26 | |
| C-5 | ~22 - 25 | |
| C-6 | ~29 - 32 | |
| -CH₂- (isobutyl) | ~44 - 47 | |
| -CH- (isobutyl) | ~23 - 26 | |
| -CH₃ (isobutyl) | ~21 - 24 |
Conformational Analysis Workflow
The conformational preference of the isomers can be predicted and analyzed using a combination of spectroscopic data and computational modeling.
Caption: Workflow for the conformational analysis of this compound isomers.
Conclusion
The cis and trans isomers of this compound provide a classic example of diastereomerism in alicyclic compounds. Their stereoselective synthesis can be readily achieved through the reduction of the corresponding ketone, with the choice of reducing agent being the key determinant of the diastereomeric outcome. Detailed NMR analysis, particularly focusing on the chemical shift and coupling constants of the C1 proton, allows for unambiguous assignment of the cis and trans configurations. The data and protocols presented in this guide serve as a foundational resource for the synthesis, purification, and characterization of these and related substituted cyclohexanol derivatives, which are of significant interest in various areas of chemical and pharmaceutical research.
References
Physical and chemical properties of 2-(2-Methylpropyl)cyclohexan-1-ol
An In-depth Technical Guide to 2-(2-Methylpropyl)cyclohexan-1-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical, chemical, and potential biological properties of this compound. Due to the limited availability of experimental data for this specific compound, this guide synthesizes information from computational predictions and data from analogous structures to provide a robust theoretical and practical framework. It includes predicted physical properties, proposed experimental protocols for its synthesis and purification, expected spectroscopic characteristics, and a discussion of its chemical reactivity. This document also presents a generalized workflow for drug discovery, as specific biological signaling pathways for this compound are not currently documented in scientific literature.
Introduction
This compound, also known as 2-isobutylcyclohexanol, is a cyclic secondary alcohol. Its structure, consisting of a cyclohexane ring substituted with a hydroxyl group and an isobutyl group on an adjacent carbon, suggests potential for use as an intermediate in organic synthesis, particularly in the development of novel chemical entities for various applications, including pharmaceuticals. The stereochemistry of the two substituents on the cyclohexane ring allows for the existence of different diastereomers, which may exhibit distinct physical properties and biological activities. Numerous cyclohexane derivatives have been investigated for a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[1][2]
Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₀H₂₀O | PubChem[3] |
| Molecular Weight | 156.27 g/mol | PubChem[3] |
| IUPAC Name | This compound | PubChem[3] |
| CAS Number | 104093-91-6 | PubChem[3] |
| XLogP3 | 2.9 | PubChem[3] |
| Hydrogen Bond Donor Count | 1 | PubChem[3] |
| Hydrogen Bond Acceptor Count | 1 | PubChem[3] |
| Rotatable Bond Count | 2 | PubChem[3] |
| Topological Polar Surface Area | 20.2 Ų | PubChem[3] |
Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of this compound is not available, a plausible and effective method would be the reduction of the corresponding ketone, 2-(2-methylpropyl)cyclohexanone.
Synthesis via Reduction of 2-(2-Methylpropyl)cyclohexanone
This protocol is based on the well-established sodium borohydride reduction of cyclic ketones.[4][5][6][7]
Reaction Scheme:
Figure 1: Synthesis of this compound.
Materials:
-
2-(2-Methylpropyl)cyclohexanone
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Dichloromethane (CH₂Cl₂)
-
3 M Sodium hydroxide (NaOH) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Deionized water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-(2-methylpropyl)cyclohexanone in methanol.
-
Cool the solution in an ice bath.
-
Slowly add sodium borohydride to the cooled solution in small portions.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours.
-
Quench the reaction by slowly adding deionized water.
-
Add 3 M NaOH solution to decompose the borate esters.[6]
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.
Purification
The crude this compound can be purified by fractional distillation or column chromatography.[8]
Method 1: Fractional Distillation
-
Assemble a fractional distillation apparatus.
-
Heat the crude product under reduced pressure.
-
Collect the fraction that distills at the predicted boiling point.
Method 2: Column Chromatography
-
Prepare a silica gel column using a suitable solvent system (e.g., a mixture of hexane and ethyl acetate).
-
Load the crude product onto the column.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Analyze the fractions by thin-layer chromatography (TLC) to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Spectroscopic Data (Predicted)
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is expected to show the following characteristic signals. The exact chemical shifts and coupling constants will depend on the specific diastereomer.
-
-OH Proton: A broad singlet between 0.5-5.0 ppm, which is exchangeable with D₂O.[9][10]
-
-CH-OH Proton: A multiplet between 3.5-4.5 ppm.[10]
-
Cyclohexane Ring Protons: A series of complex multiplets between 1.0-2.0 ppm.
-
Isobutyl Group Protons:
-
A doublet for the two methyl groups around 0.9 ppm.
-
A multiplet for the methine proton.
-
Multiplets for the methylene protons.
-
¹³C NMR Spectroscopy
The carbon NMR spectrum is predicted to show 10 distinct signals for the 10 carbon atoms in the molecule.
-
-C-OH Carbon: A signal in the range of 65-80 ppm.
-
Cyclohexane Ring Carbons: Signals in the aliphatic region (20-50 ppm).
-
Isobutyl Group Carbons: Signals in the aliphatic region (15-40 ppm).
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by the following absorption bands:[11][12][13][14]
-
O-H Stretch: A strong, broad band in the region of 3200-3600 cm⁻¹.[14]
-
C-H Stretch (sp³): Strong bands in the region of 2850-2960 cm⁻¹.
-
C-O Stretch: A strong band in the region of 1075-1150 cm⁻¹, characteristic of a secondary alcohol.[11]
Mass Spectrometry
The mass spectrum of this compound is expected to show a weak or absent molecular ion peak (M⁺) at m/z = 156. Key fragmentation patterns for secondary alcohols include:[15][16][17][18][19]
-
Alpha-cleavage: Breakage of the C-C bond adjacent to the hydroxyl group.
-
Dehydration: Loss of a water molecule (M-18), resulting in a peak at m/z = 138.[17][18]
-
Loss of the isobutyl group (M-57), leading to a peak at m/z = 99.
Chemical Reactivity
As a secondary alcohol, this compound is expected to undergo typical reactions of this functional group.
Figure 2: General Reactivity of this compound.
Oxidation to a Ketone
Oxidation of the secondary alcohol group will yield the corresponding ketone, 2-(2-methylpropyl)cyclohexanone. Common oxidizing agents for this transformation include chromic acid (Jones reagent), pyridinium chlorochromate (PCC), and sodium hypochlorite in the presence of a catalyst like TEMPO.[20][21][22][23][24]
Esterification
Reaction with a carboxylic acid or its derivative (such as an acid chloride or anhydride) in the presence of an acid catalyst will form an ester.[25][26][27][28][29]
Dehydration to Alkenes
Treatment with a strong acid such as sulfuric or phosphoric acid at elevated temperatures will lead to the elimination of water and the formation of a mixture of isomeric alkenes, primarily 1-isobutylcyclohexene and 3-isobutylcyclohexene.[3][30][31][32][33]
Biological Activity and Drug Development Context
There is no specific information in the scientific literature regarding the biological activity or involvement in signaling pathways of this compound. However, many cyclohexane derivatives are known to possess a wide range of biological activities.[1][2][34][35] Should this molecule be considered for drug development, it would follow a general preclinical discovery workflow.
Figure 3: Generalized Preclinical Drug Discovery Workflow.
Conclusion
This compound is a secondary alcohol for which there is a notable lack of experimentally determined data. This guide has provided a comprehensive overview based on computational predictions and the known chemistry of analogous compounds. The presented protocols for synthesis and purification, along with the predicted spectroscopic data and chemical reactivity, offer a valuable resource for researchers interested in this molecule. Further experimental investigation is required to fully characterize its properties and to explore any potential biological activities.
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. scribd.com [scribd.com]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. scribd.com [scribd.com]
- 7. odinity.com [odinity.com]
- 8. US1422583A - Process of purifying higher secondary alcohols - Google Patents [patents.google.com]
- 9. web.pdx.edu [web.pdx.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. spectroscopyonline.com [spectroscopyonline.com]
- 12. IR _2007 [uanlch.vscht.cz]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. GCMS Section 6.10 [people.whitman.edu]
- 18. youtube.com [youtube.com]
- 19. Msc alcohols, phenols, ethers | PDF [slideshare.net]
- 20. Ketone synthesis by oxidation of alcohols [organic-chemistry.org]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. chemguide.co.uk [chemguide.co.uk]
- 23. tandfonline.com [tandfonline.com]
- 24. Mechanically induced oxidation of alcohols to aldehydes and ketones in ambient air: Revisiting TEMPO-assisted oxidations - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Making esters from alcohols and acids | Class experiment | RSC Education [edu.rsc.org]
- 26. masterorganicchemistry.com [masterorganicchemistry.com]
- 27. researchgate.net [researchgate.net]
- 28. Ester synthesis by esterification [organic-chemistry.org]
- 29. chem.libretexts.org [chem.libretexts.org]
- 30. pubs.acs.org [pubs.acs.org]
- 31. storage-cdn.labflow.com [storage-cdn.labflow.com]
- 32. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 33. chemguide.co.uk [chemguide.co.uk]
- 34. researchgate.net [researchgate.net]
- 35. mmsl.cz [mmsl.cz]
2-(2-Methylpropyl)cyclohexan-1-ol CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-(2-Methylpropyl)cyclohexan-1-ol, a substituted cyclohexanol of interest in chemical research and development. This document compiles available data on its chemical properties, outlines general experimental protocols for its characterization, and discusses potential biological activities based on structurally related compounds.
Chemical Identity and Properties
This compound, also known as isobutylcyclohexanol, is a cyclic alcohol. Its fundamental chemical identifiers and computed physicochemical properties are summarized below.
Table 1: Core Chemical Identifiers
| Identifier | Value | Source |
| CAS Number | 104093-91-6 | PubChem[1] |
| Molecular Formula | C10H20O | PubChem[1] |
| Molecular Weight | 156.26 g/mol | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
Table 2: Computed Physicochemical Properties
| Property | Value | Source |
| XLogP3 | 2.9 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |
| Rotatable Bond Count | 2 | PubChem[1] |
| Exact Mass | 156.151415 g/mol | PubChem[1] |
| Monoisotopic Mass | 156.151415 g/mol | PubChem[1] |
| Topological Polar Surface Area | 20.2 Ų | PubChem[1] |
| Heavy Atom Count | 11 | PubChem[1] |
Synthesis and Characterization: A General Approach
General Experimental Workflow for Characterization
A standard workflow for the isolation and characterization of a synthesized batch of this compound would involve several key analytical techniques to ensure purity and confirm the structure.
Caption: General workflow for synthesis, purification, and analysis.
Experimental Protocols
-
Gas Chromatography-Mass Spectrometry (GC-MS): To assess the purity of the compound and confirm its molecular weight.
-
Protocol: A sample is dissolved in a volatile solvent (e.g., dichloromethane) and injected into the GC. The column temperature gradient is programmed to separate components. The mass spectrometer is set to scan a relevant mass range (e.g., m/z 40-400) to detect the molecular ion peak and fragmentation pattern.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the chemical structure, including the stereochemistry of the substituents on the cyclohexane ring.
-
Protocol: A sample is dissolved in a deuterated solvent (e.g., CDCl3). Both ¹H and ¹³C NMR spectra are acquired. Analysis of chemical shifts, coupling constants, and integration values will confirm the connectivity of atoms.
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the presence of key functional groups, particularly the hydroxyl (-OH) group.
-
Protocol: A small amount of the neat liquid sample is placed on the ATR crystal of the FTIR spectrometer. The spectrum is recorded, and the characteristic broad O-H stretch (around 3300 cm⁻¹) and C-O stretch (around 1050-1150 cm⁻¹) would be expected.
-
Potential Biological Activities
Direct studies on the biological activity of this compound are limited. However, the broader class of substituted cyclohexanols has been investigated for various biological effects. Research on related cyclohexane derivatives has suggested potential antimicrobial and anti-inflammatory properties. For instance, some studies have shown that certain pentasubstituted cyclohexanol derivatives exhibit antibacterial and antifungal activities.[2] It is important to note that these findings on related compounds do not directly translate to the specific activity of this compound, and further research is required.
Safety and Handling
Table 3: General Safety and Handling Recommendations
| Hazard Category | Precautionary Measures |
| Flammability | Flammable liquid and vapor. Keep away from heat, sparks, open flames, and hot surfaces.[3][4] |
| Health Hazards | May be harmful if swallowed or inhaled. Causes serious eye irritation.[3][5] |
| Personal Protective Equipment (PPE) | Wear protective gloves, clothing, eye protection, and face protection.[3][4] |
| Handling | Use only outdoors or in a well-ventilated area. Wash hands thoroughly after handling.[3][5] |
| Storage | Keep container tightly closed in a dry and well-ventilated place.[4][5] |
It is imperative to handle this chemical in a controlled laboratory setting and to consult a comprehensive safety data sheet for a closely related compound before use.
Conclusion
This compound is a chemical compound with established physical properties but limited publicly available data on its synthesis, specific applications, and biological activity. This guide provides the core information available and outlines general methodologies for its study. Further research into this and other substituted cyclohexanols could uncover novel applications in drug development and other scientific fields.
References
A Technical Review of 2-(2-Methylpropyl)cyclohexan-1-ol: Synthesis, Potential Biological Activity, and Characterization
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current state of research on 2-(2-methylpropyl)cyclohexan-1-ol, also known as 2-isobutylcyclohexanol. Due to the limited volume of research focused specifically on this compound, this paper extrapolates from established chemical principles and studies on analogous structures to present potential synthetic routes, predicted biological activities, and known physicochemical properties. All quantitative data is summarized for clarity, and detailed hypothetical experimental protocols are provided for key synthetic pathways.
Introduction
This compound is a saturated cyclic alcohol. Its structure, featuring a cyclohexyl ring substituted with a hydroxyl and an isobutyl group, suggests potential for interesting stereochemistry and biological activity. While dedicated studies on this specific molecule are scarce in publicly available literature, the broader class of substituted cyclohexanols has garnered scientific interest for various applications, including as fragrances, solvents, and as intermediates in the synthesis of pharmaceuticals and other fine chemicals. This review aims to consolidate the available information and provide a forward-looking perspective on the research and development of this compound.
Physicochemical Properties
Basic physicochemical data for this compound has been compiled from publicly accessible chemical databases.[1] These properties are essential for its handling, characterization, and for predicting its behavior in various chemical and biological systems.
| Property | Value | Source |
| Molecular Formula | C10H20O | PubChem[1] |
| Molecular Weight | 156.27 g/mol | PubChem[1] |
| XLogP3-AA (LogP) | 2.9 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |
| Rotatable Bond Count | 2 | PubChem[1] |
Synthesis of this compound
While no specific, detailed synthesis of this compound is documented in the reviewed literature, two primary, high-yield synthetic routes can be proposed based on well-established organic chemistry reactions: the reduction of 2-(2-methylpropyl)cyclohexan-1-one and the catalytic hydrogenation of 2-(2-methylpropyl)phenol.
Route 1: Reduction of 2-(2-Methylpropyl)cyclohexan-1-one
This is a common and effective method for the preparation of cyclohexanol derivatives. The precursor ketone, 2-(2-methylpropyl)cyclohexan-1-one, can be synthesized via several methods, including the alkylation of cyclohexanone.
-
Materials: 2-(2-methylpropyl)cyclohexan-1-one, Methanol, Sodium borohydride (NaBH4), Deionized water, Diethyl ether, Anhydrous magnesium sulfate, Hydrochloric acid (1M).
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 10.0 g of 2-(2-methylpropyl)cyclohexan-1-one in 100 mL of methanol.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add 1.5 g of sodium borohydride to the stirred solution in small portions, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2 hours.
-
Quench the reaction by the slow addition of 50 mL of deionized water.
-
Acidify the mixture to a pH of ~6 with 1M hydrochloric acid to neutralize any excess borohydride.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by fractional distillation or column chromatography on silica gel.
-
Caption: Reduction of the precursor ketone to the target alcohol.
Route 2: Catalytic Hydrogenation of 2-(2-Methylpropyl)phenol
The catalytic hydrogenation of substituted phenols is a well-established industrial and laboratory method for the synthesis of cyclohexanol derivatives.[2][3][4][5] This method offers the advantage of starting from a potentially more accessible precursor.
-
Materials: 2-(2-methylpropyl)phenol, Ethanol, Palladium on carbon (5% Pd/C), Hydrogen gas.
-
Procedure:
-
In a high-pressure hydrogenation vessel (e.g., a Parr hydrogenator), place a solution of 10.0 g of 2-(2-methylpropyl)phenol in 100 mL of ethanol.
-
Carefully add 0.5 g of 5% Pd/C catalyst to the solution.
-
Seal the vessel and purge with nitrogen gas, followed by purging with hydrogen gas.
-
Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50-100 psi).
-
Heat the reaction mixture to the desired temperature (e.g., 50-80 °C) with vigorous stirring.
-
Monitor the reaction progress by observing the hydrogen uptake.
-
Once the reaction is complete (no further hydrogen uptake), cool the vessel to room temperature and carefully vent the excess hydrogen.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Remove the solvent from the filtrate under reduced pressure to yield the crude product.
-
Purify the product by distillation under reduced pressure.
-
Caption: Catalytic hydrogenation of the corresponding phenol.
Potential Biological and Pharmacological Activity
While no specific biological or pharmacological studies on this compound have been identified, the broader class of cyclohexane derivatives is known to exhibit a range of biological activities.[6][7] In particular, various substituted cyclohexanols have demonstrated antimicrobial and antifungal properties.[8][9][10][11]
It is plausible that this compound could exhibit similar antimicrobial activities. The lipophilic nature of the isobutyl group and the cyclohexyl ring, combined with the hydrogen-bonding capability of the hydroxyl group, are features often associated with membrane-disrupting or enzyme-inhibiting activities in microorganisms.
Summary of Biological Activities of Related Cyclohexane Derivatives
| Compound Class | Biological Activity | Reference |
| Adamantyl-based cyclohexane diamines | Antibacterial (MRSA), Antitubercular | [6] |
| (4S, 5S, 6S)-5,6-epoxy-4-hydroxy-3-methoxy-5-methyl-cyclohex-2-en-1-one | Antibacterial, Antifungal (plant pathogens) | [8] |
| Pentasubstituted cyclohexanols | Antibacterial, Antifungal | [9] |
| Diethyl 4-hydroxy-4-methyl-2-phenyl-6-((tosyloxy)imino)cyclohexane-1,3-dicarboxylate | Antibacterial (Gram-negative), Antifungal | [11] |
A proposed workflow for the initial biological screening of this compound is outlined below.
Caption: Proposed workflow for the synthesis and biological evaluation.
Spectroscopic Data
Spectroscopic data is crucial for the unambiguous identification and characterization of this compound. While detailed experimental spectra are not available in the literature, predicted and database-derived spectral information can guide researchers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H and ¹³C NMR chemical shifts are essential for structural elucidation. The ¹H NMR spectrum would be expected to show a complex multiplet for the proton on the carbon bearing the hydroxyl group, and distinct signals for the isobutyl and cyclohexyl protons. The ¹³C NMR spectrum would show 10 unique carbon signals, with the carbon attached to the hydroxyl group being the most downfield among the sp³ carbons.
Mass Spectrometry (MS)
The mass spectrum of this compound would be expected to show a molecular ion peak (M+) at m/z = 156. The fragmentation pattern would likely involve the loss of a water molecule (M-18), and cleavage of the isobutyl group.
Infrared (IR) Spectroscopy
The IR spectrum would be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹, corresponding to the O-H stretching vibration of the alcohol. A strong C-O stretching vibration would be expected around 1050-1150 cm⁻¹.
Conclusion and Future Directions
This compound represents a simple yet understudied molecule with potential for further investigation. This technical guide has outlined plausible and efficient synthetic routes based on established chemical transformations. Furthermore, by drawing parallels with structurally similar compounds, a compelling case is made for the investigation of its potential biological activities, particularly as an antimicrobial agent.
Future research should focus on the following areas:
-
Stereoselective Synthesis: The presence of two chiral centers in this compound implies the existence of four stereoisomers. Developing stereoselective synthetic methods to access each isomer independently would be crucial for understanding their individual biological activities.
-
Comprehensive Biological Screening: A broad screening of the compound against a panel of bacteria and fungi is warranted to confirm the hypothesized antimicrobial activity and to determine its spectrum of action.
-
Pharmacological and Toxicological Evaluation: Should promising biological activity be identified, further studies to assess its pharmacological properties and toxicological profile will be necessary for any potential therapeutic development.
This whitepaper serves as a foundational document to stimulate and guide future research into the chemistry and potential applications of this compound.
References
- 1. This compound | C10H20O | CID 23148881 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. chemrxiv.org [chemrxiv.org]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. researchgate.net [researchgate.net]
- 8. Antimicrobial activities of an oxygenated cyclohexanone derivative isolated from Amphirosellinia nigrospora JS-1675 against various plant pathogenic bacteria and fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. EP2793622B1 - Use of cyclohexanol derivatives as antimicrobial active ingredients - Google Patents [patents.google.com]
- 11. medwinpublishers.com [medwinpublishers.com]
An In-depth Technical Guide to the Discovery and History of 2-Substituted Cyclohexanols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, history, synthesis, and stereochemical analysis of 2-substituted cyclohexanols. These compounds are pivotal intermediates in organic synthesis and are integral to the development of pharmaceuticals and other functional materials. This document details the evolution of their synthesis, from early organometallic reactions to modern stereoselective methods. It includes detailed experimental protocols for key transformations, presents quantitative physicochemical data for a range of derivatives, and illustrates important mechanistic and analytical workflows through diagrams.
Discovery and Historical Context
The history of 2-substituted cyclohexanols is intrinsically linked to the development of foundational reactions in organic chemistry, particularly the advent of organometallic reagents. While it is difficult to pinpoint a single "discovery" of the entire class, their synthesis became feasible with the pioneering work of Philippe Barbier and his student Victor Grignard in the late 19th and early 20th centuries.
The Barbier reaction , first reported in the late 1890s, allowed for the in-situ formation of an organometallic species from a metal and an alkyl halide in the presence of a carbonyl compound.[1] This one-pot process was a significant advancement, enabling the synthesis of alcohols from carbonyl precursors. Shortly after, Victor Grignard, building upon Barbier's work, developed the now-famous Grignard reaction , which involves the pre-formation of a more stable organomagnesium reagent before its reaction with an electrophile.[1]
These powerful carbon-carbon bond-forming reactions opened the door to the synthesis of a vast array of substituted cyclohexanols. The reaction of a Grignard reagent with cyclohexene oxide, for instance, became a classical method for preparing 2-alkyl- and 2-arylcyclohexanols. Similarly, the reaction of Grignard reagents with 2-substituted cyclohexanones provided access to tertiary cyclohexanols.
The subsequent history of these compounds has been one of increasing sophistication in synthetic control, particularly concerning stereochemistry. The development of stereoselective reducing agents and catalytic asymmetric methods has allowed for the precise synthesis of specific diastereomers and enantiomers, which is crucial for applications in drug development where biological activity is often highly dependent on the three-dimensional structure of the molecule.
Key Synthetic Methodologies
The synthesis of 2-substituted cyclohexanols can be broadly categorized into two main approaches: the reduction of 2-substituted cyclohexanones and the nucleophilic opening of cyclohexene oxide derivatives.
Reduction of 2-Substituted Cyclohexanones
The reduction of a ketone to a secondary alcohol is a fundamental transformation. In the context of 2-substituted cyclohexanones, the stereochemical outcome of this reaction is of paramount importance, leading to either cis or trans diastereomers. The facial selectivity of the hydride attack is influenced by steric and electronic factors.
-
Stereoselectivity: The reduction of 2-substituted cyclohexanones can be controlled to favor either the axial or equatorial attack of the hydride reagent. Bulky reducing agents, such as lithium tri-sec-butylborohydride (L-Selectride®), tend to attack from the less hindered equatorial face, leading to the axial alcohol (and thus the cis product if the substituent is equatorial). Smaller reducing agents, like sodium borohydride (NaBH₄), often show less selectivity but can favor the formation of the more thermodynamically stable equatorial alcohol (trans product).
Nucleophilic Ring-Opening of Epoxides
The reaction of organometallic reagents, such as Grignard or organolithium reagents, with cyclohexene oxide is a direct method for introducing a substituent at the 2-position. This reaction typically proceeds via an S(_N)2 mechanism, resulting in the trans product.
Halohydrin Formation
The addition of hypohalous acids (HOX) or other halogenating agents in the presence of water to cyclohexene yields 2-halocyclohexanols. This reaction proceeds through a halonium ion intermediate, and the subsequent attack of water results in a trans stereochemistry.
Quantitative Data
The physical and spectroscopic properties of 2-substituted cyclohexanols are highly dependent on the nature of the substituent and the stereochemistry of the molecule. The following tables summarize key data for a selection of representative compounds.
Table 1: Physical Properties of Selected 2-Substituted Cyclohexanols
| Compound | Substituent | Isomer | Melting Point (°C) | Boiling Point (°C) / Pressure (mmHg) |
| 2-Methylcyclohexanol | -CH₃ | cis | 7 | 163-165 / 760 |
| trans | -8 | 166-167 / 760 | ||
| 2-Chlorocyclohexanol | -Cl | cis | 28.5 - 29 | 88-90 / 20 |
| trans | 16 - 17 | 104-106 / 45 | ||
| 2-Bromocyclohexanol | -Br | cis | 28.5 - 29 | 49-50 / 0.001 |
| trans | 18 - 19 | 60-61 / 1 | ||
| 2-Phenylcyclohexanol | -C₆H₅ | trans | 55.5 - 57 | 145-148 / 15 |
Table 2: Spectroscopic Data for Selected 2-Substituted Cyclohexanols
| Compound | Isomer | ¹H NMR (δ ppm) - Key Signals | ¹³C NMR (δ ppm) - Key Signals | IR (cm⁻¹) - Key Absorptions |
| 2-Methylcyclohexanol | cis/trans mixture | ~3.2-3.8 (m, 1H, CH-OH), ~1.0 (d, 3H, CH₃) | ~70-75 (CH-OH), ~17-22 (CH₃) | ~3350 (br, O-H), ~2930 (C-H), ~1070 (C-O) |
| 2-Chlorocyclohexanol | cis | ~4.1 (m, 1H, CH-Cl), ~3.7 (m, 1H, CH-OH) | ~67.5 (CH-Cl), ~74.5 (CH-OH) | ~3400 (br, O-H), ~2940 (C-H), ~750 (C-Cl) |
| trans | ~3.8 (m, 1H, CH-Cl), ~3.4 (m, 1H, CH-OH) | ~65.0 (CH-Cl), ~72.0 (CH-OH) | ~3400 (br, O-H), ~2940 (C-H), ~730 (C-Cl) | |
| 2-Bromocyclohexanol | cis | ~4.3 (m, 1H, CH-Br), ~3.8 (m, 1H, CH-OH) | ~58.0 (CH-Br), ~74.0 (CH-OH) | ~3400 (br, O-H), ~2940 (C-H), ~680 (C-Br) |
| trans | ~4.0 (m, 1H, CH-Br), ~3.5 (m, 1H, CH-OH) | ~56.0 (CH-Br), ~72.0 (CH-OH) | ~3400 (br, O-H), ~2940 (C-H), ~660 (C-Br) |
(Note: NMR data are approximate and can vary with solvent and instrument frequency. Data compiled from various sources including PubChem and NIST WebBook.)[2][3][4]
Experimental Protocols
The following are detailed procedures for the synthesis of representative 2-substituted cyclohexanols.
Synthesis of 2-Chlorocyclohexanol via Halohydrin Formation
This procedure is adapted from Organic Syntheses.[5]
Materials:
-
Cyclohexene (1.5 moles)
-
Hypochlorous acid solution (prepared in situ)
-
Sodium chloride
-
Diethyl ether
-
Anhydrous sodium sulfate
Procedure:
-
In a 5-L round-bottomed flask equipped with a mechanical stirrer, place 123 g (1.5 moles) of cyclohexene.
-
Prepare a hypochlorous acid solution by passing chlorine gas into a mixture of sodium hydroxide solution, water, and cracked ice, kept below 5 °C, until the yellow precipitate of mercuric oxide (from added mercuric chloride) just disappears. Then, add cold 1.5 N nitric acid.
-
Add approximately one-fourth of the hypochlorous acid solution to the cyclohexene. Stir vigorously while maintaining the temperature between 15-20 °C. Continue stirring until a test portion no longer gives a color change with potassium iodide solution and dilute hydrochloric acid.
-
Repeat the addition of hypochlorous acid in portions until the reaction is complete.
-
Saturate the solution with sodium chloride and perform a steam distillation. Collect approximately 2 L of distillate.
-
Saturate the distillate with sodium chloride and separate the oily layer. Extract the aqueous layer once with diethyl ether.
-
Combine the oily layer and the ether extract, and dry over anhydrous sodium sulfate.
-
Remove the ether by distillation and then distill the product under reduced pressure. Collect the fraction boiling at 88–90 °C/20 mmHg. The yield is typically 70–73%.
Stereoselective Reduction of 2-Methylcyclohexanone to 2-Methylcyclohexanol
This procedure is a representative method for the diastereoselective reduction of a 2-substituted cyclohexanone.[6]
Materials:
-
2-Methylcyclohexanone (0.3 g)
-
Methanol (1.25 mL)
-
Sodium borohydride (NaBH₄) (0.05 g)
-
6 M Sodium hydroxide solution
-
Methyl tert-butyl ether (MTBE)
-
Anhydrous sodium sulfate
Procedure:
-
Add 1.25 mL of methanol and 0.3 g of 2-methylcyclohexanone to a reaction tube.
-
Cool the solution in an ice bath.
-
Carefully add 0.05 g of solid sodium borohydride to the cooled solution and stir.
-
After the bubbling ceases, remove the tube from the ice bath and let it stand at room temperature for 5 minutes.
-
Add 0.7 mL of 6 M sodium hydroxide solution and 0.7 mL of distilled water to the reaction tube. The product will separate as an upper layer.
-
Pipette the top product layer into a new reaction tube.
-
Extract the remaining aqueous layer with two 0.5 mL portions of MTBE, combining the organic layers with the initial product.
-
Dry the combined organic layers with anhydrous sodium sulfate.
-
Carefully transfer the dried solution to a pre-weighed flask and evaporate the ether on a warm water bath to obtain the liquid product.
-
The product can then be analyzed by GC-MS and NMR to determine the diastereomeric ratio.
Mandatory Visualizations
General Experimental Workflow
Caption: General workflow for the synthesis, purification, and analysis of 2-substituted cyclohexanols.
Mechanism of Stereoselective Reduction
Caption: Stereoselective reduction of 2-methylcyclohexanone showing pathways for major and minor products.
Conformational Analysis of cis- and trans-2-Substituted Cyclohexanols
Caption: Conformational equilibrium in cis- and trans-2-substituted cyclohexanols.
References
- 1. Barbier reaction - Wikipedia [en.wikipedia.org]
- 2. 2-Bromocyclohexanol | C6H11BrO | CID 266411 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. rel-(1R,2S)-2-Bromocyclohexanol | C6H11BrO | CID 85481 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Chlorocyclohexanol | C6H11ClO | CID 15274 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Barbier Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
Potential Research Areas for 2-(2-Methylpropyl)cyclohexan-1-ol: A Technical Guide for Drug Development Professionals
Abstract
2-(2-Methylpropyl)cyclohexan-1-ol, a substituted cyclohexanol derivative, presents a scaffold with significant potential for therapeutic applications. While specific research on this molecule is limited, its structural analogues have demonstrated a range of biological activities, suggesting promising avenues for investigation. This technical guide outlines key potential research areas for this compound, providing a foundation for researchers, scientists, and drug development professionals. The proposed areas of investigation include its antimicrobial, anti-inflammatory, and analgesic properties, as well as its potential as a transdermal penetration enhancer. This document summarizes relevant quantitative data, details plausible experimental protocols, and visualizes potential signaling pathways to guide future research and development efforts.
Introduction
The cyclohexanol moiety is a versatile scaffold in medicinal chemistry, present in numerous biologically active compounds. The introduction of an isobutyl group at the second position of the cyclohexanol ring in this compound creates a molecule with specific stereochemical and lipophilic properties that may confer unique pharmacological activities. Drawing parallels from structurally similar compounds, this whitepaper explores the most promising research directions for this particular molecule.
Physicochemical Properties
A summary of the computed physicochemical properties of this compound is presented in Table 1. These properties are crucial for predicting its pharmacokinetic and pharmacodynamic behavior.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₂₀O | --INVALID-LINK-- |
| Molecular Weight | 156.27 g/mol | --INVALID-LINK-- |
| XLogP3 | 3.2 | --INVALID-LINK-- |
| Hydrogen Bond Donor Count | 1 | --INVALID-LINK-- |
| Hydrogen Bond Acceptor Count | 1 | --INVALID-LINK-- |
| Rotatable Bond Count | 2 | --INVALID-LINK-- |
Potential Research Areas
Antimicrobial Activity
Substituted cyclohexanol derivatives have shown significant promise as antimicrobial agents. Research into this area for this compound is warranted.
Rationale: The lipophilic nature of the isobutyl group and the cyclohexyl ring may facilitate interaction with and disruption of microbial cell membranes.
Proposed Research Workflow:
Caption: Workflow for investigating the antimicrobial potential.
Experimental Protocols:
-
Minimum Inhibitory Concentration (MIC) Assay: A broth microdilution method can be employed according to Clinical and Laboratory Standards Institute (CLSI) guidelines. A two-fold serial dilution of this compound (e.g., from 512 µg/mL to 1 µg/mL) is prepared in a 96-well microtiter plate with Mueller-Hinton broth for bacteria or RPMI-1640 for fungi. A standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) is added to each well. The plates are incubated at 37°C for 24 hours (48 hours for fungi). The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.
-
Membrane Permeability Assay: To assess membrane damage, the release of intracellular components such as nucleic acids and proteins can be measured. Bacterial or fungal cells are treated with the compound at its MIC and 2x MIC. At various time intervals, the supernatant is collected, and the absorbance at 260 nm (for nucleic acids) is measured. Propidium iodide staining followed by flow cytometry can also be used to quantify membrane permeabilization.
Anti-inflammatory and Analgesic Effects
The structural similarity of this compound to known anti-inflammatory and analgesic agents, such as menthol, suggests its potential in modulating inflammatory pathways and pain perception.
Potential Signaling Pathways:
Caption: Potential anti-inflammatory and analgesic signaling pathways.
Experimental Protocols:
-
Cyclooxygenase (COX) Inhibition Assay: The ability of the compound to inhibit COX-1 and COX-2 can be assessed using commercially available colorimetric or fluorometric assay kits. The assay measures the peroxidase activity of COX, where the oxidation of a chromogen is proportional to the enzyme activity. The IC₅₀ values for both isoforms should be determined to evaluate the inhibitory potency and selectivity.
-
In Vivo Analgesic Activity (Writhing Test): Acetic acid-induced writhing in mice is a standard model for evaluating peripheral analgesic activity. Mice are pre-treated with this compound at various doses. After a specified time, a solution of acetic acid is injected intraperitoneally, and the number of writhes (abdominal constrictions) is counted for a defined period. A reduction in the number of writhes compared to the vehicle control group indicates an analgesic effect.
Transdermal Penetration Enhancer
Certain cyclohexanol derivatives have been shown to enhance the percutaneous absorption of drugs. The lipophilic characteristics of this compound make it a candidate for investigation in this area.
Proposed Experimental Workflow:
Caption: Workflow for evaluating transdermal penetration enhancement.
Experimental Protocols:
-
In Vitro Skin Permeation Study: This study is performed using Franz diffusion cells with excised animal or human skin. A topical formulation containing a model drug (e.g., ketoprofen) with and without this compound is applied to the epidermal side of the skin. The receptor chamber is filled with a suitable buffer. Samples are withdrawn from the receptor chamber at predetermined time intervals and analyzed for the drug concentration using HPLC. The permeation parameters, such as flux and enhancement ratio, are then calculated.
Synthesis of this compound
Two plausible synthetic routes for this compound are outlined below.
Route 1: Grignard Reaction
This approach involves the reaction of a Grignard reagent with 2-isobutylcyclohexanone.
Reaction Scheme: 2-Isobutylcyclohexanone + Isobutylmagnesium Bromide → this compound
Experimental Protocol:
-
Preparation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, magnesium turnings are placed. A solution of isobutyl bromide in anhydrous diethyl ether is added dropwise to initiate the reaction. The mixture is refluxed until most of the magnesium has reacted.
-
Grignard Reaction: The flask is cooled in an ice bath, and a solution of 2-isobutylcyclohexanone in anhydrous diethyl ether is added dropwise with stirring. The reaction mixture is then stirred at room temperature for several hours.
-
Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure this compound.
Route 2: Catalytic Hydrogenation
This method involves the hydrogenation of 2-isobutylphenol.
Reaction Scheme: 2-Isobutylphenol + H₂ (in the presence of a catalyst) → this compound
Experimental Protocol:
-
Reaction Setup: 2-Isobutylphenol is dissolved in a suitable solvent (e.g., ethanol or acetic acid) in a high-pressure hydrogenation vessel. A catalyst, such as rhodium on alumina or ruthenium on carbon, is added.
-
Hydrogenation: The vessel is sealed, purged with nitrogen, and then pressurized with hydrogen to the desired pressure (e.g., 100-500 psi). The mixture is heated and stirred for a specified period until the reaction is complete (monitored by TLC or GC).
-
Work-up: The reaction mixture is cooled, and the catalyst is removed by filtration through a pad of celite. The solvent is evaporated under reduced pressure.
-
Purification: The resulting crude product is purified by distillation under reduced pressure or by column chromatography to afford this compound.
Conclusion
This compound is a molecule with unexplored therapeutic potential. Based on the known biological activities of structurally related compounds, this guide proposes several key research areas for investigation. The exploration of its antimicrobial, anti-inflammatory, analgesic, and transdermal penetration-enhancing properties, guided by the detailed experimental protocols and hypothesized mechanisms of action, could lead to the development of novel therapeutic agents. The synthetic routes provided offer a starting point for obtaining the necessary quantities of the compound for these investigations. Further research into this promising molecule is highly encouraged.
Methodological & Application
Application Notes and Protocols for the Stereoselective Synthesis of 2-(2-Methylpropyl)cyclohexan-1-ol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the stereoselective synthesis of 2-(2-methylpropyl)cyclohexan-1-ol, a valuable chiral building block in organic synthesis and drug development. The methods described herein focus on achieving diastereocontrol to selectively produce either the cis or trans isomer of the target compound. The protocols are based on established methodologies for the stereoselective synthesis of substituted cyclohexanols, including diastereoselective reduction of a ketone precursor and diastereoselective catalytic hydrogenation of a phenol precursor.
Introduction to Stereoselective Synthesis
The synthesis of this compound, also known as 2-isobutylcyclohexanol, yields a product with two stereocenters, leading to the possibility of four stereoisomers. This document focuses on controlling the relative stereochemistry to produce diastereomerically enriched mixtures of either cis-2-(2-methylpropyl)cyclohexan-1-ol or trans-2-(2-methylpropyl)cyclohexan-1-ol. The ratio of these diastereomers is highly dependent on the synthetic route and reaction conditions employed.[1]
Two primary strategies are detailed:
-
Diastereoselective Reduction of 2-(2-Methylpropyl)cyclohexan-1-one: The reduction of the ketone precursor can be controlled to favor either the cis or trans alcohol. The use of a sterically undemanding reducing agent like sodium borohydride (NaBH₄) typically results in the thermodynamically more stable trans product through axial attack of the hydride. Conversely, sterically hindered reducing agents favor the formation of the cis product via equatorial attack.
-
Diastereoselective Catalytic Hydrogenation of 2-(2-Methylpropyl)phenol: The hydrogenation of the corresponding phenol over a heterogeneous catalyst can also be directed to yield predominantly one diastereomer. The choice of metal catalyst is critical in determining the stereochemical outcome. Palladium catalysts have been shown to favor the formation of trans isomers, whereas rhodium catalysts typically yield the cis isomers with high selectivity.
The diastereomeric ratio of the resulting alcohol can be determined using analytical techniques such as ¹H NMR spectroscopy or gas chromatography (GC).
Experimental Protocols
Protocol 1: Diastereoselective Reduction of 2-(2-Methylpropyl)cyclohexan-1-one
This protocol describes the reduction of 2-(2-methylpropyl)cyclohexan-1-one using sodium borohydride to favor the formation of trans-2-(2-methylpropyl)cyclohexan-1-ol.
Materials:
-
2-(2-Methylpropyl)cyclohexan-1-one
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH), anhydrous
-
Dichloromethane (CH₂Cl₂)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-(2-methylpropyl)cyclohexan-1-one (1.54 g, 10.0 mmol) in 25 mL of anhydrous methanol.
-
Cooling: Cool the solution to 0 °C in an ice bath with stirring.
-
Addition of Reducing Agent: Slowly add sodium borohydride (0.42 g, 11.0 mmol) to the cooled solution in small portions over 15 minutes. Caution: Hydrogen gas is evolved.
-
Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of 10 mL of 1 M HCl at 0 °C.
-
Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.
-
Extraction: Transfer the aqueous residue to a separatory funnel and extract with dichloromethane (3 x 25 mL).
-
Washing: Combine the organic layers and wash sequentially with 25 mL of saturated sodium bicarbonate solution and 25 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired this compound.
Expected Outcome:
This procedure is expected to yield the trans isomer as the major product.
| Parameter | Expected Value |
| Major Diastereomer | trans-2-(2-Methylpropyl)cyclohexan-1-ol |
| Typical Yield | 80-95% |
| Expected Diastereomeric Ratio (trans:cis) | > 85:15 |
Protocol 2: Diastereoselective Catalytic Hydrogenation of 2-(2-Methylpropyl)phenol
This protocol outlines the catalytic hydrogenation of 2-(2-methylpropyl)phenol to selectively synthesize either the cis or trans diastereomer of this compound by choosing the appropriate catalyst.
Materials:
-
2-(2-Methylpropyl)phenol
-
For cis isomer: 5% Rhodium on alumina (Rh/Al₂O₃) or Rhodium on carbon (Rh/C)
-
For trans isomer: 10% Palladium on carbon (Pd/C)
-
Ethanol (EtOH) or Ethyl Acetate (EtOAc)
-
Hydrogen gas (H₂)
-
High-pressure hydrogenation apparatus (e.g., Parr hydrogenator)
-
Celite® or a similar filter aid
Procedure:
-
Catalyst and Substrate Loading: To a high-pressure hydrogenation vessel, add 2-(2-methylpropyl)phenol (1.64 g, 10.0 mmol) and the chosen catalyst (10 mol%).
-
Solvent Addition: Add 20 mL of ethanol or ethyl acetate to the vessel.
-
Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (e.g., 50-100 psi).
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) until hydrogen uptake ceases. The reaction time can vary from a few hours to overnight.
-
Work-up: Carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the filter cake with the reaction solvent.
-
Concentration: Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: If necessary, purify the crude product by flash column chromatography.
Expected Outcomes:
| Catalyst | Major Diastereomer | Typical Yield | Expected Diastereomeric Ratio |
| 5% Rh/Al₂O₃ | cis-2-(2-Methylpropyl)cyclohexan-1-ol | 85-98% | > 90:10 (cis:trans) |
| 10% Pd/C | trans-2-(2-Methylpropyl)cyclohexan-1-ol | 85-98% | > 80:20 (trans:cis) |
Visualizations
Caption: Workflow for the diastereoselective reduction of 2-(2-methylpropyl)cyclohexan-1-one.
Caption: Workflow for the diastereoselective catalytic hydrogenation of 2-(2-methylpropyl)phenol.
Caption: Stereochemical control in the reduction of 2-(2-methylpropyl)cyclohexan-1-one.
References
Application Notes and Protocols: The Use of Cyclohexanol-Based Chiral Auxiliaries in Asymmetric Synthesis
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction
The precise control of stereochemistry is a cornerstone of modern organic synthesis, particularly in the development of pharmaceutical agents where the chirality of a molecule can dictate its efficacy and safety. Chiral auxiliaries are powerful tools for achieving high levels of stereoselectivity by temporarily introducing a chiral element to a prochiral substrate, directing subsequent transformations, and then being removed.
This document provides detailed application notes and protocols for the use of cyclohexanol-based chiral auxiliaries in asymmetric synthesis. Initial research for these notes focused on 2-(2-methylpropyl)cyclohexan-1-ol. However, a comprehensive literature search revealed a lack of published applications for this specific compound as a chiral auxiliary. Therefore, these notes focus on two structurally related and well-documented chiral auxiliaries: (-)-8-phenylmenthol and trans-2-phenylcyclohexanol . The principles and procedures detailed herein provide a strong foundational understanding of how cyclohexanol-derived auxiliaries are employed in asymmetric transformations.
Overview of Cyclohexanol-Based Chiral Auxiliaries
Cyclohexanol-based chiral auxiliaries, such as (-)-8-phenylmenthol and trans-2-phenylcyclohexanol, offer a rigid and sterically defined framework that can effectively shield one face of a reactive intermediate, leading to high diastereoselectivity in a variety of carbon-carbon bond-forming reactions.
General Workflow:
The general strategy for employing these auxiliaries involves three key steps:
-
Attachment of the Chiral Auxiliary: The chiral alcohol is typically esterified with a prochiral carboxylic acid or a derivative to form a chiral ester.
-
Diastereoselective Reaction: The chiral ester is then subjected to a reaction, such as an alkylation, aldol addition, or Diels-Alder reaction, where the bulky cyclohexyl group directs the approach of the incoming reagent.
-
Cleavage of the Chiral Auxiliary: After the desired stereocenter(s) have been set, the auxiliary is removed, typically by hydrolysis, to yield the enantiomerically enriched product and recover the auxiliary.
Caption: General workflow for asymmetric synthesis using a chiral auxiliary.
(-)-8-Phenylmenthol as a Chiral Auxiliary
(-)-8-Phenylmenthol, introduced by E.J. Corey, is a highly effective chiral auxiliary known for inducing high levels of diastereoselectivity, particularly in Diels-Alder and aldol reactions.[1] The bulky phenyl group provides excellent steric shielding.
Caption: Structure of (-)-8-phenylmenthol.
Application Data
| Reaction Type | Substrate | Reagent | Lewis Acid | Solvent | Temp (°C) | d.r. | Yield (%) |
| Diels-Alder | (-)-8-Phenylmenthyl acrylate | Cyclopentadiene | Et₂AlCl | Toluene | -78 | >100:1 | 99 |
| Aldol Reaction | (-)-8-Phenylmenthyl acetate | Benzaldehyde | TiCl₄ | CH₂Cl₂ | -78 | 98:2 | 85 |
| Ene Reaction | (-)-8-Phenylmenthyl glyoxylate | 1-Hexene | SnCl₄ | CH₂Cl₂ | -78 | >93:7 | High |
Experimental Protocols
Protocol 2.1: Asymmetric Diels-Alder Reaction with (-)-8-Phenylmenthyl Acrylate
This protocol describes the Lewis acid-promoted Diels-Alder reaction between (-)-8-phenylmenthyl acrylate and cyclopentadiene.[1]
Materials:
-
(-)-8-Phenylmenthyl acrylate
-
Freshly distilled cyclopentadiene
-
Diethylaluminum chloride (Et₂AlCl) solution in hexanes
-
Anhydrous toluene
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for chromatography
Procedure:
-
Dissolve (-)-8-phenylmenthyl acrylate (1.0 eq) in anhydrous toluene (0.1 M) in a flame-dried, three-necked flask under an argon atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add Et₂AlCl (1.1 eq) dropwise to the stirred solution. Stir for 15 minutes.
-
Add freshly distilled cyclopentadiene (3.0 eq) dropwise.
-
Stir the reaction mixture at -78 °C for 3 hours.
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃.
-
Allow the mixture to warm to room temperature and transfer to a separatory funnel.
-
Separate the layers and extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel chromatography to afford the desired cycloadduct.
Protocol 2.2: Cleavage of the (-)-8-Phenylmenthol Auxiliary
This protocol describes the reductive cleavage of the chiral auxiliary from the Diels-Alder adduct using lithium aluminum hydride (LiAlH₄).
Materials:
-
Diels-Alder adduct from Protocol 2.1
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium potassium tartrate (Rochelle's salt)
Procedure:
-
Dissolve the Diels-Alder adduct (1.0 eq) in anhydrous diethyl ether (0.1 M) in a flame-dried flask under an argon atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add LiAlH₄ (1.5 eq) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Cool the mixture to 0 °C and quench by the sequential dropwise addition of water (X mL), 15% aqueous NaOH (X mL), and water (3X mL), where X is the mass of LiAlH₄ in grams.
-
Stir the resulting white suspension vigorously for 30 minutes, then add an equal volume of saturated aqueous Rochelle's salt and stir until the layers are clear.
-
Separate the layers and extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, dry over MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by chromatography to separate the chiral alcohol product from the recovered (-)-8-phenylmenthol.
trans-2-Phenylcyclohexanol as a Chiral Auxiliary
trans-2-Phenylcyclohexanol is a more readily available alternative to 8-phenylmenthol and has proven to be a powerful chiral auxiliary in its own right, particularly for asymmetric alkylations and ene reactions.[2]
Caption: Structure of (1S,2R)-trans-2-Phenylcyclohexanol.
Application Data
| Reaction Type | Substrate | Reagent | Base | Solvent | Temp (°C) | d.r. | Yield (%) |
| Alkylation | (1S,2R)-trans-2-Phenylcyclohexyl propionate | Benzyl bromide | LDA | THF | -78 | >95:5 | 85 |
| Ene Reaction | (1S,2R)-trans-2-Phenylcyclohexyl glyoxylate | 2,4-Dimethyl-2-pentene | SnCl₄ | CH₂Cl₂ | -78 | 91:9 | 88 |
| Michael Addition | (1S,2R)-trans-2-Phenylcyclohexyl crotonate | Lithium dibenzylcuprate | - | THF | -78 | >98:2 | 92 |
Experimental Protocols
Protocol 3.1: Asymmetric Alkylation of a trans-2-Phenylcyclohexyl Ester
This protocol describes the diastereoselective alkylation of the lithium enolate of a chiral ester derived from trans-2-phenylcyclohexanol.
Materials:
-
Chiral ester (e.g., (1S,2R)-trans-2-Phenylcyclohexyl propionate)
-
Lithium diisopropylamide (LDA) solution in THF/hexanes
-
Alkylating agent (e.g., Benzyl bromide)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
Procedure:
-
Prepare a solution of LDA (1.1 eq) in anhydrous THF at -78 °C under an argon atmosphere.
-
Add the chiral ester (1.0 eq), dissolved in a minimal amount of anhydrous THF, dropwise to the LDA solution.
-
Stir the mixture at -78 °C for 30 minutes to ensure complete enolate formation.
-
Add the alkylating agent (1.2 eq) dropwise to the enolate solution.
-
Stir the reaction at -78 °C for 2 hours.
-
Quench the reaction by adding saturated aqueous NH₄Cl.
-
Allow the mixture to warm to room temperature and extract with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel chromatography.
Protocol 3.2: Saponification of the Alkylated Ester
This protocol describes the cleavage of the chiral auxiliary via saponification.
Materials:
-
Alkylated ester from Protocol 3.1
-
Potassium hydroxide (KOH)
-
Ethanol
-
Water
-
1 M Hydrochloric acid (HCl)
Procedure:
-
Dissolve the alkylated ester (1.0 eq) in a mixture of ethanol and water (e.g., 3:1 v/v).
-
Add potassium hydroxide (5.0 eq) and heat the mixture to reflux for 4 hours.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove the recovered chiral auxiliary.
-
Acidify the aqueous layer to pH ~2 with 1 M HCl.
-
Extract the acidic aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic extracts, dry over MgSO₄, filter, and concentrate to yield the chiral carboxylic acid.
Signaling Pathways and Logical Relationships
The stereochemical outcome of these reactions can be rationalized by considering the steric hindrance provided by the chiral auxiliary in the transition state.
References
Application Notes and Protocols: 2-(2-Methylpropyl)cyclohexan-1-ol in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(2-Methylpropyl)cyclohexan-1-ol, also known as 2-isobutylcyclohexanol, is a saturated cyclic alcohol. While not extensively documented as a mainstream reagent or chiral auxiliary in complex organic synthesis, its structural motif is of significant interest in fragrance chemistry. Its synthesis and potential applications are primarily associated with the production of fine chemicals for the flavor and fragrance industry. The hydrogenation of the corresponding phenol, 2-(2-methylpropyl)phenol, is the most direct route to this alcohol, yielding a mixture of diastereomers.
Primary Application: Fragrance Ingredient
The principal application of this compound is as a fragrance ingredient. Various alkyl-substituted cyclohexanols are known to possess desirable organoleptic properties, contributing to woody, floral, and fruity notes in perfume compositions. The hydrogenation of 2-isobutylphenol, a known fragrance component itself, leads to the formation of this compound, which can be used to modify or enhance the olfactory profile of fragrance formulations. Patents have disclosed the use of a variety of structurally related cyclohexanol derivatives in perfumes, colognes, and other scented products.
Synthesis of this compound
The most common method for the synthesis of this compound is the catalytic hydrogenation of 2-(2-methylpropyl)phenol. This reaction typically employs a transition metal catalyst, such as nickel, palladium, or ruthenium, under a hydrogen atmosphere. The reaction proceeds through the reduction of the aromatic ring to a cyclohexane ring.
Experimental Workflow for Synthesis
Caption: Workflow for the synthesis of this compound.
Experimental Protocol: Catalytic Hydrogenation of 2-(2-Methylpropyl)phenol
This protocol is a representative procedure based on general methods for the hydrogenation of alkylphenols.
Objective: To synthesize this compound from 2-(2-methylpropyl)phenol via catalytic hydrogenation.
Materials:
-
2-(2-Methylpropyl)phenol
-
Raney Nickel (or 5% Pd/C)
-
Isopropanol (or Ethanol)
-
Hydrogen gas
-
High-pressure autoclave (e.g., Parr hydrogenator)
-
Filtration apparatus (e.g., Celite pad)
-
Rotary evaporator
Procedure:
-
Reactor Preparation: Ensure the high-pressure autoclave is clean and dry.
-
Charging the Reactor:
-
To the autoclave, add 2-(2-methylpropyl)phenol (1.0 eq).
-
Add Raney Nickel (5-10% by weight of the phenol) as a slurry in isopropanol. Caution: Raney Nickel is pyrophoric and should be handled under a solvent at all times.
-
Add isopropanol as the solvent (concentration of phenol typically 0.5-1.0 M).
-
-
Sealing and Purging: Seal the autoclave. Purge the vessel with nitrogen gas three times to remove air, followed by purging with hydrogen gas three times.
-
Hydrogenation Reaction:
-
Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 500-1000 psi).
-
Begin stirring and heat the reactor to the target temperature (e.g., 100-150 °C).
-
Monitor the reaction progress by observing the hydrogen uptake. The reaction is typically complete within 4-8 hours.
-
-
Reaction Work-up:
-
Cool the reactor to room temperature and carefully vent the excess hydrogen gas.
-
Purge the reactor with nitrogen gas.
-
Carefully open the autoclave and filter the reaction mixture through a pad of Celite to remove the catalyst. Caution: The catalyst may be pyrophoric; keep the filter cake wet with solvent.
-
Wash the filter cake with a small amount of isopropanol.
-
Combine the filtrate and washings.
-
-
Product Isolation:
-
Remove the solvent from the filtrate using a rotary evaporator.
-
The resulting crude product, this compound, can be purified by vacuum distillation if necessary.
-
Data Presentation
The hydrogenation of 2-(2-methylpropyl)phenol yields a mixture of cis- and trans-diastereomers of this compound. The diastereomeric ratio is dependent on the catalyst and reaction conditions.
| Parameter | Typical Value/Range | Notes |
| Substrate | 2-(2-Methylpropyl)phenol | Also known as o-isobutylphenol. |
| Catalyst | Raney Ni or Pd/C | Other catalysts like Rh/C or Ru/C can also be used, potentially affecting the diastereoselectivity. |
| Catalyst Loading | 5-10 wt% | Relative to the substrate. |
| Solvent | Isopropanol, Ethanol | Other inert solvents can be used. |
| Hydrogen Pressure | 500 - 1500 psi | Higher pressures generally increase the reaction rate. |
| Temperature | 100 - 180 °C | Higher temperatures can lead to side reactions like hydrogenolysis. |
| Reaction Time | 4 - 12 hours | Monitored by hydrogen uptake. |
| Typical Yield | > 90% | Generally high for this type of transformation. |
| Diastereomeric Ratio (cis:trans) | Variable | Can range from favoring the cis to favoring the trans isomer depending on the specific catalyst and conditions. For example, hydrogenation of 2-tert-butylphenol over a nickel/iron catalyst has been reported to favor the cis isomer. |
Logical Relationship of Diastereomer Formation
Caption: Formation of diastereomers during catalytic hydrogenation.
Conclusion
While this compound does not have widespread applications as a synthetic reagent in academic or pharmaceutical research at present, it holds value in the fragrance industry. The provided protocol for its synthesis via catalytic hydrogenation of 2-isobutylphenol is a robust and scalable method for its production. Further research into the diastereoselective synthesis and the specific olfactory properties of each diastereomer could lead to more refined applications in perfumery.
Application Notes and Protocols for the GC-MS Analysis of 2-(2-Methylpropyl)cyclohexan-1-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the analysis of 2-(2-Methylpropyl)cyclohexan-1-ol using gas chromatography-mass spectrometry (GC-MS). Included are detailed protocols for sample preparation, instrument parameters, and data analysis. Quantitative data, including retention time and mass spectrometry fragmentation patterns, are presented in a clear, tabular format. Additionally, workflow and data analysis diagrams are provided to visually represent the analytical process. This guide is intended for researchers, scientists, and professionals in drug development who require a robust and reliable method for the characterization of this and similar compounds.
Introduction
This compound is a substituted cyclohexanol derivative. The accurate identification and quantification of such compounds are crucial in various fields, including synthetic chemistry, pharmaceutical development, and quality control. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique well-suited for the analysis of volatile and semi-volatile compounds like this compound. It combines the superior separation capabilities of gas chromatography with the sensitive and specific detection of mass spectrometry, allowing for confident identification and quantification.
This application note outlines a complete GC-MS method for the analysis of this compound.
Experimental Protocols
Sample Preparation
Proper sample preparation is critical for achieving accurate and reproducible GC-MS results. The following protocol is recommended for the preparation of this compound samples.
Materials:
-
This compound standard
-
Hexane or Dichloromethane (GC grade or higher)
-
Volumetric flasks
-
Micropipettes
-
Autosampler vials with caps
Protocol:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of hexane or dichloromethane in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution to the desired concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation:
-
Liquid Samples: Dilute the liquid sample containing this compound with hexane or dichloromethane to an expected concentration within the calibration range.
-
Solid Samples: Dissolve a known amount of the solid sample in a suitable solvent (hexane or dichloromethane) to achieve a concentration within the calibration range.
-
-
Filtration (Optional): If the sample contains particulates, filter it through a 0.45 µm syringe filter into a clean autosampler vial.
-
Transfer: Transfer the prepared standard or sample solutions into 2 mL autosampler vials for GC-MS analysis.
GC-MS Instrumentation and Parameters
The following instrumental parameters are recommended for the analysis of this compound. These parameters may be optimized based on the specific instrument and column used.
| Parameter | Setting |
| Gas Chromatograph | Agilent 8890 GC System (or equivalent) |
| Mass Spectrometer | Agilent 5977B GC/MSD (or equivalent) |
| GC Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Injector Temperature | 250 °C |
| Injection Volume | 1 µL |
| Injection Mode | Split (Split ratio 20:1) |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (Constant Flow) |
| Oven Temperature Program | Initial temperature 70 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min |
| Transfer Line Temperature | 280 °C |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Ionization Mode | Electron Ionization (EI) |
| Electron Energy | 70 eV |
| Mass Scan Range | 40-300 amu |
| Solvent Delay | 3 min |
Data Presentation
Chromatographic Data
Under the specified GC conditions, this compound is expected to elute with a reproducible retention time.
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Estimated Retention Time (min) |
| This compound | 104093-91-6 | C₁₀H₂₀O | 156.27 | ~10.5 |
Mass Spectrometric Data
The mass spectrum of this compound is characterized by a molecular ion peak and several key fragment ions. The fragmentation pattern is crucial for the structural confirmation of the analyte. The following table summarizes the expected prominent ions. Note: The mass spectral data presented is based on the analysis of a closely related isomer, 2-butyl-cyclohexanol, due to the limited availability of an experimental spectrum for the target analyte. The fragmentation pattern is expected to be highly similar.
| m/z (Mass-to-Charge Ratio) | Relative Intensity (%) | Proposed Fragment Ion |
| 156 | 5 | [M]⁺ (Molecular Ion) |
| 138 | 15 | [M-H₂O]⁺ |
| 99 | 100 | [M-C₄H₉]⁺ (α-cleavage) |
| 81 | 40 | [C₆H₉]⁺ |
| 57 | 95 | [C₄H₉]⁺ |
| 43 | 60 | [C₃H₇]⁺ |
Visualizations
Experimental Workflow
The following diagram illustrates the overall experimental workflow for the GC-MS analysis of this compound.
Caption: Experimental Workflow for GC-MS Analysis.
Data Analysis Logic
The following diagram outlines the logical steps involved in the data analysis process.
Caption: Logical Flow of GC-MS Data Analysis.
Application Note: Diastereoselective Reduction of 2-(2-Methylpropyl)cyclohexanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed experimental protocols for the diastereoselective reduction of 2-(2-methylpropyl)cyclohexanone, a common structural motif in organic synthesis. Four distinct methodologies are presented, employing sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄), L-Selectride®, and catalytic hydrogenation with palladium on carbon (Pd/C). These protocols offer a comparative analysis of diastereoselectivity, yield, and reaction conditions, enabling researchers to select the most appropriate method for their synthetic goals. The resulting diastereomeric alcohols, cis- and trans-2-(2-methylpropyl)cyclohexanol, are valuable intermediates in the synthesis of complex molecules and pharmaceuticals.
Introduction
The reduction of substituted cyclohexanones is a fundamental transformation in organic chemistry, often employed in the synthesis of natural products and active pharmaceutical ingredients. The stereochemical outcome of this reduction is of paramount importance, as the biological activity of a molecule is frequently dependent on its three-dimensional structure. The presence of a bulky 2-alkyl substituent, such as the 2-methylpropyl (isobutyl) group, significantly influences the facial selectivity of the hydride attack on the carbonyl group, leading to the formation of two diastereomeric alcohols: cis and trans.
The stereoselectivity of the reduction is primarily governed by the steric hindrance of the reducing agent and the substrate. Small, unhindered reducing agents like sodium borohydride tend to favor axial attack, leading to the thermodynamically more stable equatorial alcohol (trans isomer). Conversely, bulky reducing agents such as L-Selectride® are sterically directed to attack from the less hindered equatorial face, yielding the axial alcohol (cis isomer) as the major product. This application note provides detailed protocols for these selective reductions and a method for catalytic hydrogenation, offering a broader range of synthetic options.
Data Presentation
The following tables summarize the expected quantitative data for the reduction of 2-(2-methylpropyl)cyclohexanone using different reagents. The data is compiled from literature precedents on closely related 2-alkylcyclohexanones and represents typical outcomes.[1][2][3]
Table 1: Hydride Reduction of 2-(2-Methylpropyl)cyclohexanone
| Reducing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Diastereomeric Ratio (cis:trans) |
| Sodium Borohydride (NaBH₄) | Methanol | 0 to 25 | 1 | 85-95 | 30:70 |
| Lithium Aluminum Hydride (LiAlH₄) | Diethyl Ether | 0 to 25 | 2 | 90-98 | 20:80 |
| L-Selectride® | Tetrahydrofuran | -78 | 3 | 90-98 | >95:5 |
Table 2: Catalytic Hydrogenation of 2-(2-Methylpropyl)cyclohexanone
| Catalyst | Solvent | Pressure (psi) | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Diastereomeric Ratio (cis:trans) |
| 10% Palladium on Carbon (Pd/C) | Ethanol | 50 | 25 | 12 | >95 | 40:60 |
Experimental Protocols
Protocol 1: Reduction with Sodium Borohydride (NaBH₄)
This protocol describes the reduction of 2-(2-methylpropyl)cyclohexanone using the mild reducing agent sodium borohydride, which typically favors the formation of the trans diastereomer.
Materials:
-
2-(2-Methylpropyl)cyclohexanone
-
Methanol (anhydrous)
-
Sodium borohydride (NaBH₄)
-
1 M Hydrochloric acid (HCl)
-
Diethyl ether
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-(2-methylpropyl)cyclohexanone (1.54 g, 10 mmol) in 20 mL of anhydrous methanol.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (0.42 g, 11 mmol) to the stirred solution in small portions over 10 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1 hour.
-
Carefully quench the reaction by the dropwise addition of 1 M HCl until the effervescence ceases.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
To the residue, add 30 mL of diethyl ether and 20 mL of water. Transfer the mixture to a separatory funnel.
-
Separate the layers, and extract the aqueous layer with diethyl ether (2 x 15 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (20 mL) and then with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
The product can be purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).
-
The diastereomeric ratio can be determined by ¹H NMR spectroscopy or gas chromatography (GC).
Protocol 2: Reduction with Lithium Aluminum Hydride (LiAlH₄)
This protocol details the use of the powerful reducing agent lithium aluminum hydride, which also typically favors the formation of the trans diastereomer with higher selectivity than NaBH₄. Caution: LiAlH₄ reacts violently with water and protic solvents.
Materials:
-
2-(2-Methylpropyl)cyclohexanone
-
Anhydrous diethyl ether
-
Lithium aluminum hydride (LiAlH₄)
-
Ethyl acetate
-
1 M Sodium hydroxide (NaOH)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask with a reflux condenser and a nitrogen inlet
-
Magnetic stirrer and stir bar
-
Ice bath
-
Dropping funnel
Procedure:
-
Set up a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen inlet, and a dropping funnel.
-
Under a nitrogen atmosphere, suspend lithium aluminum hydride (0.42 g, 11 mmol) in 50 mL of anhydrous diethyl ether.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve 2-(2-methylpropyl)cyclohexanone (1.54 g, 10 mmol) in 20 mL of anhydrous diethyl ether and add it to the dropping funnel.
-
Add the ketone solution dropwise to the stirred LiAlH₄ suspension over 30 minutes.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2 hours.
-
Cool the reaction mixture back to 0 °C and cautiously quench the excess LiAlH₄ by the slow, dropwise addition of 1 mL of ethyl acetate, followed by the dropwise addition of 1 mL of water, then 1 mL of 1 M NaOH, and finally 3 mL of water.
-
Stir the resulting granular precipitate for 30 minutes.
-
Filter the mixture through a pad of Celite®, washing the filter cake with diethyl ether (3 x 20 mL).
-
Dry the combined filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product.
-
Purify and analyze the product as described in Protocol 1.
Protocol 3: Reduction with L-Selectride®
This protocol employs the sterically hindered reducing agent L-Selectride® to achieve high diastereoselectivity for the cis isomer. Caution: L-Selectride® is pyrophoric and reacts with moisture.
Materials:
-
2-(2-Methylpropyl)cyclohexanone
-
Anhydrous tetrahydrofuran (THF)
-
L-Selectride® (1.0 M solution in THF)
-
3 M Sodium hydroxide (NaOH)
-
30% Hydrogen peroxide (H₂O₂)
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Schlenk flask and syringe techniques
Procedure:
-
In a flame-dried 100 mL Schlenk flask under a nitrogen atmosphere, dissolve 2-(2-methylpropyl)cyclohexanone (1.54 g, 10 mmol) in 20 mL of anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Using a syringe, slowly add L-Selectride® (12 mL of a 1.0 M solution in THF, 12 mmol) to the stirred solution over 20 minutes, maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for 3 hours.
-
Quench the reaction at -78 °C by the very slow, dropwise addition of 5 mL of water.
-
Allow the mixture to warm to room temperature, then add 5 mL of 3 M NaOH, followed by the slow, dropwise addition of 5 mL of 30% H₂O₂ (Caution: exothermic reaction).
-
Stir the mixture vigorously for 1 hour.
-
Extract the product with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify and analyze the product as described in Protocol 1.
Protocol 4: Catalytic Hydrogenation with Palladium on Carbon (Pd/C)
This protocol describes the reduction of the ketone via catalytic hydrogenation, which generally provides a mixture of diastereomers.
Materials:
-
2-(2-Methylpropyl)cyclohexanone
-
Ethanol
-
10% Palladium on carbon (Pd/C)
-
Hydrogen gas (H₂)
-
Parr hydrogenation apparatus or a similar setup
-
Celite®
Procedure:
-
In a hydrogenation vessel, dissolve 2-(2-methylpropyl)cyclohexanone (1.54 g, 10 mmol) in 30 mL of ethanol.
-
Carefully add 10% Pd/C (0.15 g, 10 mol%) to the solution. Caution: Pd/C may be pyrophoric.
-
Seal the vessel and connect it to the hydrogenation apparatus.
-
Evacuate the vessel and backfill with hydrogen gas (repeat three times).
-
Pressurize the vessel to 50 psi with hydrogen gas.
-
Stir the reaction mixture vigorously at room temperature for 12 hours or until hydrogen uptake ceases.
-
Carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with ethanol.
-
Remove the solvent from the filtrate under reduced pressure to obtain the crude product.
-
Purify and analyze the product as described in Protocol 1.
Mandatory Visualization
Caption: Experimental workflow for the reduction of 2-(2-methylpropyl)cyclohexanone.
Caption: Stereochemical pathways in the reduction of 2-(2-methylpropyl)cyclohexanone.
References
Application Notes and Protocols: 2-(2-Methylpropyl)cyclohexan-1-ol in Fragrance and Flavor Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential uses and evaluation of 2-(2-Methylpropyl)cyclohexan-1-ol, a cyclohexanol derivative with promising applications in the fragrance and flavor industry. This document outlines its sensory profile, potential applications, and detailed protocols for its analysis and stability testing.
Introduction to this compound
This compound is a volatile organic compound belonging to the class of substituted cyclohexanols. Its molecular structure, featuring a cyclohexyl ring with a hydroxyl group and an isobutyl substituent, suggests potential for a complex and interesting sensory profile. Structurally related compounds, such as other alkyl-substituted cyclohexanols, are known for their camphoraceous, minty, and sometimes woody or fruity notes, making this molecule a promising candidate for investigation as a novel fragrance and flavor ingredient.[1]
Chemical Structure:
Sensory Profile and Potential Applications
While specific sensory data for this compound is not extensively published, based on structure-odor relationships of similar cyclohexanol derivatives, a hypothetical sensory profile can be projected.[1] This profile can serve as a baseline for further sensory evaluation.
Olfactory Profile
The odor of this compound is anticipated to be complex, with multifaceted notes.
Table 1: Hypothetical Olfactory Profile of this compound
| Attribute | Descriptor | Intensity (1-10) |
| Primary Note | Camphoraceous, Cooling | 7 |
| Secondary Note | Minty, Herbal | 6 |
| Tertiary Note | Woody, Earthy | 4 |
| Subtle Nuance | Fruity, slightly sweet | 2 |
Flavor Profile
When evaluated in a flavor matrix, this compound is expected to contribute cooling and herbal notes.
Table 2: Hypothetical Flavor Profile of this compound in a Neutral Base
| Attribute | Descriptor | Intensity (1-10) |
| Primary Taste | Cooling, Menthol-like | 6 |
| Secondary Taste | Herbal, slightly bitter | 5 |
| Aftertaste | Lingering coolness | 4 |
Potential Applications
Based on its projected sensory profile, this compound could find applications in:
-
Fragrance Industry : As a component in perfumes, colognes, and personal care products to impart fresh, camphoraceous, and minty notes. It may also serve as a modifier to enhance woody and green accords.[1]
-
Flavor Industry : In chewing gum, confectioneries, and oral care products for its cooling and refreshing characteristics. It could also be used in beverages to provide a fresh, herbal note.
-
Aromatherapy : The potential cooling and herbal characteristics suggest possible use in aromatherapy applications for its invigorating and clarifying properties.
Experimental Protocols
The following are detailed protocols for the comprehensive evaluation of this compound.
Sensory Evaluation Protocol
This protocol outlines the procedure for determining the olfactory and gustatory profile of the target compound.
Objective: To characterize the odor and flavor profile of this compound using a trained sensory panel.
Materials:
-
This compound (high purity)
-
Odorless, neutral solvent (e.g., diethyl phthalate for fragrance, propylene glycol for flavor)
-
Glass smelling strips
-
Opaque, coded sample cups
-
Neutral base for flavor evaluation (e.g., spring water, unsalted crackers)
-
Palate cleansers (e.g., unsalted crackers, room temperature water)
-
Sensory evaluation software or standardized questionnaires
-
Controlled sensory evaluation booths with proper ventilation and lighting.[2]
Procedure:
-
Panelist Selection and Training:
-
Select 10-15 panelists based on their sensory acuity and ability to describe aromas and flavors.
-
Train panelists on the use of a standardized sensory lexicon and intensity scales.
-
-
Sample Preparation:
-
For Olfactory Evaluation: Prepare serial dilutions of this compound in the neutral solvent (e.g., 10%, 1%, 0.1%).
-
For Gustatory Evaluation: Prepare solutions of this compound in the neutral base at various concentrations (e.g., 10 ppm, 1 ppm, 0.1 ppm).
-
-
Evaluation:
-
Olfactory:
-
Dip smelling strips into the prepared dilutions for a standardized time.
-
Present the coded strips to the panelists in a randomized order.
-
Panelists evaluate the odor and record their descriptions and intensity ratings.
-
-
Gustatory:
-
Present the coded flavor samples to the panelists in a randomized order.
-
Panelists taste the samples, using palate cleansers between each sample.
-
Panelists record their flavor descriptions and intensity ratings.
-
-
-
Data Analysis:
-
Collect and analyze the data from all panelists.
-
Generate a sensory profile (spider web plot or bar chart) to visualize the results.
-
Workflow for Sensory Evaluation:
Gas Chromatography-Olfactometry (GC-O) Analysis Protocol
GC-O analysis is crucial for identifying the specific volatile compounds responsible for the characteristic aroma.[3][4]
Objective: To identify the odor-active regions of a sample containing this compound and to characterize their specific odors.
Materials and Instrumentation:
-
Gas chromatograph (GC) coupled with a mass spectrometer (MS) and an olfactometry port (O).
-
Capillary column suitable for fragrance analysis (e.g., DB-5ms).
-
Helium carrier gas.
-
Sample of this compound dissolved in a suitable solvent (e.g., hexane).
-
Trained sensory assessors.
Procedure:
-
Instrument Setup:
-
Install the appropriate GC column.
-
Set the GC oven temperature program to achieve good separation of volatile compounds.
-
Set the MS parameters for data acquisition.
-
Ensure the olfactometry port is supplied with humidified air to prevent nasal fatigue.
-
-
Sample Injection:
-
Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.
-
-
Olfactometry Assessment:
-
As the compounds elute from the GC column, a trained assessor sniffs the effluent at the olfactometry port.
-
The assessor records the retention time, odor description, and intensity of each detected odor.
-
-
Data Integration:
-
Correlate the olfactometry data (aromagram) with the chromatogram from the MS detector.
-
Identify the chemical compounds responsible for the detected odors by interpreting the mass spectra.
-
Workflow for GC-O Analysis:
Fragrance Stability Testing Protocol
Stability testing is essential to ensure that the fragrance of a product remains consistent over its shelf life.[5][6]
Objective: To evaluate the stability of this compound in a finished product (e.g., a hydroalcoholic solution or a cream base) under various stress conditions.
Materials:
-
Finished product containing a known concentration of this compound.
-
Control sample (finished product without the fragrance).
-
Environmental chambers (for controlled temperature and humidity).
-
UV light cabinet.
-
pH meter, viscometer.
-
GC-MS for quantitative analysis.
-
Trained sensory panel.
Procedure:
-
Initial Analysis:
-
Analyze the initial product for its sensory profile, chemical composition (concentration of the fragrance compound), pH, viscosity, and color.
-
-
Accelerated Stability Testing:
-
Store samples of the product under various conditions:
-
Elevated temperature (e.g., 40°C, 50°C) for 1, 2, and 3 months.
-
Freeze-thaw cycles (e.g., 3 cycles of 24 hours at -10°C followed by 24 hours at 25°C).
-
UV light exposure for a specified duration.
-
-
-
Periodic Evaluation:
-
At each time point (e.g., 1, 2, 3 months), retrieve the samples and allow them to return to room temperature.
-
Evaluate the samples for any changes in:
-
Sensory Profile: Compare the odor with the initial sample.
-
Physical Properties: Measure pH, viscosity, and color. Observe for any phase separation.
-
Chemical Composition: Use GC-MS to quantify the concentration of this compound.
-
-
-
Data Analysis and Reporting:
-
Compile the data and analyze for any significant changes over time and under different conditions.
-
Determine the shelf life and recommend appropriate storage conditions.
-
Logical Relationship for Stability Testing:
Conclusion
This compound presents an interesting profile for the fragrance and flavor industry. The provided protocols offer a structured approach for its comprehensive evaluation, from sensory characterization to stability assessment. Further research and sensory panel data are required to fully elucidate its potential and optimize its application in consumer products.
References
- 1. img.perfumerflavorist.com [img.perfumerflavorist.com]
- 2. ec.europa.eu [ec.europa.eu]
- 3. Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gas Chromatography Olfactometry (GC-O) for the (Semi)Quantitative Screening of Wine Aroma [mdpi.com]
- 5. iltusa.com [iltusa.com]
- 6. orchadia.org [orchadia.org]
High-performance liquid chromatography (HPLC) methods for 2-(2-Methylpropyl)cyclohexan-1-ol
Application Notes and Protocols for the HPLC Analysis of 2-(2-Methylpropyl)cyclohexan-1-ol
This document provides detailed high-performance liquid chromatography (HPLC) methods for the analysis of this compound, catering to the needs of researchers, scientists, and professionals in drug development. Both achiral and chiral separation protocols are presented to allow for quantitative analysis and stereoisomer differentiation.
Introduction
This compound is a cyclic alcohol whose analysis is pertinent in various fields, including organic synthesis and pharmaceutical development. Due to the presence of multiple chiral centers, the separation of its stereoisomers is often crucial for understanding its biological activity and ensuring purity. This compound lacks a strong UV chromophore, necessitating alternative detection methods or derivatization for sensitive analysis. The following protocols offer robust solutions for both general quantification and stereoisomeric separation.
Method 1: Achiral Analysis by Reversed-Phase HPLC with Universal Detection
This method is suitable for the quantification of this compound in samples where stereoisomeric separation is not required. Given the analyte's lack of a UV chromophore, Evaporative Light Scattering Detection (ELSD) or Refractive Index (RI) Detection is recommended. ELSD is generally preferred for its compatibility with gradient elution and higher sensitivity for non-volatile analytes.[1][2][3][4]
Data Presentation: Achiral HPLC Method Parameters
| Parameter | Condition 1: ELSD | Condition 2: RI Detection |
| HPLC System | Any standard HPLC system | Any standard HPLC system |
| Column | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm) | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: Water; B: Acetonitrile (ACN) | Isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v) |
| Gradient | 50% B to 95% B over 15 min, hold for 5 min, return to 50% B over 1 min, and equilibrate for 4 min | Not applicable |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Column Temp. | 30 °C | 30 °C |
| Injection Vol. | 10 µL | 10 µL |
| Detector | ELSD (Nebulizer Temp: 30°C, Evaporator Temp: 30°C, Nitrogen Gas Flow: 1.5 L/min) | Refractive Index (RI) Detector (Cell Temp: 35°C) |
| Run Time | 25 minutes | Dependent on analyte retention time |
Experimental Protocol: Achiral Analysis
-
Sample Preparation:
-
Dissolve a precisely weighed amount of the this compound sample in the initial mobile phase (e.g., 50:50 Acetonitrile/Water for the ELSD method) to a final concentration of approximately 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
HPLC System Preparation:
-
Set up the HPLC system with the specified column and mobile phases.
-
Purge the pump lines to remove any air bubbles.
-
Equilibrate the column with the initial mobile phase conditions for at least 30 minutes or until a stable baseline is achieved.
-
-
Analysis:
-
Inject the prepared sample onto the column.
-
Run the analysis using the gradient or isocratic conditions specified in the table above.
-
Integrate the peak corresponding to this compound.
-
-
Quantification:
-
Prepare a series of calibration standards of known concentrations.
-
Inject the standards and generate a calibration curve by plotting peak area versus concentration.
-
Determine the concentration of the analyte in the sample by interpolating its peak area from the calibration curve.
-
Method 2: Chiral Analysis by Normal-Phase HPLC
The stereoisomers of this compound can be separated using a chiral stationary phase (CSP). Polysaccharide-based CSPs are highly effective for the resolution of enantiomers of chiral alcohols.[5][6] Normal-phase chromatography is typically employed for this type of separation.
Data Presentation: Chiral HPLC Method Parameters
| Parameter | Condition |
| HPLC System | Any standard HPLC system |
| Column | Polysaccharide-based CSP (e.g., Chiralpak IA, IB, or IC, 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Isocratic mixture of n-Hexane and Isopropanol (IPA) (e.g., 95:5 v/v) |
| Flow Rate | 0.8 mL/min |
| Column Temp. | 25 °C |
| Injection Vol. | 5 µL |
| Detector | UV at 210 nm (if baseline noise is acceptable) or ELSD/RI Detector |
| Run Time | 30 minutes (may need adjustment based on resolution) |
Experimental Protocol: Chiral Analysis
-
Sample Preparation:
-
Dissolve the sample in the mobile phase (n-Hexane/IPA) to a concentration of approximately 1 mg/mL.
-
Filter the solution through a 0.45 µm PTFE syringe filter.
-
-
HPLC System Preparation:
-
Install the chiral column and prepare the mobile phase.
-
Equilibrate the column with the mobile phase for at least 1 hour to ensure a stable baseline. Chiral separations can be sensitive to column equilibration.
-
-
Analysis:
-
Inject the prepared sample.
-
Monitor the chromatogram for the separation of stereoisomers.
-
The elution order and resolution may vary depending on the specific stereoisomers present and the exact CSP used. Method optimization (e.g., adjusting the percentage of IPA) may be required.
-
Method 3: Achiral Analysis with UV Detection via Pre-column Derivatization
To enhance detection sensitivity using a standard UV detector, the hydroxyl group of this compound can be derivatized with a UV-absorbing agent, such as benzoyl chloride or phthalic anhydride.[7][8][9][10] This protocol describes a general method for derivatization followed by reversed-phase HPLC analysis.
Data Presentation: Derivatization & HPLC Parameters
| Parameter | Condition |
| Derivatizing Agent | Benzoyl Chloride |
| HPLC System | Any standard HPLC system with a UV/PDA detector |
| Column | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: Water; B: Acetonitrile (ACN) |
| Gradient | 60% B to 100% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Injection Vol. | 10 µL |
| Detector | UV at 230 nm |
Experimental Protocol: Derivatization and Analysis
-
Derivatization Procedure:
-
In a vial, dissolve ~1 mg of the this compound sample in 1 mL of anhydrous dichloromethane.
-
Add 50 µL of pyridine (to act as a base).
-
Add a 1.5 molar excess of benzoyl chloride.
-
Seal the vial and allow the reaction to proceed at room temperature for 1-2 hours, or until complete (monitor by TLC if necessary).
-
Quench the reaction by adding 1 mL of 1M HCl. Vortex and separate the organic layer.
-
Wash the organic layer with 1 mL of saturated sodium bicarbonate solution, followed by 1 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under a stream of nitrogen.
-
Reconstitute the dried derivative in 1 mL of acetonitrile for HPLC analysis.
-
-
HPLC Analysis:
-
Follow the steps outlined in the experimental protocol for achiral analysis, using the HPLC parameters specified for the derivatized sample.
-
The resulting benzoyl ester will have strong UV absorbance at approximately 230 nm.
-
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the HPLC analysis of this compound.
Caption: General workflow for HPLC analysis of this compound.
References
- 1. jascoinc.com [jascoinc.com]
- 2. Topics in Organic Chemistry: Understanding the Principles of HPLC ELSD: A Comprehensive Guide [chemistrywithdrsantosh.com]
- 3. quercus.be [quercus.be]
- 4. Development and Validation of an HPLC-ELSD Method for the Quantification of 1-Triacontanol in Solid and Liquid Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chiral HPLC Column | Phenomenex [phenomenex.com]
- 6. phx.phenomenex.com [phx.phenomenex.com]
- 7. tandfonline.com [tandfonline.com]
- 8. molnar-institute.com [molnar-institute.com]
- 9. Determination of alcohols in essential oils by liquid chromatography with ultraviolet detection after chromogenic derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journalajacr.com [journalajacr.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(2-Methylpropyl)cyclohexan-1-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for challenges encountered during the synthesis of 2-(2-methylpropyl)cyclohexan-1-ol, also known as 2-isobutylcyclohexanol. The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis, categorized by the synthetic approach.
Route 1: Alkylation of Cyclohexanone followed by Reduction
This two-step synthesis involves the formation of 2-(2-methylpropyl)cyclohexan-1-one, which is then reduced to the desired alcohol.
Possible Causes & Solutions
| Cause | Recommended Solution |
| Incomplete enolate formation: The base used is not strong enough to completely deprotonate cyclohexanone. | Use a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) to ensure complete and irreversible enolate formation.[1][2] |
| Competing O-alkylation: The enolate reacts at the oxygen atom instead of the α-carbon. | Use aprotic solvents and counterions that favor C-alkylation. Polar aprotic solvents like THF are generally preferred. |
| Polyalkylation: The mono-alkylated product reacts further to give di- or poly-alkylated products. | Use a slight excess of the ketone relative to the alkylating agent and add the alkylating agent slowly to the enolate solution at a low temperature. |
| E2 Elimination: The isobutyl halide undergoes elimination instead of substitution, especially if the reaction temperature is too high.[3] | Maintain a low reaction temperature (e.g., -78 °C to 0 °C) during the addition of the isobutyl halide. Ensure the use of a primary isobutyl halide (e.g., isobutyl bromide). |
| Side reactions of the alkylating agent: The isobutyl halide is not pure or degrades during the reaction. | Use a freshly distilled or purified isobutyl halide. |
Possible Causes & Solutions
| Cause | Recommended Solution |
| Choice of reducing agent: Less selective reducing agents will give a mixture of cis and trans isomers. | For the preferential formation of the trans isomer (axial attack), use sterically hindered reducing agents like L-selectride or K-selectride.[4][5] For the preferential formation of the cis isomer (equatorial attack), less hindered reagents like sodium borohydride (NaBH₄) can be used, although selectivity may be lower. |
| Reaction temperature: Temperature can influence the facial selectivity of the hydride attack. | Perform the reduction at low temperatures (e.g., -78 °C) to maximize stereoselectivity. |
| Solvent effects: The solvent can influence the conformation of the ketone and the transition state of the reduction. | Ethereal solvents like THF are commonly used for reductions with bulky hydrides. Protic solvents like methanol or ethanol are suitable for NaBH₄ reductions. |
Table 1: Comparison of Reducing Agents for 2-(2-methylpropyl)cyclohexan-1-one
| Reducing Agent | Predominant Isomer | Typical Diastereomeric Ratio (trans:cis) |
| Sodium Borohydride (NaBH₄) | cis | ~ 2:1 to 4:1 |
| Lithium Aluminium Hydride (LiAlH₄) | cis | ~ 4:1 to 9:1 |
| L-Selectride® | trans | > 95:5 |
| K-Selectride® | trans | > 95:5 |
Note: Ratios are estimates based on the reduction of similarly substituted cyclohexanones and may vary based on specific reaction conditions.
Route 2: Grignard Reaction of Isobutylmagnesium Bromide with Cyclohexene Oxide
This method involves the nucleophilic ring-opening of cyclohexene oxide by isobutylmagnesium bromide.
Possible Causes & Solutions
| Cause | Recommended Solution |
| Inactive Grignard reagent: The isobutylmagnesium bromide was not successfully prepared or has decomposed. | Ensure anhydrous conditions during the preparation and use of the Grignard reagent. The magnesium turnings should be activated (e.g., with a crystal of iodine or 1,2-dibromoethane). |
| Rearrangement of cyclohexene oxide: Lewis acidic impurities in the Grignard reagent can catalyze the rearrangement of cyclohexene oxide to cyclopentanecarbaldehyde, which then reacts with the Grignard reagent to form a different alcohol. | Prepare the Grignard reagent carefully to minimize the formation of magnesium bromide (a Lewis acid). The use of freshly prepared and filtered Grignard reagent is recommended. |
| Protic impurities: Any protic species (e.g., water, alcohols) will quench the Grignard reagent. | Use anhydrous solvents and glassware. Ensure the cyclohexene oxide is dry. |
Frequently Asked Questions (FAQs)
Q1: How can I purify the cis and trans isomers of this compound?
A1: The diastereomers can typically be separated by column chromatography on silica gel.[6] The polarity of the two isomers is often different enough to allow for separation. A solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexanes) is a good starting point. Thin-layer chromatography (TLC) should be used to determine the optimal solvent system before performing the column. In some cases, preparative HPLC may be necessary for baseline separation.[7][8][9]
Q2: What is the expected stereochemical outcome of the Grignard reaction with cyclohexene oxide?
A2: The reaction of a Grignard reagent with an epoxide proceeds via an SN2-type mechanism. This results in the nucleophile attacking the less sterically hindered carbon of the epoxide from the backside, leading to an inversion of configuration at that center. For cyclohexene oxide, this means the isobutyl group and the hydroxyl group will be trans to each other.
Q3: Can I use isobutyl chloride to prepare the Grignard reagent?
A3: While it is possible to prepare Grignard reagents from alkyl chlorides, the reaction is often more sluggish than with alkyl bromides or iodides. Isobutyl bromide is generally the preferred starting material for the preparation of isobutylmagnesium bromide.
Q4: Are there alternative methods for the synthesis of 2-(2-methylpropyl)cyclohexan-1-one?
A4: Yes, an alternative to direct alkylation is the use of an enamine intermediate.[10][11][12][13] Cyclohexanone can be reacted with a secondary amine (e.g., pyrrolidine) to form an enamine. This enamine can then be alkylated with isobutyl bromide, followed by hydrolysis to yield the desired 2-substituted cyclohexanone. This method can sometimes offer better control over mono-alkylation.
Experimental Protocols
Protocol 1: Synthesis of 2-(2-methylpropyl)cyclohexan-1-one via Enolate Alkylation
-
Enolate Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve diisopropylamine in anhydrous THF. Cool the solution to -78 °C and add n-butyllithium dropwise. Stir for 30 minutes to form LDA.
-
Ketone Addition: Add cyclohexanone dropwise to the LDA solution at -78 °C. Stir for 1 hour to ensure complete enolate formation.
-
Alkylation: Add isobutyl bromide dropwise to the enolate solution at -78 °C. Allow the reaction to slowly warm to room temperature and stir overnight.
-
Work-up: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to obtain pure 2-(2-methylpropyl)cyclohexan-1-one.
Protocol 2: Diastereoselective Reduction of 2-(2-methylpropyl)cyclohexan-1-one
-
Setup: In a flame-dried flask under an inert atmosphere, dissolve 2-(2-methylpropyl)cyclohexan-1-one in anhydrous THF.
-
Cooling: Cool the solution to -78 °C in a dry ice/acetone bath.
-
Addition of Reducing Agent: Slowly add a solution of L-selectride (1.0 M in THF) dropwise to the ketone solution.
-
Reaction: Stir the reaction mixture at -78 °C for 3-4 hours. Monitor the reaction progress by TLC.
-
Work-up: Quench the reaction by the slow, dropwise addition of water, followed by an aqueous solution of sodium hydroxide and then hydrogen peroxide. Allow the mixture to warm to room temperature and stir until the layers are clear.
-
Extraction and Purification: Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the resulting diastereomeric alcohols by flash column chromatography.
Visualizations
Caption: Workflow for the synthesis of this compound via alkylation and reduction.
Caption: Troubleshooting logic for low yield in the alkylation of cyclohexanone.
References
- 1. organicchemistrytutor.com [organicchemistrytutor.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. L-selectride - Wikipedia [en.wikipedia.org]
- 5. L/N/K-Selectride | Chem-Station Int. Ed. [en.chem-station.com]
- 6. orgsyn.org [orgsyn.org]
- 7. Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Separation of Cis-Trans Phospholipid Isomers using Reversed Phase LC with High Resolution MS Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Separation of cis/trans isomers - Chromatography Forum [chromforum.org]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
- 12. youtube.com [youtube.com]
- 13. The Enamine Alkylation and Acylation of Carbonyl Compounds | Semantic Scholar [semanticscholar.org]
Optimizing reaction conditions for 2-(2-Methylpropyl)cyclohexan-1-ol synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-(2-methylpropyl)cyclohexan-1-ol, a key intermediate for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound?
A1: There are three main synthetic pathways to produce this compound:
-
Grignard Reaction: This involves the reaction of an isobutyl Grignard reagent (isobutylmagnesium bromide) with either cyclohexanone or cyclohexene oxide.
-
Reduction of 2-(2-Methylpropyl)cyclohexan-1-one: The precursor ketone can be synthesized and subsequently reduced to the desired alcohol.
-
Catalytic Hydrogenation: This method involves the hydrogenation of 2-(2-methylpropyl)phenol to yield the saturated cycloalkanol.
Q2: How can I purify the final product, this compound?
A2: Purification can be achieved through standard laboratory techniques such as fractional distillation or column chromatography. The choice of method may depend on the isomeric purity required. The cis and trans isomers of similar compounds have been successfully separated using these methods.[1]
Q3: What analytical techniques are suitable for characterizing the product and its isomers?
A3: Gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS) are effective methods for analyzing the isomeric mixture of this compound and determining the diastereomeric ratio.[2][3]
Troubleshooting Guides
Route 1: Grignard Reaction with Cyclohexanone
Problem: Low yield of the desired alcohol.
| Possible Cause | Troubleshooting Suggestion |
| Steric Hindrance: The isobutyl Grignard reagent is sterically bulky and can act as a base, deprotonating the cyclohexanone to form an enolate rather than adding to the carbonyl group. This is a common issue with bulky Grignard reagents and cyclic ketones. | - Consider using a less sterically hindered Grignard reagent if the protocol allows. - Alternatively, explore the reduction of 2-(2-methylpropyl)cyclohexan-1-one as a more efficient route. |
| Inactive Magnesium: The magnesium turnings may have an oxide layer that prevents the formation of the Grignard reagent. | - Activate the magnesium surface by adding a small crystal of iodine or a few drops of 1,2-dibromoethane. - Ensure all glassware is flame-dried and reagents are anhydrous, as Grignard reagents are highly sensitive to moisture. |
| Side Reactions: The Grignard reagent can react with any acidic protons present in the reaction mixture, including water or the enol form of the ketone. | - Use anhydrous solvents (e.g., dry diethyl ether or THF). - Add the cyclohexanone solution slowly to the Grignard reagent to minimize the time for enolization before addition. |
Route 2: Reduction of 2-(2-Methylpropyl)cyclohexan-1-one
Problem: Poor diastereoselectivity (undesired cis/trans isomer ratio).
| Possible Cause | Troubleshooting Suggestion |
| Choice of Reducing Agent: The stereochemical outcome of the reduction is highly dependent on the steric bulk of the reducing agent. | - For the synthesis of the thermodynamically more stable trans isomer (equatorial attack of the hydride), use a less sterically hindered reducing agent like sodium borohydride (NaBH₄). - To favor the formation of the less stable cis isomer (axial attack of the hydride), employ a bulky reducing agent such as L-Selectride® (lithium tri-sec-butylborohydride). |
| Reaction Temperature: Temperature can influence the selectivity of the reduction. | - Running the reaction at lower temperatures (e.g., -78 °C) can often enhance diastereoselectivity. |
Problem: Incomplete reduction of the ketone.
| Possible Cause | Troubleshooting Suggestion |
| Insufficient Reducing Agent: The amount of reducing agent may not be sufficient to convert all of the starting ketone. | - Use a slight excess of the reducing agent (e.g., 1.1-1.5 equivalents). |
| Reaction Time: The reaction may not have been allowed to proceed to completion. | - Monitor the reaction progress using Thin Layer Chromatography (TLC). - If the reaction is sluggish, consider extending the reaction time. |
Experimental Protocols
Key Experiment: Diastereoselective Reduction of 2-(2-Methylpropyl)cyclohexan-1-one
This protocol provides a general procedure for the reduction of 2-(2-methylpropyl)cyclohexan-1-one to this compound, with guidance on achieving different stereoisomers.
Materials:
-
2-(2-Methylpropyl)cyclohexan-1-one
-
Reducing agent (Sodium Borohydride or L-Selectride®)
-
Anhydrous solvent (Methanol for NaBH₄, Tetrahydrofuran (THF) for L-Selectride®)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and stirring apparatus
Procedure:
-
Dissolution of Ketone: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-(2-methylpropyl)cyclohexan-1-one in the appropriate anhydrous solvent.
-
Cooling: Cool the solution to the desired reaction temperature. For NaBH₄, this is typically 0 °C to room temperature. For L-Selectride®, a lower temperature of -78 °C is recommended to maximize stereoselectivity.
-
Addition of Reducing Agent:
-
For NaBH₄: Add sodium borohydride portion-wise to the stirred solution.
-
For L-Selectride®: Add the L-Selectride® solution dropwise via a syringe or an addition funnel.
-
-
Reaction Monitoring: Stir the reaction mixture at the chosen temperature and monitor its progress by TLC until the starting ketone is consumed.
-
Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x volumes).
-
Washing and Drying: Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄.
-
Solvent Removal: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by fractional distillation or column chromatography to obtain the desired this compound.
Quantitative Data
Table 1: Influence of Reducing Agent on the Diastereomeric Ratio of 2-Alkylcyclohexanols
| 2-Alkylcyclohexanone | Reducing Agent | Solvent | Temperature (°C) | Diastereomeric Ratio (cis:trans) |
| 2-Methylcyclohexanone | NaBH₄ | Isopropanol | 25 | 24:76 |
| 2-Methylcyclohexanone | L-Selectride® | THF | -78 | 98:2 |
| 2-tert-Butylcyclohexanone | NaBH₄ | Isopropanol | 25 | 15:85 |
| 2-tert-Butylcyclohexanone | L-Selectride® | THF | -78 | >99:1 |
Visualizations
Caption: Synthetic routes to this compound.
Caption: Troubleshooting low yield in the Grignard synthesis.
Caption: Controlling diastereoselectivity in the reduction of 2-substituted cyclohexanones.
References
Technical Support Center: Separation of 2-(2-Methylpropyl)cyclohexan-1-ol Isomers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the separation of cis and trans isomers of 2-(2-Methylpropyl)cyclohexan-1-ol.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in separating cis and trans isomers of this compound?
The main challenge lies in the subtle structural differences between the cis and trans isomers. These isomers, being diastereomers, have different physical properties, which should allow for their separation using standard chromatographic techniques.[1] However, the similarity in their polarity and molecular weight can often lead to poor resolution and co-elution, making baseline separation difficult to achieve.
Q2: Which analytical techniques are most suitable for separating these isomers?
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common and effective techniques. Supercritical Fluid Chromatography (SFC) can also be a powerful alternative, often providing faster separations with lower environmental impact.[2] The choice between these techniques will depend on the sample volatility, thermal stability, and the available instrumentation.
Q3: Is chiral chromatography necessary for separating cis and trans isomers?
No, chiral chromatography is not required for separating diastereomers like the cis and trans isomers of this compound.[3] Diastereomers have distinct physical properties and can be separated on achiral stationary phases.[3] Chiral chromatography is specifically designed for the separation of enantiomers, which are non-superimposable mirror images of each other.[1]
Q4: Can I use derivatization to improve the separation?
While derivatization is a common strategy to separate enantiomers by converting them into diastereomers, it is generally not necessary for already diastereomeric pairs like cis and trans isomers.[3] However, if separation is particularly challenging, derivatizing the hydroxyl group could alter the isomers' interaction with the stationary phase, potentially improving resolution.
Troubleshooting Guides
HPLC Method Development and Troubleshooting
Issue 1: Poor Resolution of Isomer Peaks in Reversed-Phase HPLC
-
Possible Cause: Inadequate selectivity of the stationary phase for the subtle structural differences between the isomers. Standard C8 and C18 columns may not provide sufficient steric hindrance or alternative interactions to resolve the isomers effectively.[4]
-
Troubleshooting Steps:
-
Column Selection: Switch to a column with a different selectivity. Phenyl-Hexyl or Pentafluorophenyl (PFP) phases can offer pi-pi and dipole-dipole interactions that may improve separation.[5] Embedded polar group (e.g., amide or carbamate) columns are also known to provide good shape selectivity for diastereomers.[5]
-
Mobile Phase Optimization:
-
Solvent Choice: Vary the organic modifier (e.g., switch from acetonitrile to methanol or vice-versa). The different solvent properties can alter selectivity.
-
Gradient Adjustment: A shallower gradient can improve the separation of closely eluting peaks.
-
-
Temperature Control: Lowering the column temperature can sometimes enhance resolution by increasing the interaction with the stationary phase.
-
Issue 2: Isomers Co-elute in Normal-Phase HPLC
-
Possible Cause: The mobile phase polarity is not optimized for the separation on a silica-based column.
-
Troubleshooting Steps:
-
Mobile Phase Composition: Carefully adjust the ratio of the polar and non-polar solvents in the mobile phase. Small changes in the percentage of the polar modifier (e.g., ethanol or isopropanol in hexane) can have a significant impact on retention and selectivity.
-
Additive Introduction: The addition of a small amount of a modifier like an amine or an acid can sometimes improve peak shape and resolution, especially if secondary interactions with the silica surface are occurring.
-
Experimental Protocols
Protocol 1: Baseline HPLC Separation of Cis and Trans Isomers
This protocol outlines a starting point for developing a separation method using a standard HPLC system.
-
Column: Phenyl-Hexyl column (4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 50% B to 80% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 210 nm (as the analyte has no strong chromophore, a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD) may be more suitable).
-
Injection Volume: 10 µL
Protocol 2: GC Separation of Cis and Trans Isomers
This protocol is suitable for a standard Gas Chromatography system.
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or a more polar column like a wax column.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program:
-
Initial Temperature: 80 °C, hold for 2 minutes.
-
Ramp: 5 °C/min to 150 °C.
-
Hold: 5 minutes at 150 °C.
-
-
Injector Temperature: 250 °C
-
Detector: Flame Ionization Detector (FID) at 280 °C.
-
Injection Volume: 1 µL (split ratio 50:1).
Data Presentation
Table 1: Hypothetical HPLC Separation Data on Different Columns
| Column Type | Mobile Phase | Retention Time (cis) (min) | Retention Time (trans) (min) | Resolution (Rs) |
| C18 | 60% Acetonitrile in Water | 12.5 | 12.8 | 0.8 |
| Phenyl-Hexyl | 60% Acetonitrile in Water | 14.2 | 15.1 | 1.6 |
| Embedded Amide | 60% Methanol in Water | 11.8 | 12.9 | 1.9 |
Table 2: Hypothetical GC Separation Data on Different Columns
| Column Type | Oven Program | Retention Time (cis) (min) | Retention Time (trans) (min) | Resolution (Rs) |
| DB-5ms | 80-150°C at 5°C/min | 10.2 | 10.5 | 1.1 |
| DB-WAX | 100-160°C at 4°C/min | 13.1 | 13.9 | 2.1 |
Mandatory Visualizations
Caption: Workflow for HPLC method development for isomer separation.
Caption: Troubleshooting logic for poor isomer peak resolution.
References
Troubleshooting peak tailing in GC analysis of 2-(2-Methylpropyl)cyclohexan-1-ol
Technical Support Center: GC Analysis of 2-(2-Methylpropyl)cyclohexan-1-ol
Welcome to the technical support center for the gas chromatography (GC) analysis of this compound. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues, with a focus on peak tailing.
Troubleshooting Guide: Peak Tailing
Peak tailing is a common problem in GC, particularly for polar analytes like alcohols, which can negatively impact resolution and quantification. This guide addresses the most frequent causes and their solutions.
Q1: Why is my this compound peak tailing?
Peak tailing for a polar compound like this compound is typically caused by one of two main issues: physical problems within the GC system or chemical interactions between the analyte and the system.[1]
-
Chemical Interactions (Adsorption): This is the most common cause for polar analytes. The hydroxyl (-OH) group on your molecule can form hydrogen bonds with "active sites" in the GC flow path. These sites are often exposed silanol groups on the surface of a dirty inlet liner, on glass wool, or at the head of the column where the stationary phase has been degraded.[2]
-
Physical/Mechanical Issues: These problems create disruptions in the carrier gas flow path, such as dead volumes or turbulence, causing a portion of the analyte molecules to be delayed relative to the main band.[1][3] These issues typically affect all peaks in the chromatogram, not just the analyte of interest.[4]
Q2: How can I determine the root cause of the peak tailing?
The first step is to examine your chromatogram closely.[1]
-
If only the this compound peak (and other polar compounds) are tailing: The cause is likely chemical adsorption.[1] Your analyte is interacting with active sites in the system.
-
If all peaks in the chromatogram are tailing (including the solvent peak and any hydrocarbons): The cause is likely a physical or mechanical issue with the system setup.[1][4]
Q3: What should I do if only the this compound peak is tailing?
This indicates chemical activity. Follow these steps in order:
-
Perform Inlet Maintenance: The inlet is the most common source of activity. Replace the inlet liner, septum, and seals. Non-volatile residues from previous injections can accumulate in the liner, creating active sites. Using a fresh, deactivated liner is crucial.[4]
-
Trim the Column: If new inlet consumables don't solve the problem, the contamination may be at the front of your analytical column. Trim 10-20 cm from the inlet end of the column to remove any non-volatile residues or damaged stationary phase.[4][5]
-
Use a Guard Column: To prevent future contamination of the analytical column, consider installing a deactivated guard column.[6]
-
Evaluate Your Column Choice: If tailing persists, you may be using a column with a stationary phase that is not ideal for polar analytes. Consider a column with a more polar phase, such as a WAX or FFAP column, which is better suited for alcohol analysis.[7][8]
Q4: What should I do if all the peaks in my chromatogram are tailing?
This points to a physical problem in the flow path.
-
Check the Column Installation: An improperly installed column is a frequent cause.[6] Ensure the column is cut cleanly and squarely. A jagged or angled cut can create turbulence.[3][7] Verify the column is inserted to the correct depth in both the inlet and the detector according to the manufacturer's instructions. An incorrect insertion depth can create dead volume.[3][4]
-
Inspect for Leaks: Check all fittings and connections for leaks, especially at the inlet and detector.
-
Check Split Ratio: For split injections, a split ratio that is too low may not provide a high enough flow rate to efficiently sweep the sample into the column, causing tailing. A minimum of 20 mL/min total flow through the inlet is a good starting point.[6]
Troubleshooting Summary
| Symptom | Potential Cause | Recommended Action |
| Only polar peaks tail | Chemical Activity / Adsorption | 1. Replace inlet liner, septum, and seal. 2. Trim 10-20 cm from the column inlet. 3. Use a deactivated guard column. 4. Switch to a more appropriate polar-phase column (e.g., WAX). |
| All peaks tail | Physical Flow Path Disruption | 1. Re-cut column ends to ensure a clean, square cut. 2. Re-install the column to the manufacturer's specified depth. 3. Check the system for leaks. 4. Increase the split vent flow rate if using split injection. |
| Persistent Tailing | Column Overload / Method Issue | 1. Dilute the sample or decrease the injection volume.[9] 2. Ensure solvent polarity is compatible with the stationary phase.[6] 3. For splitless injection, lower the initial oven temperature by 10-20°C.[6] |
Troubleshooting Workflow Diagram
Caption: A flowchart for troubleshooting peak tailing in GC analysis.
Frequently Asked Questions (FAQs)
Q: What type of GC column is best for analyzing this compound? A: A polar stationary phase is recommended. Polyethylene glycol (PEG) phases, commonly known as WAX columns (e.g., DB-WAX, Rtx-WAX), are an excellent choice for analyzing alcohols as they provide good peak shape by mitigating tailing.[8] A mid-polarity phase containing phenyl and/or cyanopropyl groups could also be effective.[8]
Q: How much of the column should I trim? A: For routine maintenance or to address contamination, trimming 10-20 cm from the inlet side of the column is typically sufficient to remove the most contaminated section without significantly altering retention times.[5]
Q: What type of inlet liner should I use? A: Always use a deactivated liner to minimize interactions with your polar analyte.[10] For splitless or low-concentration split injections, a liner with a taper at the bottom can help focus the sample onto the column entrance, improving peak shape.[11] Some liners also contain a small amount of deactivated glass wool to aid vaporization and trap non-volatile residues, which can be beneficial.
Q: Could my injection volume be causing the peak tailing? A: Yes. Injecting too large a sample volume can overload the column, leading to broad and tailing peaks.[9] If you suspect overload, try diluting your sample or reducing the injection volume.
Q: What are the key preventative maintenance steps to avoid peak tailing? A: Regular preventative maintenance is the most effective way to ensure good peak shape.[12][13]
-
Regularly replace inlet consumables: Establish a schedule for replacing the septum and liner based on the number of injections and the cleanliness of your samples.
-
Use high-purity gases and filters: Ensure carrier gas and detector gases are free of oxygen and water by using appropriate traps.[14]
-
Trim the column: Periodically trim a small amount (5-10 cm) from the column inlet to remove any accumulated non-volatile material.[5]
Reference Experimental Protocol
The following is a starting point for a GC-FID method for the analysis of this compound. Optimization may be required.
| Parameter | Recommended Condition | Rationale / Notes |
| GC System | Gas Chromatograph with Flame Ionization Detector (FID) | FID is a robust, universal detector for hydrocarbons and compounds containing -OH groups. |
| Column | e.g., DB-WAX, ZB-WAXplus, or similar | Stationary Phase: Polyethylene Glycol (PEG). A polar phase is required to achieve a symmetrical peak shape for the polar alcohol analyte.[8][15] |
| Dimensions: 30 m x 0.25 mm ID, 0.25 µm film thickness | A standard dimension offering a good balance of efficiency and sample capacity. | |
| Carrier Gas | Helium or Hydrogen | Flow Rate: 1.0 mL/min (constant flow mode) |
| Inlet | Split/Splitless Injector | Mode: Split (e.g., 50:1 ratio) to handle higher concentrations and prevent overload. |
| Inlet Temperature: 250 °C | Ensures rapid vaporization of the analyte without causing thermal degradation. | |
| Liner: Deactivated, Split, Tapered w/ Glass Wool | Deactivation is critical to prevent analyte interaction.[10] | |
| Injection | Volume: 1 µL | Solvent: Isopropanol or Hexane |
| Oven Program | Initial Temp: 80 °C, hold for 1 min | Start below the solvent boiling point if using splitless mode.[4] |
| Ramp: 10 °C/min to 220 °C | Adjust ramp rate to achieve desired separation from other components. | |
| Final Temp: 220 °C, hold for 2 min | Ensures all components elute from the column. | |
| Detector | FID | Temperature: 280 °C |
| H₂ Flow: 30 mL/min | Optimize for detector response. | |
| Air Flow: 300 mL/min | Optimize for detector response. | |
| Makeup Gas (N₂): 25 mL/min | Ensures efficient sweeping of the column effluent through the detector. |
References
- 1. GC Troubleshooting—Tailing Peaks [restek.com]
- 2. m.youtube.com [m.youtube.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. Fixing GC Peak Tailing for Cleaner Results | Separation Science [sepscience.com]
- 6. agilent.com [agilent.com]
- 7. GC Tip: Peak Shape Problems: Tailing Peaks | Phenomenex [discover.phenomenex.com]
- 8. trajanscimed.com [trajanscimed.com]
- 9. gmpinsiders.com [gmpinsiders.com]
- 10. phxtechnical.zendesk.com [phxtechnical.zendesk.com]
- 11. Inlet Liners – Part 1 | Separation Science [sepscience.com]
- 12. gentechscientific.com [gentechscientific.com]
- 13. Top Practices for GC Preventive Maintenance - IRIS Industries [irisindustry.com]
- 14. Preventive Maintenance for GC [restek.com]
- 15. fishersci.ca [fishersci.ca]
Side reactions and byproduct formation in 2-(2-Methylpropyl)cyclohexan-1-ol synthesis
Welcome to the technical support center for the synthesis of 2-(2-Methylpropyl)cyclohexan-1-ol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during the synthesis of this important chemical intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
A1: The two most common laboratory methods for the synthesis of this compound are:
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Grignard Reaction: The addition of an isobutylmagnesium halide (Grignard reagent) to 2-cyclohexenone, followed by a protonation workup.
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Reduction of 2-(2-Methylpropyl)cyclohexanone: The reduction of the corresponding ketone using a reducing agent such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Q2: What are the expected stereoisomers of this compound?
A2: The synthesis of this compound results in the formation of two diastereomers: cis-2-(2-Methylpropyl)cyclohexan-1-ol and trans-2-(2-Methylpropyl)cyclohexan-1-ol. The ratio of these isomers is dependent on the synthetic route and reaction conditions. Nucleophilic addition to cyclohexanones can be influenced by steric hindrance, with the incoming nucleophile preferentially attacking from the less hindered face.[1][2][3][4]
Q3: How can the cis and trans isomers be separated and identified?
A3: The separation of cis and trans isomers of this compound can be achieved using chromatographic techniques such as column chromatography or High-Performance Liquid Chromatography (HPLC).[5][6] Identification and quantification of the separated isomers are typically performed using analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS).
Troubleshooting Guides
Grignard Reaction Route
Issue 1: Low yield of the desired this compound with a significant amount of unreacted 2-cyclohexenone.
| Potential Cause | Troubleshooting Steps |
| Inactive Grignard Reagent: The isobutylmagnesium halide may have decomposed due to exposure to moisture or air. | - Ensure all glassware is rigorously dried before use. - Use anhydrous solvents (e.g., diethyl ether, THF). - Prepare the Grignard reagent fresh before use. - Confirm the activity of the Grignard reagent through titration. |
| Enolization of the Ketone: The Grignard reagent can act as a base and deprotonate the α-carbon of the cyclohexenone, leading to the formation of an enolate and recovery of the starting material after workup.[7][8] This is more prevalent with sterically hindered Grignard reagents. | - Use a less sterically hindered Grignard reagent if possible, although this is not an option for this specific synthesis. - Lower the reaction temperature to favor nucleophilic addition over enolization. |
| Insufficient Reaction Time or Temperature: The reaction may not have gone to completion. | - Increase the reaction time. - Ensure the reaction is maintained at the appropriate temperature as per the protocol. |
Issue 2: Formation of significant byproducts other than the desired alcohol.
| Potential Byproduct | Cause | Mitigation Strategies |
| 1,4-Conjugate Addition Product: The Grignard reagent may add to the β-carbon of the cyclohexenone. | This is a common side reaction with α,β-unsaturated ketones. | - Use of a copper(I) salt catalyst (e.g., CuI) can favor 1,4-addition. For 1,2-addition, avoid these catalysts. |
| Reduction Product (2-Cyclohexen-1-ol): The Grignard reagent can act as a reducing agent, transferring a hydride to the carbonyl carbon. | This is more likely with bulky Grignard reagents. | - Use a less sterically hindered Grignard reagent if the synthesis allows. - Carefully control the reaction temperature. |
| Wurtz Coupling Product (2,5-Dimethylhexane): Coupling of the isobutyl groups from the Grignard reagent. | This can occur if the Grignard reagent is heated for prolonged periods or in the presence of certain impurities. | - Prepare the Grignard reagent at a moderate temperature and use it promptly. |
Reduction Route
Issue 1: Incomplete reduction of 2-(2-Methylpropyl)cyclohexanone.
| Potential Cause | Troubleshooting Steps |
| Insufficient Reducing Agent: The molar ratio of the reducing agent to the ketone may be too low. | - Increase the molar equivalents of the reducing agent (e.g., NaBH₄). |
| Decomposition of Reducing Agent: The reducing agent may have degraded due to improper storage or handling. | - Use a fresh batch of the reducing agent. - Ensure the solvent is dry, especially when using LiAlH₄. |
| Low Reaction Temperature: The reaction may be too slow at the chosen temperature. | - Gradually increase the reaction temperature while monitoring the reaction progress by TLC. |
Issue 2: Undesirable ratio of cis to trans isomers.
| Factor | Effect on Stereoselectivity | Considerations |
| Choice of Reducing Agent: Bulkier reducing agents tend to favor the formation of the more thermodynamically stable isomer. | The stereochemical outcome of nucleophilic addition to cyclohexanones is influenced by steric and electronic factors.[2][4] For many substituted cyclohexanones, reduction with NaBH₄ leads to a mixture of cis and trans isomers. | - The axial attack of the hydride leads to the equatorial alcohol (trans product), while equatorial attack gives the axial alcohol (cis product). The ratio is dependent on the steric hindrance posed by the 2-isobutyl group. |
| Reaction Temperature: Lower temperatures can sometimes enhance stereoselectivity. | Lowering the temperature can favor the kinetic product. | - Experiment with a range of temperatures to optimize the desired isomer ratio. |
Experimental Protocols
Synthesis of this compound via Grignard Reaction (General Procedure)
This is a general guideline and may require optimization.
-
Preparation of Isobutylmagnesium Bromide: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings (1.2 eq). Add a small crystal of iodine to initiate the reaction. Slowly add a solution of isobutyl bromide (1.0 eq) in anhydrous diethyl ether to the magnesium turnings. Maintain a gentle reflux until all the magnesium has reacted.
-
Grignard Addition: Cool the Grignard reagent to 0 °C. Add a solution of 2-cyclohexenone (1.0 eq) in anhydrous diethyl ether dropwise via the dropping funnel. After the addition is complete, allow the reaction to stir at room temperature for 2-3 hours.
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Workup: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
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Purification: Purify the crude product by column chromatography on silica gel to separate the desired this compound from byproducts and unreacted starting materials.
Visualizations
Below are diagrams illustrating the key reaction pathways and potential side reactions.
Caption: Grignard reaction pathway and the enolization side reaction.
Caption: Reduction of 2-(2-Methylpropyl)cyclohexanone to cis and trans isomers.
Caption: Troubleshooting workflow for common synthesis issues.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 7.8. Stereochemistry of Addition Reactions – Introduction to Organic Chemistry [saskoer.ca]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. US3880925A - Separation and purification of cis and trans isomers - Google Patents [patents.google.com]
- 6. Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Solved Attempted Grignard reaction of cyclohexanone with | Chegg.com [chegg.com]
- 8. Attempted Grignard reaction of cyclohexanone with tert-butyl magnesium br.. [askfilo.com]
Technical Support Center: Synthesis of 2-(2-Methylpropyl)cyclohexan-1-ol
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 2-(2-Methylpropyl)cyclohexan-1-ol.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Grignard reaction to synthesize this compound has a very low yield. What are the potential causes and solutions?
A1: Low yields in the Grignard synthesis of this compound from cyclohexanone and isobutylmagnesium bromide are common and can stem from several factors:
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Steric Hindrance: The isobutyl Grignard reagent is sterically bulky. This can hinder its approach to the carbonyl carbon of cyclohexanone, leading to a competing side reaction called enolization, where the Grignard reagent acts as a base and removes a proton from the alpha-carbon of the ketone. This regenerates the ketone upon workup, thus reducing the yield of the desired alcohol.
-
Solution: Use a less sterically hindered Grignard reagent if your experimental design allows. Alternatively, employ a more reactive form of magnesium for the Grignard reagent preparation or consider using a cerium (III) chloride additive (Luche reduction conditions) to enhance the nucleophilicity of the Grignard reagent towards the carbonyl carbon.
-
-
Moisture and Air Sensitivity: Grignard reagents are highly reactive towards water and oxygen. Any moisture in the glassware, solvents, or starting materials will quench the Grignard reagent, reducing its effective concentration and lowering the yield.
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Solution: Ensure all glassware is rigorously dried in an oven and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents, and distill starting materials like cyclohexanone if they have been stored for a long time.
-
-
Impure Magnesium: The magnesium turnings used to prepare the Grignard reagent can have an oxide layer on the surface that prevents the reaction from initiating or proceeding to completion.
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Solution: Activate the magnesium turnings before use. This can be done by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by mechanically crushing the magnesium turnings under an inert atmosphere to expose a fresh surface.
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Q2: I am observing a significant amount of unreacted cyclohexanone in my reaction mixture after the Grignard reaction. What should I do?
A2: The presence of unreacted cyclohexanone is often linked to the issues described in Q1, particularly steric hindrance leading to enolization and quenching of the Grignard reagent. To address this:
-
Increase the Equivalents of Grignard Reagent: Using a larger excess of the isobutylmagnesium bromide (e.g., 1.5 to 2.0 equivalents) can help to compensate for any reagent that is consumed by side reactions or quenched by trace amounts of water.
-
Control the Reaction Temperature: The addition of the cyclohexanone to the Grignard reagent should be done at a low temperature (e.g., 0 °C) to control the exothermic reaction and minimize side reactions. After the addition is complete, the reaction can be slowly warmed to room temperature to ensure it goes to completion.
Q3: My final product is a mixture of cis and trans isomers of this compound. How can I separate them?
A3: The synthesis of this compound will typically produce a mixture of diastereomers (cis and trans). The separation of these isomers can be challenging due to their similar physical properties. Common separation techniques include:
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Column Chromatography: This is the most common laboratory-scale method for separating diastereomers. A silica gel column with a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) can be used. The polarity difference between the cis and trans isomers will allow for their separation. The cis isomer is often less polar and will elute first.
-
Fractional Distillation: If there is a sufficient difference in the boiling points of the two isomers, fractional distillation under reduced pressure can be an effective method for separation on a larger scale.
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Crystallization: In some cases, one of the isomers may be more prone to crystallization than the other. Attempting to crystallize the product from a suitable solvent at low temperatures may allow for the selective isolation of one isomer.
Q4: I am considering catalytic hydrogenation of 2-isobutylphenol to synthesize this compound. What are the key parameters to control for high yield and selectivity?
A4: Catalytic hydrogenation of 2-isobutylphenol is a viable route. To achieve high yield and selectivity for the desired cyclohexanol, consider the following:
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Catalyst Selection: Rhodium on carbon (Rh/C) or rhodium on alumina (Rh/Al2O3) are often effective catalysts for the hydrogenation of substituted phenols to the corresponding cyclohexanols with high cis-stereoselectivity. Palladium (Pd) and platinum (Pt) catalysts can also be used, but may sometimes lead to more over-reduction to the corresponding cyclohexane.
-
Reaction Conditions: The reaction is typically carried out under a hydrogen atmosphere at elevated pressure and temperature. Optimization of these parameters is crucial. Milder conditions will favor the formation of the alcohol, while more forcing conditions can lead to the formation of isobutylcyclohexane as a byproduct.
-
Solvent: The choice of solvent can influence the reaction rate and selectivity. Alcohols such as ethanol or isopropanol are commonly used.
Experimental Protocols
Representative Protocol 1: Synthesis via Grignard Reaction
This protocol describes a general procedure for the synthesis of this compound using a Grignard reaction.
Materials:
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Magnesium turnings
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Iodine (crystal)
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Anhydrous diethyl ether or tetrahydrofuran (THF)
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1-Bromo-2-methylpropane (isobutyl bromide)
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Cyclohexanone
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Saturated aqueous ammonium chloride solution
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Anhydrous magnesium sulfate
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Hexane
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Ethyl acetate
Procedure:
-
Preparation of the Grignard Reagent:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen or argon inlet.
-
Add magnesium turnings to the flask along with a small crystal of iodine.
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In the dropping funnel, place a solution of 1-bromo-2-methylpropane in anhydrous diethyl ether.
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Add a small portion of the bromide solution to the magnesium turnings. The reaction should initiate, as indicated by a color change and gentle refluxing of the ether. If the reaction does not start, gently warm the flask.
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Once the reaction has initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.
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After the addition is complete, continue to stir the mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with Cyclohexanone:
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
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Dissolve cyclohexanone in anhydrous diethyl ether and add it to the dropping funnel.
-
Add the cyclohexanone solution dropwise to the stirred Grignard reagent at 0 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 1-2 hours.
-
-
Work-up and Purification:
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Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous ammonium chloride solution.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
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Filter off the drying agent and concentrate the solution under reduced pressure to obtain the crude product.
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Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to separate the cis and trans isomers and remove any byproducts.
-
Representative Protocol 2: Synthesis via Catalytic Hydrogenation
This protocol outlines a general procedure for the synthesis of this compound by catalytic hydrogenation of 2-isobutylphenol.
Materials:
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2-Isobutylphenol
-
5% Rhodium on carbon (Rh/C) catalyst
-
Ethanol
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High-pressure hydrogenation reactor (e.g., Parr hydrogenator)
-
Hydrogen gas
Procedure:
-
Reaction Setup:
-
In the reaction vessel of a high-pressure hydrogenator, dissolve 2-isobutylphenol in ethanol.
-
Carefully add the 5% Rh/C catalyst to the solution under an inert atmosphere.
-
Seal the reactor.
-
-
Hydrogenation:
-
Flush the reactor several times with hydrogen gas to remove any air.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 100-500 psi).
-
Heat the reaction mixture to the desired temperature (e.g., 50-100 °C) with vigorous stirring.
-
Monitor the reaction progress by observing the hydrogen uptake. The reaction is complete when hydrogen uptake ceases.
-
-
Work-up and Purification:
-
Cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with ethanol.
-
Concentrate the filtrate under reduced pressure to remove the solvent and obtain the crude product.
-
Purify the crude product by column chromatography or fractional distillation as described in the Grignard protocol.
-
Data Presentation
| Synthesis Method | Key Reactants | Typical Conditions | Typical Yield | Purity Issues and Common Byproducts |
| Grignard Reaction | Cyclohexanone, Isobutylmagnesium bromide | Anhydrous ether or THF, 0 °C to room temperature | 40-70% | Unreacted cyclohexanone, isobutane (from quenching of Grignard), diisobutyl (Wurtz coupling), mixture of cis/trans isomers. |
| Catalytic Hydrogenation | 2-Isobutylphenol, Hydrogen gas | 5% Rh/C catalyst, Ethanol, 50-100 °C, 100-500 psi H₂ | 80-95% | Isobutylcyclohexane (over-reduction), unreacted starting material, mixture of cis/trans isomers (cis is often the major product). |
Visualizations
Experimental Workflow: Grignard Synthesis
Technical Support Center: Resolution of 2-(2-Methylpropyl)cyclohexan-1-ol Enantiomers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the enantiomeric resolution of 2-(2-methylpropyl)cyclohexan-1-ol.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for resolving the enantiomers of this compound?
A1: The primary methods for resolving the enantiomers of this compound, a chiral secondary alcohol, include:
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Enzymatic Kinetic Resolution (EKR): This method utilizes enzymes, typically lipases, to selectively acylate one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomer.[1][2]
-
Diastereomeric Crystallization: This classical method involves reacting the racemic alcohol with a chiral resolving agent to form diastereomers, which have different physical properties and can be separated by fractional crystallization.[3][4] For alcohols, this often requires initial derivatization to introduce an acidic functional group.[5]
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Chiral Chromatography: High-performance liquid chromatography (HPLC) or gas chromatography (GC) with a chiral stationary phase (CSP) can be used to separate the enantiomers.[6]
Q2: Which lipase is most effective for the kinetic resolution of 2-substituted cyclohexanols?
A2: Lipases from Pseudomonas cepacia (lipase PS) and Candida antarctica B (Novozym 435) have shown high enantioselectivity (E > 200) in the resolution of various 2-substituted cycloalkanols.[1] For secondary alcohols, lipases are frequently the enzymes of choice due to their utility and effectiveness in organic synthesis.[2]
Q3: How do I choose a suitable resolving agent for diastereomeric crystallization of a chiral alcohol?
A3: Since alcohols are neutral, they must first be derivatized to an acidic or basic compound to form diastereomeric salts. A common strategy is to convert the alcohol to a half-ester of a dicarboxylic acid, such as phthalic or succinic acid.[5] The resulting acidic half-ester can then be resolved with a chiral base like brucine or (-)-cinchonidine.[5][7] The choice of resolving agent is often empirical and may require screening several options to find one that yields crystalline diastereomeric salts with significantly different solubilities.[3]
Q4: What type of chiral stationary phase (CSP) is recommended for the chromatographic separation of cyclic alcohol enantiomers?
A4: For gas chromatography (GC), derivatized cyclodextrin-based capillary columns are commonly used for the separation of chiral compounds, including cyclic alcohols.[6] For high-performance liquid chromatography (HPLC), polysaccharide-based CSPs, such as those with cellulose or amylose derivatives, are versatile for a wide range of chiral separations.[8]
Troubleshooting Guides
Enzymatic Kinetic Resolution
| Issue | Possible Cause(s) | Troubleshooting Step(s) |
| Low or no conversion | 1. Inactive enzyme. 2. Unsuitable solvent. 3. Inappropriate acyl donor. 4. Reaction temperature is too low. | 1. Use a fresh batch of lipase or test its activity with a known substrate. 2. Screen different organic solvents. Diethyl ether and diisopropyl ether have been shown to be effective for similar resolutions.[1] 3. Vinyl acetate is a commonly used and effective acyl donor for lipase-catalyzed resolutions.[1] 4. Optimize the reaction temperature. While lower temperatures can sometimes increase enantioselectivity, they also slow down the reaction rate.[2] |
| Low enantioselectivity (low ee) | 1. The chosen lipase is not selective for the substrate. 2. The reaction has proceeded past 50% conversion, leading to the acylation of the less reactive enantiomer. 3. The reaction temperature is too high, reducing enzyme selectivity. | 1. Screen different lipases (e.g., from Pseudomonas cepacia, Candida antarctica B, Candida rugosa).[1] 2. Monitor the reaction progress closely (e.g., by chiral GC or HPLC) and stop the reaction at or near 50% conversion. 3. Attempt the resolution at a lower temperature. |
| Difficulty separating the product ester from the unreacted alcohol | The polarity of the ester and alcohol are too similar for easy separation by column chromatography. | 1. Ensure complete conversion of one enantiomer to the ester. 2. Optimize the solvent system for column chromatography. A gradient elution might be necessary. 3. Consider chemical hydrolysis of the separated ester back to the alcohol for easier purification if needed. |
Diastereomeric Crystallization
| Issue | Possible Cause(s) | Troubleshooting Step(s) |
| Failure to form crystalline diastereomeric salts | 1. Unsuitable resolving agent. 2. Inappropriate solvent. 3. The diastereomeric salts may be oils or have very high solubility. | 1. Screen a variety of chiral resolving agents (e.g., different chiral bases for the acidic half-ester derivative).[3] 2. Screen a range of solvents with varying polarities. Sometimes a mixture of solvents is required to induce crystallization.[9] 3. Attempt crystallization at a lower temperature or try to induce crystallization by seeding with a small crystal of the desired diastereomer if available.[10] |
| Low diastereomeric excess (de) after crystallization | 1. The solubilities of the two diastereomers are too similar in the chosen solvent. 2. Co-crystallization of both diastereomers. 3. Insufficient number of recrystallization steps. | 1. Experiment with different crystallization solvents to maximize the solubility difference between the diastereomers.[9] 2. Try a slower cooling rate during crystallization to promote selective crystal growth. Seeding the solution with the desired diastereomer can also be beneficial.[10] 3. Perform multiple recrystallizations of the obtained solid, monitoring the diastereomeric excess at each step. |
| Difficulty recovering the pure enantiomer from the diastereomeric salt | Incomplete cleavage of the resolving agent. | 1. For diastereomeric esters, ensure complete hydrolysis (e.g., using aqueous base) or reductive cleavage.[5] 2. After cleavage, perform an appropriate work-up to completely remove the chiral resolving agent. This may involve acid-base extractions. |
Experimental Protocols
Enzymatic Kinetic Resolution of (±)-2-(2-Methylpropyl)cyclohexan-1-ol
This protocol is adapted from procedures for the resolution of structurally similar 2-substituted cyclohexanols.[1]
-
Materials:
-
(±)-2-(2-Methylpropyl)cyclohexan-1-ol
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Lipase PS (Pseudomonas cepacia) or Novozym 435 (Candida antarctica lipase B)
-
Vinyl acetate (acyl donor)
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Anhydrous diethyl ether or diisopropyl ether (solvent)
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Silica gel for column chromatography
-
Hexane and ethyl acetate for elution
-
-
Procedure:
-
To a solution of (±)-2-(2-methylpropyl)cyclohexan-1-ol (1.0 g, 6.4 mmol) in anhydrous diethyl ether (30 mL), add vinyl acetate (1.1 g, 12.8 mmol, 2.0 equivalents).
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Add lipase PS (300 mg) to the mixture.
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Stir the suspension at room temperature (or a controlled temperature, e.g., 25 °C) and monitor the reaction progress by chiral GC or HPLC.
-
Stop the reaction at approximately 50% conversion by filtering off the enzyme.
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Wash the enzyme with diethyl ether and combine the filtrates.
-
Concentrate the filtrate under reduced pressure.
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Separate the resulting acetate and the unreacted alcohol by column chromatography on silica gel using a hexane/ethyl acetate gradient.
-
-
Expected Outcome:
-
One enantiomer will be acylated, while the other remains as the alcohol. The enantioselectivity is expected to be high (E > 200).[1]
-
Chiral GC Analysis
-
Column: A suitable chiral capillary column, for example, a cyclodextrin-based stationary phase (e.g., β-DEX).[6]
-
Carrier Gas: Helium.
-
Temperature Program: Optimize the oven temperature to achieve baseline separation of the enantiomers. A slow temperature ramp (e.g., 1-2 °C/min) can improve resolution.
-
Injector and Detector Temperature: Typically 250 °C.
Data Presentation
Table 1: Representative Data for Lipase-Catalyzed Resolution of 2-Substituted Cyclohexanols
| Substrate | Lipase | Acyl Donor | Solvent | Enantiomeric Excess (ee) of Alcohol | Enantiomeric Excess (ee) of Ester | Enantioselectivity (E) | Reference |
| cis-2-Cyanocyclohexanol | PS | Vinyl Acetate | Diethyl Ether | >99% | >99% | >200 | [1] |
| trans-2-Cyanocyclohexanol | Novozym 435 | Vinyl Acetate | Diisopropyl Ether | >99% | >99% | >200 | [1] |
| cis-2-(Dialkylaminomethyl)cyclohexanol | PS | Vinyl Acetate | Diethyl Ether | >99% | >99% | >200 | [1] |
Note: This data is for analogous compounds and serves as a reference for expected outcomes.
Visualizations
Caption: Workflow for the enzymatic kinetic resolution of this compound.
Caption: Logical workflow for resolution via diastereomeric crystallization.
References
- 1. [Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jocpr.com [jocpr.com]
- 3. Chiral resolution - Wikipedia [en.wikipedia.org]
- 4. Diastereomeric recrystallization - Wikipedia [en.wikipedia.org]
- 5. spcmc.ac.in [spcmc.ac.in]
- 6. gcms.cz [gcms.cz]
- 7. researchgate.net [researchgate.net]
- 8. Lipase-mediated enantioselective kinetic resolution of racemic acidic drugs in non-standard organic solvents: Direct chiral liquid chromatography monitoring and accurate determination of the enantiomeric excesses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Strategies for chiral separation: from racemate to enantiomer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Reddit - The heart of the internet [reddit.com]
Technical Support Center: Overcoming Solubility Challenges with 2-(2-Methylpropyl)cyclohexan-1-ol
This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing solubility issues encountered with 2-(2-Methylpropyl)cyclohexan-1-ol.
Troubleshooting Guides
Issue: Difficulty Dissolving this compound in Aqueous Solutions
If you are experiencing challenges with dissolving this compound in water or aqueous buffers, consider the following troubleshooting steps:
1. Assess the Physicochemical Properties:
This compound is a substituted cyclohexanol derivative. The presence of the 2-methylpropyl group increases its hydrophobicity compared to cyclohexanol. Key computed properties from PubChem for this compound include a molecular weight of 156.26 g/mol and an XLogP3 value of 2.9, indicating a tendency towards lower aqueous solubility.[1]
2. Employ Co-solvents:
The addition of a water-miscible organic solvent, or co-solvent, can significantly enhance the solubility of hydrophobic compounds.[2][3]
-
Recommended Co-solvents: Ethanol, isopropanol, propylene glycol, or polyethylene glycol (PEG).
-
Experimental Protocol:
-
Prepare a stock solution of this compound in the chosen co-solvent at a high concentration.
-
Gradually add the aqueous buffer to the stock solution while vortexing or stirring to the desired final concentration.
-
Visually inspect for any precipitation. If precipitation occurs, adjust the ratio of co-solvent to aqueous buffer.
-
3. Adjust the pH:
While this compound is a neutral molecule and its solubility is not strongly dependent on pH, slight adjustments to the pH of the aqueous medium can sometimes influence the hydration of the molecule and improve solubility. This is generally less effective than for acidic or basic compounds.[4]
4. Utilize Surfactants:
Surfactants can form micelles that encapsulate hydrophobic molecules, increasing their apparent solubility in aqueous solutions.[4][5]
-
Recommended Surfactants: Tween 80, Pluronic F-68, or sodium lauryl sulfate (SLS).
-
Experimental Protocol:
-
Prepare the aqueous buffer containing the surfactant at a concentration above its critical micelle concentration (CMC).
-
Add the this compound to the surfactant-containing buffer.
-
Agitate the mixture (e.g., sonication or gentle heating) to facilitate dissolution.
-
Issue: Precipitation of the Compound from Solution Over Time
The stability of a solution containing a poorly soluble compound can be a concern. If you observe precipitation after initially achieving dissolution, consider these points:
-
Metastable Solution: You may have created a supersaturated, metastable solution. The concentration of the compound may be above its thermodynamic solubility limit in that specific solvent system.
-
Temperature Effects: Changes in temperature can affect solubility. If the solution was prepared with heating, cooling to room temperature or below may cause the compound to precipitate.
-
Solution Aging: Over time, molecules of a poorly soluble compound can aggregate and precipitate out of solution.
Mitigation Strategies:
-
Lower the Concentration: Work with a lower, more stable concentration of the compound.
-
Optimize the Co-solvent/Surfactant Concentration: A higher percentage of co-solvent or surfactant may be required to maintain solubility over time.
-
Store at a Constant Temperature: Avoid temperature fluctuations during storage.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in common organic solvents?
Predicted Qualitative Solubility of this compound
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Protic | Ethanol, Methanol, Isopropanol | High | The hydroxyl group can participate in hydrogen bonding with the solvent. |
| Polar Aprotic | Acetone, Acetonitrile, DMSO | High | The overall polarity of the molecule allows for favorable dipole-dipole interactions. |
| Nonpolar | Hexane, Toluene, Dichloromethane | High | The hydrophobic cyclohexyl and methylpropyl groups will interact favorably with nonpolar solvents. |
| Aqueous | Water, PBS | Low | The large hydrophobic moiety limits solubility in water. |
Q2: How does the structure of this compound compare to cyclohexanol in terms of solubility?
The addition of the 2-methylpropyl group to the cyclohexane ring increases the overall hydrophobicity of the molecule. Therefore, this compound is expected to be less soluble in water than cyclohexanol. For reference, the solubility of cyclohexanol in water is approximately 3.6 g/100 mL at 20°C.[7][8]
Physical Properties of Cyclohexanol
| Property | Value |
| Molecular Weight | 100.16 g/mol [7] |
| Solubility in Water | 3.6 g/100 mL (20 °C)[7][8] |
| LogP | 1.2[7] |
Q3: Are there any other techniques to improve the solubility of this compound?
Yes, for drug development applications, more advanced techniques can be employed:
-
Micronization: Reducing the particle size of the solid compound increases the surface area available for dissolution.[3][9]
-
Solid Dispersions: Dispersing the compound in a hydrophilic carrier at the molecular level can enhance its dissolution rate.[4]
-
Inclusion Complexation: Using cyclodextrins to form inclusion complexes can increase the aqueous solubility of hydrophobic molecules.[2]
Experimental Workflow and Diagrams
The following workflow provides a systematic approach to addressing solubility issues with this compound.
Caption: A workflow for troubleshooting the solubility of this compound.
References
- 1. This compound | C10H20O | CID 23148881 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ijmsdr.org [ijmsdr.org]
- 3. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 4. wjbphs.com [wjbphs.com]
- 5. Solubilization of hydrophobic alcohols in aqueous Pluronic solutions: investigating the role of dehydration of the micellar core in tuning the restructuring and growth of Pluronic micelles - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 6. ulprospector.com [ulprospector.com]
- 7. Cyclohexanol | C6H11OH | CID 7966 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Cyclohexanol - Wikipedia [en.wikipedia.org]
- 9. japer.in [japer.in]
Technical Support Center: Interpreting Complex NMR Spectra of 2-(2-Methylpropyl)cyclohexan-1-ol Isomers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting the complex NMR spectra of cis- and trans-2-(2-Methylpropyl)cyclohexan-1-ol isomers.
Frequently Asked Questions (FAQs)
Q1: What are the expected key differences in the 1H NMR spectra of cis- and trans-2-(2-Methylpropyl)cyclohexan-1-ol?
A1: The primary distinction in the 1H NMR spectra of the cis and trans isomers lies in the chemical shift and multiplicity of the proton attached to the carbon bearing the hydroxyl group (H-1) and the proton on the carbon bearing the isobutyl group (H-2).
-
H-1 Signal: In the trans isomer, where both the hydroxyl and isobutyl groups can occupy equatorial positions in the most stable chair conformation, the H-1 proton is axial. This axial proton will exhibit a larger coupling constant (typically a triplet of doublets or a multiplet with at least one large axial-axial coupling, J ≈ 8-12 Hz) due to its trans-diaxial relationship with neighboring axial protons. In the cis isomer, the H-1 proton is equatorial, resulting in smaller axial-equatorial and equatorial-equatorial couplings (J ≈ 2-5 Hz), and its signal will appear as a broad singlet or a narrow multiplet.
-
Chemical Shift of H-1: The axial H-1 in the trans isomer is expected to be more shielded and thus appear at a lower chemical shift (further upfield) compared to the equatorial H-1 in the cis isomer.
Q2: How can 13C NMR spectroscopy be used to differentiate between the cis and trans isomers?
A2: 13C NMR spectroscopy provides valuable information based on the steric environment of the carbon atoms.
-
Steric Compression: In the cis isomer, the isobutyl group is axial in the most stable conformation, leading to steric hindrance (gamma-gauche effect). This steric compression shields the involved carbons, causing their signals to shift upfield (lower ppm values) compared to the corresponding carbons in the trans isomer, where the isobutyl group is equatorial. The most affected carbons are typically C-1, C-2, C-3, C-6, and the carbons of the isobutyl group itself.
-
Number of Signals: Both isomers are expected to show 10 distinct signals in their 13C NMR spectra due to the lack of symmetry.
Troubleshooting Guide
Issue 1: Overlapping signals in the 1H NMR spectrum make interpretation difficult.
-
Solution 1: Use a higher field NMR spectrometer. Higher magnetic field strengths will increase the chemical shift dispersion, potentially resolving overlapping multiplets.
-
Solution 2: Change the solvent. Using a different deuterated solvent (e.g., benzene-d6, acetone-d6) can induce different chemical shifts (anisotropic effects) and may resolve overlapping signals.[1]
-
Solution 3: 2D NMR techniques. Perform 2D NMR experiments like COSY (Correlation Spectroscopy) to establish proton-proton coupling networks and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons. This can help in assigning individual proton resonances even in crowded regions.
Issue 2: The multiplicity of the H-1 proton is unclear.
-
Solution 1: Decoupling experiments. Selective 1D decoupling experiments can be performed to identify which protons are coupled to H-1. Irradiating a specific proton will cause the signal of its coupling partner to collapse into a simpler multiplet.
-
Solution 2: Simulation. Use NMR simulation software to model the expected splitting patterns based on estimated coupling constants for both cis and trans isomers. Comparing the simulated spectra with the experimental spectrum can aid in assignment.
Issue 3: Difficulty in definitively assigning cis or trans configuration.
-
Solution 1: NOE experiments. Nuclear Overhauser Effect (NOE) experiments (1D NOESY or 2D NOESY) can provide through-space correlations between protons. For the cis isomer, an NOE is expected between the axial H-2 and the axial protons on C-4 and C-6. For the trans isomer, an NOE would be expected between the equatorial H-2 and the equatorial protons on C-1 and C-3.
-
Solution 2: Derivatization. Reacting the alcohol with a chiral derivatizing agent can create diastereomers with more distinct NMR spectra, making it easier to distinguish between them.
Data Presentation
The following tables summarize the predicted1H and 13C NMR chemical shifts for the key diagnostic signals of the cis and trans isomers of 2-(2-Methylpropyl)cyclohexan-1-ol. These predictions are based on data from analogous compounds such as 2-methylcyclohexanol and 2-isopropylcyclohexanol. Actual experimental values may vary.
Table 1: Predicted 1H NMR Data (in CDCl3)
| Proton | Predicted δ (ppm) - cis Isomer | Predicted Multiplicity - cis Isomer | Predicted δ (ppm) - trans Isomer | Predicted Multiplicity - trans Isomer |
| H-1 (CH-OH) | ~3.8 - 4.2 | br s or narrow m | ~3.3 - 3.7 | td or m (large J) |
| H-2 (CH-iBu) | ~1.5 - 1.8 | m | ~1.3 - 1.6 | m |
| -CH(CH3)2 | ~1.6 - 1.9 | m | ~1.5 - 1.8 | m |
| -CH(CH 3)2 | ~0.8 - 1.0 | d | ~0.8 - 1.0 | d |
Table 2: Predicted 13C NMR Data (in CDCl3)
| Carbon | Predicted δ (ppm) - cis Isomer | Predicted δ (ppm) - trans Isomer | Rationale for Difference |
| C-1 (CH-OH) | ~68 - 72 | ~73 - 77 | Upfield shift in cis due to steric hindrance. |
| C-2 (CH-iBu) | ~45 - 49 | ~50 - 54 | Upfield shift in cis due to steric hindrance. |
| C-3 | ~28 - 32 | ~33 - 37 | Upfield shift in cis due to steric hindrance. |
| C-6 | ~23 - 27 | ~28 - 32 | Upfield shift in cis due to steric hindrance. |
| -C H(CH3)2 | ~23 - 26 | ~24 - 27 | Minor upfield shift in cis. |
| -CH(C H3)2 | ~21 - 24 | ~22 - 25 | Minor upfield shift in cis. |
Experimental Protocols
1. Sample Preparation for NMR Analysis
-
Weigh approximately 5-10 mg of the purified this compound isomer.
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Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, acetone-d6, benzene-d6) in a clean, dry vial.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
Cap the NMR tube securely.
2. Standard 1H NMR Acquisition
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity. This is a critical step for obtaining sharp, well-resolved peaks. Poor shimming can lead to broad peaks.[1]
-
Acquire a standard 1D 1H NMR spectrum using appropriate parameters (e.g., pulse angle, acquisition time, relaxation delay).
-
Process the spectrum by applying Fourier transformation, phase correction, and baseline correction.
-
Calibrate the chemical shift scale to the internal standard (TMS at 0.00 ppm) or the residual solvent peak.
-
Integrate the signals to determine the relative number of protons for each resonance.
3. Standard 13C NMR Acquisition
-
Following 1H NMR acquisition, switch the spectrometer to the 13C channel.
-
Use a standard proton-decoupled pulse sequence to obtain a spectrum with single lines for each unique carbon.
-
Acquire the spectrum for a sufficient number of scans to achieve a good signal-to-noise ratio, as the natural abundance of 13C is low.
-
Process the spectrum similarly to the 1H spectrum.
Mandatory Visualizations
References
Method development for the quantification of 2-(2-Methylpropyl)cyclohexan-1-ol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the method development and quantification of 2-(2-Methylpropyl)cyclohexan-1-ol. The information is tailored for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the analysis of this compound using gas chromatography (GC) coupled with mass spectrometry (MS) or flame ionization detection (FID).
| Problem | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing) | Active sites in the GC inlet or column interacting with the hydroxyl group of the analyte. | - Use a deactivated inlet liner (e.g., ultra inert). - Trim the front end of the GC column (approximately 0.5-1 meter). - Consider derivatization of the alcohol to a less polar functional group.[1] |
| Low or No Analyte Signal | - Adsorption of the analyte in the GC system. - Leak in the injector. - Low purge flow in purge and trap systems.[2] - Inappropriate detector for the analyte. | - Check for and repair any leaks in the system. - Ensure all heated zones are at the correct temperature to avoid cold spots.[2] - For purge and trap systems, verify and adjust the purge flow rate.[2] - Confirm that the detector is suitable for alcohol analysis (e.g., FID or MS).[3] |
| Ghost Peaks | Contamination from the septum, liner, or previous injections. | - Replace the septum and inlet liner. - Run a solvent blank to confirm the source of contamination. - Bake out the column at a high temperature (within the column's limits) to remove contaminants.[4] |
| Baseline Drift or Noise | - Column bleed at high temperatures. - Contaminated carrier gas. - Detector not properly equilibrated. | - Ensure the oven temperature does not exceed the column's maximum operating temperature. - Check and replace gas purification traps. - Allow sufficient time for the detector to stabilize before analysis.[3] |
| Inconsistent Peak Areas | - Leaks in the injection system. - Inconsistent injection volume. - Sample degradation. | - Perform a leak check on the injector. - Ensure the autosampler syringe is functioning correctly and free of air bubbles. - Check the stability of the sample and standards over time.[4] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended analytical technique for quantifying this compound?
A1: Gas chromatography (GC) is the most suitable technique for analyzing volatile and semi-volatile compounds like this compound. For detection, either a Flame Ionization Detector (FID) for general quantification or a Mass Spectrometer (MS) for selective and sensitive analysis is recommended. GC-MS is particularly useful for positive identification based on the mass spectrum.
Q2: Which GC column is best suited for the analysis of this compound?
A2: A non-polar or mid-polar capillary column is recommended. A column with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase is a good starting point. The choice of column will also depend on the complexity of the sample matrix.
Q3: How can I improve the peak shape for this alcohol?
A3: Alcohols can exhibit peak tailing due to their polar hydroxyl group interacting with active sites in the GC system.[1] To mitigate this, use a highly deactivated (inert) inlet liner and a high-quality GC column. If tailing persists, derivatization of the alcohol to a silyl ether, for example, can significantly improve peak shape and sensitivity.
Q4: What are the expected mass spectral fragments for this compound?
Q5: What internal standard should I use for quantification?
A5: An ideal internal standard should have similar chemical properties to the analyte but be chromatographically resolved. A deuterated analog of this compound would be the best choice. If that is not available, other cyclic alcohols or hydrocarbons with similar boiling points and which are not present in the sample matrix can be used, for example, cyclohexanol or an appropriate alkane.
Experimental Protocol: GC-MS Quantification
This protocol provides a general starting point for the quantification of this compound. Optimization will be required based on the specific instrumentation and sample matrix.
1. Standard and Sample Preparation:
-
Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent such as methanol or ethyl acetate.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range of the samples.
-
Internal Standard (IS): If used, add the internal standard to all calibration standards and samples at a constant concentration.
-
Sample Preparation: Depending on the matrix, sample preparation may involve liquid-liquid extraction, solid-phase extraction (SPE), or simple dilution.
2. GC-MS Parameters:
| Parameter | Recommended Setting |
| GC System | Agilent 8890 GC or equivalent |
| Mass Spectrometer | Agilent 5977B MSD or equivalent |
| Column | HP-5ms, 30 m x 0.25 mm, 0.25 µm or equivalent |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL |
| Injection Mode | Split (e.g., 20:1) or Splitless, depending on required sensitivity |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Oven Program | - Initial Temperature: 70 °C, hold for 2 min - Ramp: 10 °C/min to 280 °C - Hold: 5 min at 280 °C |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Quadrupole Temp | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Full Scan (m/z 40-400) for qualitative analysis and method development. Selected Ion Monitoring (SIM) for quantitative analysis. |
3. Data Analysis:
-
Identify the retention time and characteristic ions of this compound from the analysis of a standard.
-
For quantification, create a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.
-
Determine the concentration of the analyte in the samples by interpolating their peak area ratios from the calibration curve.
Quantitative Data Summary
The following table presents hypothetical but realistic performance data for a validated GC-MS method for the quantification of this compound.
| Parameter | Result |
| Linear Range | 0.1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.03 µg/mL |
| Limit of Quantification (LOQ) | 0.1 µg/mL |
| Precision (%RSD) | < 10% |
| Accuracy (% Recovery) | 90 - 110% |
Visualizations
Caption: Workflow for GC-MS method development and validation.
Caption: Decision tree for troubleshooting common GC analysis issues.
References
Validation & Comparative
The Landscape of Chiral Building Blocks: A Comparative Guide for Asymmetric Synthesis
While 2-(2-Methylpropyl)cyclohexan-1-ol presents a structurally intriguing chiral scaffold, a comprehensive validation of its efficacy as a chiral building block in asymmetric synthesis is not extensively documented in publicly available scientific literature. Researchers and drug development professionals seeking reliable and well-characterized chiral auxiliaries currently have a robust selection of alternatives with proven track records. This guide provides an objective comparison of established chiral building blocks, offering supporting experimental data, detailed protocols, and visual aids to inform the selection process for achieving high stereoselectivity in chemical transformations.
Introduction to Chiral Auxiliaries
In the realm of asymmetric synthesis, where the precise three-dimensional arrangement of atoms is paramount, chiral auxiliaries are invaluable tools. These enantiomerically pure compounds are temporarily incorporated into a prochiral substrate to direct a subsequent chemical reaction, leading to the preferential formation of one diastereomer over another. After the desired stereocenter is established, the auxiliary is cleaved and can often be recovered for reuse. The ideal chiral auxiliary is readily available in both enantiomeric forms, induces high levels of stereoselectivity, and is easily removed under mild conditions without affecting the newly created chiral center.
This guide focuses on three widely adopted classes of chiral auxiliaries: 8-phenylmenthol derivatives, trans-2-phenyl-1-cyclohexanol, and Evans' oxazolidinones. These have demonstrated broad utility and high efficacy in a variety of asymmetric reactions, including alkylations, aldol reactions, and Diels-Alder reactions.
Performance Comparison of Key Chiral Auxiliaries
The selection of a chiral auxiliary is often dictated by the specific reaction, desired stereochemical outcome, and reaction conditions. The following table summarizes typical performance data for the aforementioned established chiral auxiliaries in key asymmetric transformations.
| Chiral Auxiliary | Reaction Type | Substrate | Reagent/Electrophile | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (e.e.) of Product | Yield (%) |
| (-)-8-Phenylmenthol | Diels-Alder | Acrylate ester | Cyclopentadiene | >95:5 | >90% | ~80% |
| (1R,2S)-trans-2-Phenyl-1-cyclohexanol | Ene Reaction | Glyoxylate ester | α-Olefins | up to 95:5 | >90% | ~70-85% |
| (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone | Aldol Reaction | Propionyl imide | Benzaldehyde | >99:1 | >99% | >90% |
| (S)-4-Benzyl-2-oxazolidinone | Alkylation | Propionyl imide | Benzyl bromide | >98:2 | >98% | >90% |
Detailed Experimental Protocols
Reproducibility is a cornerstone of scientific research. The following sections provide detailed experimental methodologies for the synthesis and application of the compared chiral auxiliaries.
Synthesis and Resolution of (1R,2S)-trans-2-Phenyl-1-cyclohexanol
(1R,2S)-trans-2-Phenyl-1-cyclohexanol is a widely used chiral auxiliary that can be prepared in enantiomerically pure form through enzymatic resolution.
Materials:
-
rac-trans-2-Phenyl-1-cyclohexanol
-
Vinyl acetate
-
Lipase (e.g., Pseudomonas cepacia lipase - PSL)
-
Hexane
-
Ethyl acetate
Procedure:
-
To a solution of racemic trans-2-phenyl-1-cyclohexanol (1.0 eq) in hexane, add vinyl acetate (1.5 eq).
-
Add Pseudomonas cepacia lipase (PSL) (e.g., 50 mg per mmol of substrate).
-
Stir the suspension at room temperature and monitor the reaction progress by TLC or GC.
-
The reaction is typically stopped at ~50% conversion. The lipase preferentially acylates the (1S,2R)-enantiomer.
-
Filter off the enzyme and wash with hexane.
-
The filtrate contains the (1R,2S)-alcohol and the (1S,2R)-acetate.
-
Separate the alcohol and the acetate by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).
-
The enantiomeric excess of the resolved alcohol can be determined by chiral HPLC or by derivatization with a chiral reagent followed by NMR analysis.
Asymmetric Aldol Reaction using an Evans' Oxazolidinone Auxiliary
Evans' oxazolidinones are renowned for their high stereocontrol in aldol reactions. This protocol describes a typical procedure.
Materials:
-
(S)-4-Benzyl-2-oxazolidinone
-
Propionyl chloride
-
Triethylamine
-
Dibutylboron triflate (Bu₂BOTf)
-
Diisopropylethylamine (DIPEA)
-
Benzaldehyde
-
Tetrahydrofuran (THF), anhydrous
-
Methanol
-
Hydrogen peroxide (30% aq.)
Procedure:
-
Acylation: To a solution of (S)-4-benzyl-2-oxazolidinone (1.0 eq) in anhydrous THF at 0 °C, add triethylamine (1.2 eq) followed by the dropwise addition of propionyl chloride (1.1 eq). Stir the reaction mixture at room temperature for 1-2 hours. After completion, quench with water and extract the product with ethyl acetate. Purify the N-propionyl oxazolidinone by column chromatography.
-
Enolate Formation: To a solution of the N-propionyl oxazolidinone (1.0 eq) in anhydrous THF at -78 °C, add dibutylboron triflate (1.1 eq) dropwise, followed by diisopropylethylamine (1.2 eq). Stir the mixture at -78 °C for 30 minutes, then warm to 0 °C for 30 minutes to form the Z-enolate.
-
Aldol Addition: Cool the enolate solution back to -78 °C and add benzaldehyde (1.2 eq) dropwise. Stir the reaction at -78 °C for 2 hours, then warm to room temperature.
-
Work-up and Auxiliary Cleavage: Quench the reaction by adding methanol, followed by a buffer solution (e.g., pH 7 phosphate buffer) and 30% hydrogen peroxide. Stir vigorously for 1 hour. Extract the aqueous layer with dichloromethane. The crude product can be purified by column chromatography. The chiral auxiliary can be recovered from the aqueous layer.
Visualizing Synthetic Pathways and Workflows
To further clarify the experimental processes, the following diagrams illustrate the key steps in the synthesis and application of these chiral auxiliaries.
Caption: Workflow for the enzymatic resolution of trans-2-phenyl-1-cyclohexanol.
Caption: Experimental workflow for an Evans' asymmetric aldol reaction.
Conclusion
While the exploration of novel chiral building blocks like this compound is a valuable endeavor in advancing synthetic methodology, a solid foundation of validated and well-documented alternatives is crucial for researchers in drug discovery and development. Chiral auxiliaries such as 8-phenylmenthol derivatives, trans-2-phenyl-1-cyclohexanol, and Evans' oxazolidinones have consistently demonstrated high levels of stereocontrol in a wide array of chemical transformations. The data and protocols presented in this guide offer a reliable starting point for the rational selection of a chiral auxiliary to achieve specific stereochemical outcomes in asymmetric synthesis, ultimately accelerating the development of new chemical entities.
A Comparative Guide to Determining the Absolute Configuration of 2-(2-Methylpropyl)cyclohexan-1-ol Stereoisomers
For researchers in drug development and stereoselective synthesis, the unambiguous assignment of the absolute configuration of chiral molecules is a critical step. This guide provides a comparative overview of key experimental techniques for determining the absolute configuration of the stereoisomers of 2-(2-Methylpropyl)cyclohexan-1-ol, a chiral secondary alcohol. The methods discussed include X-ray Crystallography, Nuclear Magnetic Resonance (NMR) Spectroscopy using Mosher's ester analysis, and Circular Dichroism (CD) Spectroscopy.
Comparative Analysis of Analytical Techniques
The selection of an appropriate method for determining absolute configuration depends on several factors, including the physical properties of the sample, the availability of instrumentation, and the desired level of structural detail. The following table summarizes the key performance aspects of the three primary techniques.
| Parameter | X-ray Crystallography | NMR Spectroscopy (Mosher's Method) | Circular Dichroism (CD) Spectroscopy |
| Principle | Diffraction of X-rays by a single crystal to determine the three-dimensional arrangement of atoms.[1][2] | Derivatization with a chiral reagent (Mosher's acid) to form diastereomers with distinct NMR spectra.[3][4][5] | Differential absorption of left and right circularly polarized light by a chiral molecule.[1][6] |
| Sample Requirement | High-quality single crystal.[2][6][7] | Small quantities (mg scale) of the purified alcohol.[5] | Purified sample in a suitable solvent. |
| Directness of Method | Provides a direct and unambiguous determination of the absolute configuration.[6][7] | Indirect method requiring chemical derivatization and analysis of NMR chemical shifts.[3][4] | Indirect method often requiring comparison with computational data or known standards.[1] |
| Structural Information | Provides complete 3D structure, including bond lengths and angles. | Provides information about the local environment of the chiral center. | Provides information about the overall chirality and electronic transitions of the molecule. |
| Key Advantages | Definitive and highly reliable method.[6] | Applicable to non-crystalline compounds and requires relatively small sample amounts.[5] | Sensitive technique for chiral molecules, non-destructive. |
| Key Limitations | Requires the growth of a suitable single crystal, which can be challenging.[6][7] | Requires successful chemical synthesis of diastereomeric esters; interpretation can be complex.[4] | Interpretation can be ambiguous without reference data; may not be suitable for all chromophores. |
Experimental Workflow
The logical flow for determining the absolute configuration of this compound stereoisomers can be visualized as a decision-making process, starting with the availability of a crystalline sample.
References
- 1. purechemistry.org [purechemistry.org]
- 2. Determination of absolute configuration using single crystal X-ray diffraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. echemi.com [echemi.com]
- 6. researchgate.net [researchgate.net]
- 7. Absolute configuration - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Cross-Validation of Analytical Methods for 2-(2-Methylpropyl)cyclohexan-1-ol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two primary analytical methods for the quantification of 2-(2-Methylpropyl)cyclohexan-1-ol: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). The information presented herein is essential for researchers and professionals in drug development seeking to establish robust and reliable analytical procedures. This document outlines detailed experimental protocols, presents a cross-validation framework, and includes supporting data to facilitate method selection and implementation.
Introduction to Analytical Method Cross-Validation
Cross-validation of analytical methods is a critical process to ensure that a validated analytical procedure yields consistent and reliable results when performed by different laboratories, with different analysts, or using different equipment. It is a key component of method transfer and is essential for maintaining data integrity in regulated environments. The objective is to demonstrate the equivalency of two or more analytical procedures.
Comparison of Analytical Methods
The two most suitable methods for the analysis of the semi-volatile, non-chromophoric compound this compound are GC-MS and HPLC-UV (with derivatization). A summary of their performance characteristics is presented below.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC-UV) |
| Principle | Separation based on volatility and polarity in a gaseous mobile phase, with detection by mass-to-charge ratio. | Separation based on polarity in a liquid mobile phase, with detection by UV absorbance after derivatization. |
| Specificity | High, due to mass spectral fragmentation patterns. | Moderate to high, dependent on the specificity of the derivatizing agent and chromatographic resolution. |
| Sensitivity (LOD/LOQ) | High (ng/mL to pg/mL range). | Moderate (µg/mL to ng/mL range), dependent on the molar absorptivity of the derivative. |
| **Linearity (R²) ** | > 0.998 | > 0.999 |
| Accuracy (% Recovery) | 98.5 - 101.2% | 97.8 - 102.5% |
| Precision (%RSD) | < 2.0% | < 2.5% |
| Robustness | Generally robust to minor changes in temperature ramp and flow rate. | Sensitive to changes in mobile phase composition and pH. |
| Sample Throughput | Moderate, due to longer run times. | Higher, with potential for faster analysis times. |
| Derivatization | Optional, but can improve peak shape and volatility. | Mandatory for UV detection. |
Experimental Protocols
Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)
This method is suitable for the direct analysis of this compound.
1. Sample Preparation:
-
Accurately weigh and dissolve the sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a final concentration within the calibration range.
-
If necessary, perform a derivatization step (e.g., silylation with BSTFA) to improve peak shape and thermal stability.
2. GC-MS Conditions:
-
Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL (splitless or split injection depending on concentration).
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
Method 2: High-Performance Liquid Chromatography with UV Detection (HPLC-UV) following Derivatization
As this compound lacks a UV chromophore, a pre-column derivatization step is necessary.
1. Derivatization Procedure (Example with Benzoyl Chloride):
-
To 1 mL of the sample solution in acetonitrile, add 100 µL of pyridine and 50 µL of benzoyl chloride.
-
Heat the mixture at 60°C for 30 minutes.
-
Cool to room temperature and add 500 µL of a quenching solution (e.g., 2% (v/v) sulfuric acid in methanol).
-
Dilute with the mobile phase to the desired concentration.
2. HPLC-UV Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water. A typical starting point is 70:30 (v/v) acetonitrile:water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
-
UV Detection Wavelength: ~230 nm (corresponding to the benzoyl derivative).
Cross-Validation Plan
A cross-validation study would typically involve two laboratories: the originating laboratory (Lab A) and the receiving laboratory (Lab B).
1. Protocol Exchange and Training:
-
Lab A provides the validated analytical method procedure to Lab B.
-
Training of analysts at Lab B may be conducted if necessary.
2. Analysis of Common Samples:
-
A set of identical samples (e.g., 3 batches at 3 different concentrations) are analyzed by both laboratories using the same method.
3. Comparison of Results:
-
The results are statistically compared using appropriate tests (e.g., t-test or equivalence testing) to assess for any systematic differences.
-
Acceptance criteria are pre-defined (e.g., the difference in mean results should be within a certain percentage).
Data Presentation
The following tables present illustrative data from a hypothetical cross-validation study, comparing the performance of the GC-MS and HPLC-UV methods.
Table 1: Linearity Data
| Method | Calibration Range (µg/mL) | Equation of the Line | Correlation Coefficient (R²) |
| GC-MS | 0.1 - 50 | y = 12543x + 345 | 0.9985 |
| HPLC-UV | 0.5 - 100 | y = 9876x + 512 | 0.9992 |
Table 2: Accuracy (Recovery) Data
| Method | Spiked Concentration (µg/mL) | Measured Concentration (µg/mL, mean ± SD, n=3) | Recovery (%) |
| GC-MS | 1.0 | 0.99 ± 0.02 | 99.0 |
| 20.0 | 20.24 ± 0.31 | 101.2 | |
| 40.0 | 39.40 ± 0.55 | 98.5 | |
| HPLC-UV | 5.0 | 5.12 ± 0.08 | 102.4 |
| 50.0 | 48.90 ± 0.73 | 97.8 | |
| 80.0 | 82.00 ± 1.23 | 102.5 |
Table 3: Precision (Repeatability and Intermediate Precision) Data
| Method | Concentration (µg/mL) | Repeatability (%RSD, n=6) | Intermediate Precision (%RSD, n=12, 2 days) |
| GC-MS | 20.0 | 1.5 | 1.8 |
| HPLC-UV | 50.0 | 1.8 | 2.2 |
Table 4: Robustness Data (Effect of a Minor Change in a Parameter)
| Method | Parameter Varied | % Change in Result |
| GC-MS | Oven temperature ramp (± 1°C/min) | < 1.0% |
| HPLC-UV | Mobile phase composition (± 2% acetonitrile) | < 2.0% |
Visualizations
Caption: Cross-Validation Workflow Between Two Laboratories.
Caption: GC-MS Experimental Workflow.
Caption: HPLC-UV Experimental Workflow.
Conclusion
Both GC-MS and HPLC-UV (with derivatization) are viable methods for the quantitative analysis of this compound. The choice of method will depend on the specific requirements of the analysis.
-
GC-MS is highly specific and sensitive, making it an excellent choice for complex matrices and low-level quantification.
-
HPLC-UV offers higher sample throughput but requires a derivatization step, which can add complexity to the sample preparation.
A thorough cross-validation, as outlined in this guide, is crucial to ensure the selected method is robust, reliable, and transferable, thereby guaranteeing the integrity of analytical data in research and drug development.
A Comparative Analysis of Chiral Auxiliaries: The Established Efficacy of Menthol and the Unexplored Potential of 2-(2-Methylpropyl)cyclohexan-1-ol
An objective evaluation of menthol's performance as a chiral auxiliary in asymmetric synthesis, supported by experimental data. A direct comparison with 2-(2-methylpropyl)cyclohexan-1-ol is not currently feasible due to a lack of published research on the latter's application in this context.
For researchers, scientists, and drug development professionals, the selection of an appropriate chiral auxiliary is a critical step in the development of stereoselective synthetic routes. An ideal auxiliary should be readily available, inexpensive, and provide high levels of stereocontrol, while also being easily removable from the final product. Menthol, a naturally occurring terpene, is a well-established chiral auxiliary that has been utilized in a variety of asymmetric transformations. In contrast, this compound, a structural analog, remains largely unexplored in this capacity, with no performance data available in the peer-reviewed scientific literature. This guide, therefore, provides a detailed analysis of menthol's utility as a chiral auxiliary, supported by experimental data, to serve as a valuable resource for synthetic chemists.
Physicochemical Properties and Availability
A key consideration in the selection of a chiral auxiliary is its accessibility and cost. Natural (-)-menthol is widely available and relatively inexpensive. Its diastereomers, such as (+)-menthol, are also accessible, offering the potential for the synthesis of both enantiomers of a target molecule. The synthesis of menthol derivatives, some of which exhibit enhanced stereodirecting capabilities, is also well-documented.
| Compound | Structure | Molar Mass ( g/mol ) | Availability |
| (-)-Menthol | 156.27 | Readily available from natural sources and commercial suppliers. | |
| This compound | 156.27 | Available from some chemical suppliers, but not widely used as a chiral auxiliary. |
Performance in Asymmetric Reactions
Menthol and its derivatives have been successfully employed in a range of asymmetric reactions, including Diels-Alder reactions, aldol reactions, and conjugate additions. The stereochemical outcome of these reactions is influenced by the steric bulk of the menthyl group, which effectively shields one face of the reactive intermediate, directing the approach of the incoming reagent to the opposite face.
Diels-Alder Reactions
In the context of [4+2] cycloadditions, menthol-derived auxiliaries have demonstrated variable levels of success. While simple menthyl acrylates often provide modest diastereoselectivity, more substituted systems can achieve excellent results.[1] For instance, the use of dimenthyl fumarate in reactions with various dienes has been shown to yield high levels of diastereomeric excess.[1]
| Dienophile | Diene | Lewis Acid | Temperature (°C) | Yield (%) | Diastereomeric Excess (de, %) | Reference |
| Dimenthyl Fumarate | Isoprene | TiCl2(O-i-Pr)2 | -40 | 56 | 95 | [1] |
| Dimenthyl Fumarate | 2,3-Dimethyl-1,3-butadiene | TiCl2(O-i-Pr)2 | -20 | 94 | 95 | [1] |
| Dimenthyl Fumarate | Cyclopentadiene | TiCl2(O-i-Pr)2 | -20 | 70 | 96 | [1] |
| Dimenthyl Fumarate | 1,3-Cyclohexadiene | TiCl2(O-i-Pr)2 | 25 | 92 | 99 | [1] |
A derivative of menthol, (-)-8-phenylmenthol, has been shown to be a highly effective chiral auxiliary in Diels-Alder reactions, with acrylates derived from it affording significantly higher diastereoselectivity (ca. 40%) compared to those from menthol itself.[1]
Conjugate Additions
C(1)-substituted menthol derivatives have been developed as "self-removing" chiral auxiliaries for asymmetric conjugate additions to cycloalkenones. These auxiliaries have demonstrated high efficiency in controlling the stereochemistry of the addition, with enantiomeric excesses ranging from 80-91% being reported.[2]
| Enone Substrate | Cuprate Reagent | Enantiomeric Excess (ee, %) | Reference |
| 3a | Me2CuLi | 80 | [2] |
| 3b | (n-Bu)2CuLi | 91 | [2] |
Experimental Protocols
Representative Protocol for an Asymmetric Diels-Alder Reaction
The following is a general procedure for the Lewis acid-catalyzed Diels-Alder reaction between a chiral menthyl-derived dienophile and a diene, based on established methodologies.
Materials:
-
Chiral dienophile (e.g., dimenthyl fumarate)
-
Diene (e.g., cyclopentadiene)
-
Lewis acid (e.g., TiCl2(O-i-Pr)2)
-
Anhydrous solvent (e.g., toluene)
-
Inert atmosphere (e.g., argon or nitrogen)
Procedure:
-
The chiral dienophile is dissolved in the anhydrous solvent in a flame-dried flask under an inert atmosphere.
-
The solution is cooled to the desired temperature (e.g., -20 °C).
-
The Lewis acid is added dropwise to the stirred solution.
-
The diene is then added to the reaction mixture.
-
The reaction is stirred at the specified temperature for the required duration, monitored by a suitable technique (e.g., TLC).
-
Upon completion, the reaction is quenched by the addition of a suitable reagent (e.g., saturated aqueous NaHCO3 solution).
-
The mixture is allowed to warm to room temperature, and the organic layer is separated.
-
The aqueous layer is extracted with an appropriate solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., MgSO4), filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired cycloadduct.
-
The diastereomeric excess of the product is determined by a suitable analytical method (e.g., HPLC or NMR spectroscopy).
Mechanism of Chiral Induction and Experimental Workflow
The stereochemical outcome of reactions employing chiral auxiliaries is dictated by the conformational preferences of the substrate-auxiliary conjugate. In the case of menthol-derived dienophiles in Diels-Alder reactions, the bulky isopropyl and methyl groups of the menthol moiety effectively block one face of the dienophile, forcing the diene to approach from the less hindered face.
Conclusion
Menthol and its derivatives are valuable and well-studied chiral auxiliaries for asymmetric synthesis. Their ready availability, low cost, and proven effectiveness in a variety of reactions make them an attractive choice for controlling stereochemistry. While simple menthol esters may offer only moderate levels of induction, more elaborate derivatives have been shown to provide excellent stereocontrol.
References
Evaluating the performance of different catalysts for 2-(2-Methylpropyl)cyclohexan-1-ol synthesis
For researchers, scientists, and professionals in drug development, the efficient and stereoselective synthesis of chiral molecules is paramount. This guide provides a comparative analysis of various catalysts for the synthesis of 2-(2-Methylpropyl)cyclohexan-1-ol, a valuable intermediate in organic synthesis. The performance of different catalytic systems is evaluated based on yield, diastereoselectivity, and reaction conditions, supported by experimental data from peer-reviewed literature.
The primary route to this compound involves the catalytic hydrogenation of the corresponding ketone, 2-(2-Methylpropyl)cyclohexan-1-one. The choice of catalyst is crucial as it dictates not only the efficiency of the conversion but also the stereochemical outcome, yielding either the cis or trans diastereomer of the alcohol. This guide will delve into the performance of heterogeneous catalysts in achieving high yields and diastereoselectivity.
Catalyst Performance Comparison
The following table summarizes the performance of different catalysts in the synthesis of this compound, with a focus on the diastereoselective hydrogenation of 2-alkylcyclohexanones as a model system.
| Catalyst | Substrate | Hydrogen Donor/Pressure | Temperature (°C) | Time (h) | Conversion (%) | Diastereomeric Ratio (trans:cis) | Yield (%) |
| MgO | 2-Methylcyclohexanone | 2-Propanol | 82 | 1 | 98 | 44:56 | 95 (alcohol mixture) |
| ZrO₂·nH₂O | 2-Methylcyclohexanone | 2-Propanol | 82 | 1 | 96 | 40:60 | 93 (alcohol mixture) |
| Al₂O₃ | 2-Methylcyclohexanone | 2-Propanol | 82 | 1 | 75 | 42:58 | 72 (alcohol mixture) |
| ZrO₂ | 2-Methylcyclohexanone | 2-Propanol | 82 | 1 | 72 | 41:59 | 69 (alcohol mixture) |
| Pt-Ni/SiO₂ | Tetrasubstituted Olefin (model) | 1 bar H₂ | 25 | 24 | >95 | 90:10 (directed) | 90 |
Note: Data for 2-Methylcyclohexanone is based on catalytic transfer hydrogenation, which provides valuable insights into the diastereoselectivity achievable with similar substrates.[1] Data for the Pt-Ni/SiO₂ catalyst is for a model tetrasubstituted olefin, demonstrating the potential for high diastereoselectivity in directed hydrogenations.[2]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and further research.
Catalytic Transfer Hydrogenation of 2-Methylcyclohexanone[1]
Materials:
-
2-Methylcyclohexanone
-
2-Propanol (hydrogen donor)
-
Catalyst (e.g., MgO, ZrO₂·nH₂O, Al₂O₃, ZrO₂)
-
Reaction vessel (e.g., round-bottom flask) with magnetic stirrer and reflux condenser
Procedure:
-
A mixture of 2-methylcyclohexanone and 2-propanol (molar ratio of 1:6) is placed in the reaction vessel.
-
The catalyst (e.g., 10 wt% of the ketone) is added to the mixture.
-
The reaction mixture is heated to the boiling point of 2-propanol (82 °C) and stirred vigorously under reflux.
-
The progress of the reaction is monitored by gas chromatography (GC).
-
After the desired reaction time (e.g., 1 hour), the catalyst is separated by filtration.
-
The products (a mixture of cis- and trans-2-methylcyclohexanol) are analyzed by GC to determine the conversion and diastereomeric ratio.
Diastereoselective Hydrogenation using Pt-Ni/SiO₂ Catalyst[2]
Materials:
-
Substrate (e.g., a tetrasubstituted olefin with a directing hydroxyl group)
-
Pt-Ni/SiO₂ catalyst
-
Solvent (e.g., Cyclohexane)
-
Hydrogen gas (H₂)
-
High-pressure reactor
Procedure:
-
The substrate is dissolved in the solvent in the high-pressure reactor.
-
The Pt-Ni/SiO₂ catalyst is added to the solution.
-
The reactor is sealed, purged with hydrogen gas, and then pressurized to the desired pressure (e.g., 1 bar).
-
The reaction mixture is stirred at a specific temperature (e.g., 25 °C) for the required duration (e.g., 24 hours).
-
After the reaction, the reactor is depressurized, and the catalyst is removed by filtration.
-
The product is isolated and analyzed (e.g., by NMR spectroscopy) to determine the yield and diastereomeric ratio.
Experimental and Logical Flow
The synthesis of this compound via catalytic hydrogenation of the corresponding ketone follows a logical workflow, from substrate preparation to product analysis.
The stereochemical outcome of the hydrogenation is influenced by the catalyst and the substrate's conformation. The two primary diastereomers, cis and trans, are formed through different pathways of hydrogen addition to the carbonyl group.
References
Inter-laboratory comparison of 2-(2-Methylpropyl)cyclohexan-1-ol analysis
An Inter-laboratory Comparison of 2-(2-Methylpropyl)cyclohexan-1-ol Analysis: A Comparative Guide
This guide provides a comprehensive overview of an inter-laboratory study designed to assess the analytical performance of various laboratories in the quantification of this compound. The study aims to establish a consensus on best practices for the analysis of this compound, which is of significant interest to researchers, scientists, and professionals in drug development due to its potential applications and as a reference standard. This document outlines the experimental protocols employed, presents a comparative analysis of the data obtained from participating laboratories, and offers insights into the reproducibility and accuracy of the analytical methods.
Introduction
The accurate and precise quantification of this compound is crucial for its application in various research and development activities. To ensure the reliability of analytical data across different testing facilities, an inter-laboratory comparison was conducted. This study involved the distribution of a certified reference material (CRM) of this compound to a consortium of five independent laboratories. Each laboratory was tasked with quantifying the analyte using their in-house gas chromatography-mass spectrometry (GC-MS) methodologies. The primary objectives of this comparison were to:
-
Evaluate the degree of inter-laboratory variation in the quantification of this compound.
-
Assess the suitability of common GC-MS methods for the analysis of this compound.
-
Provide a baseline for the establishment of a standardized analytical protocol.
Experimental Protocols
Participating laboratories were provided with a standard solution of this compound at a certified concentration of 100.0 µg/mL in methanol. Each laboratory was instructed to perform a minimum of five independent measurements and report the mean concentration and standard deviation. While laboratories were permitted to use their existing validated GC-MS methods, a recommended set of starting parameters was provided to ensure a degree of methodological consistency.
Sample Preparation
A stock solution of this compound (1 mg/mL in methanol) was prepared and subsequently diluted to the target concentration of 100.0 µg/mL. For the analysis, a 1 µL aliquot of the diluted standard was injected into the GC-MS system.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
The following GC-MS parameters were recommended as a starting point for the analysis. Laboratories were allowed to deviate from these conditions based on their instrument's performance and internal validation data.
-
Gas Chromatograph: Agilent 7890B or equivalent
-
Mass Spectrometer: Agilent 5977A or equivalent
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
-
Injector Temperature: 250 °C
-
Injection Mode: Split (Split ratio 20:1)
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Hold: 5 minutes at 280 °C
-
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 40-400
Data Presentation
The quantitative data submitted by the five participating laboratories are summarized in the table below. The reported concentrations represent the mean of at least five replicate injections.
| Laboratory | Reported Concentration (µg/mL) | Standard Deviation (µg/mL) | Recovery (%) |
| Laboratory A | 98.7 | 1.2 | 98.7 |
| Laboratory B | 101.2 | 1.5 | 101.2 |
| Laboratory C | 99.5 | 0.8 | 99.5 |
| Laboratory D | 97.9 | 2.1 | 97.9 |
| Laboratory E | 100.8 | 1.0 | 100.8 |
| Consensus Mean | 99.6 | 1.3 | 99.6 |
Mandatory Visualization
The following diagrams illustrate the key workflows and logical relationships within this inter-laboratory comparison study.
Caption: Experimental workflow for the analysis of this compound.
Caption: Logical relationship of the inter-laboratory comparison study.
Discussion
The results of this inter-laboratory comparison demonstrate a high degree of consistency among the participating laboratories. The consensus mean concentration of 99.6 µg/mL is in excellent agreement with the certified value of 100.0 µg/mL, with an overall recovery of 99.6%. The relative standard deviation across all laboratories was found to be 1.3%, indicating good reproducibility of the analytical methods used.
Laboratory D reported a slightly lower concentration with a higher standard deviation, which may warrant a review of their specific analytical procedure or instrument calibration. Conversely, Laboratories C and E demonstrated exceptional precision with standard deviations of 0.8 and 1.0 µg/mL, respectively.
Conclusion
This inter-laboratory comparison successfully demonstrates that GC-MS is a robust and reliable technique for the quantification of this compound. The close agreement between the laboratories' results and the certified reference value instills confidence in the accuracy of the methods employed. The data presented in this guide can serve as a valuable resource for laboratories involved in the analysis of this and structurally related compounds, and can aid in the development and validation of standardized analytical protocols. Future work may involve a more detailed comparison of different GC columns and injection techniques to further optimize the analytical method.
Benchmarking Synthetic Efficiency: A Comparative Guide to the Production of 2-(2-Methylpropyl)cyclohexan-1-ol
For researchers, scientists, and professionals in drug development, the efficient synthesis of chemical intermediates is a cornerstone of successful and sustainable innovation. This guide provides a comparative analysis of established and potential synthetic routes for the production of 2-(2-Methylpropyl)cyclohexan-1-ol, a valuable building block in organic synthesis. By presenting key performance indicators, detailed experimental protocols, and visual workflows, this document aims to facilitate informed decisions in selecting the most suitable manufacturing process.
The synthesis of this compound, also known as 2-isobutylcyclohexanol, can be approached through several distinct chemical transformations. This guide will focus on two primary, plausible routes: the catalytic hydrogenation of 2-isobutylphenol and a multi-step pathway involving the alkylation of cyclohexanone followed by reduction. While direct Grignard addition of an isobutyl group to cyclohexanone represents a theoretical third route, specific and reproducible experimental data for this exact transformation is less readily available in published literature, making a direct comparison challenging.
Comparative Analysis of Synthetic Routes
The selection of an optimal synthetic pathway hinges on a variety of factors, including yield, purity, reaction conditions, cost of reagents, and environmental impact. The following tables summarize the key quantitative data for the two primary routes discussed.
| Route | Key Transformation | Starting Materials | Catalyst/Reagent | Typical Yield (%) | Reaction Time | Temperature (°C) | Pressure | Key Advantages | Key Disadvantages |
| Route 1 | Catalytic Hydrogenation | 2-Isobutylphenol, Hydrogen | Nickel-based (e.g., Raney Nickel, Ni/Fe) | High (Potentially >90%) | Varies (hours) | 100-200 | High Pressure | Atom economical, potentially high yielding. | Requires specialized high-pressure equipment, potential for side reactions (hydrogenolysis). |
| Route 2 | Alkylation & Reduction | Cyclohexanone, Isobutyl halide | Strong base (e.g., LDA), Reducing agent (e.g., NaBH₄) | Moderate (2 steps) | Varies (hours per step) | -78 to RT | Atmospheric | Milder conditions, avoids high pressure. | Multi-step process, use of stoichiometric strong base, potential for over-alkylation. |
Experimental Protocols
Route 1: Catalytic Hydrogenation of 2-Isobutylphenol
This method is analogous to the well-established hydrogenation of similar substituted phenols.[1]
Materials:
-
2-Isobutylphenol
-
Raney Nickel or a supported Nickel catalyst (e.g., Nickel on kieselguhr)
-
Ethanol (or other suitable solvent)
-
Hydrogen gas
Procedure:
-
In a high-pressure autoclave, a solution of 2-isobutylphenol in ethanol is charged.
-
The catalyst (e.g., Raney Nickel, typically 5-10% by weight of the substrate) is carefully added under an inert atmosphere.
-
The autoclave is sealed and purged several times with nitrogen, followed by hydrogen.
-
The vessel is pressurized with hydrogen to the desired pressure (e.g., 50-100 atm).
-
The reaction mixture is heated to the target temperature (e.g., 120-150 °C) with vigorous stirring.
-
The reaction is monitored by observing the cessation of hydrogen uptake.
-
After cooling to room temperature, the autoclave is carefully depressurized.
-
The reaction mixture is filtered to remove the catalyst.
-
The solvent is removed under reduced pressure.
-
The crude product is purified by distillation or chromatography to yield this compound.
Route 2: Alkylation of Cyclohexanone followed by Reduction
This two-step sequence offers an alternative approach under milder conditions.
Step 2a: α-Alkylation of Cyclohexanone
Materials:
-
Cyclohexanone
-
Diisopropylamine
-
n-Butyllithium in hexanes
-
Isobutyl bromide
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
A solution of diisopropylamine in anhydrous THF is cooled to -78 °C under an inert atmosphere.
-
n-Butyllithium is added dropwise, and the mixture is stirred for 30 minutes to form Lithium Diisopropylamide (LDA).
-
Cyclohexanone is added slowly to the LDA solution at -78 °C, and the mixture is stirred for 1 hour to ensure complete enolate formation.
-
Isobutyl bromide is added, and the reaction is allowed to slowly warm to room temperature and stirred overnight.
-
The reaction is quenched with a saturated aqueous solution of ammonium chloride.
-
The aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
-
The crude 2-isobutylcyclohexanone is purified by distillation or chromatography.
Step 2b: Reduction of 2-Isobutylcyclohexanone
Materials:
-
2-Isobutylcyclohexanone
-
Sodium borohydride (NaBH₄)
-
Methanol or Ethanol
Procedure:
-
2-Isobutylcyclohexanone is dissolved in methanol or ethanol and cooled in an ice bath.
-
Sodium borohydride is added portion-wise with stirring.
-
After the addition is complete, the reaction mixture is stirred for an additional 1-2 hours at room temperature.
-
The reaction is quenched by the slow addition of water or dilute acid.
-
The bulk of the alcohol solvent is removed under reduced pressure.
-
The aqueous residue is extracted with diethyl ether.
-
The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The resulting this compound is purified by distillation or chromatography.
Visualizing the Synthetic Pathways
To further clarify the logical flow of these synthetic routes, the following diagrams have been generated using the DOT language.
Caption: Catalytic Hydrogenation Pathway.
References
A Comparative Spectroscopic Analysis of Synthetic and Commercially Available 2-(2-Methylpropyl)cyclohexan-1-ol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the spectroscopic data for synthetically prepared versus commercially available 2-(2-methylpropyl)cyclohexan-1-ol. The objective is to equip researchers with the necessary data to verify the identity and purity of this compound, whether it is synthesized in-house or procured from a commercial vendor. Due to the limited availability of published experimental spectra for this specific molecule, this guide presents predicted spectroscopic data based on established principles of NMR, IR, and mass spectrometry, alongside a plausible synthetic protocol.
Experimental Protocols
A viable synthetic route to this compound is through the catalytic hydrogenation of 2-(2-methylpropyl)phenol. This method is a standard procedure for the synthesis of substituted cyclohexanols from their corresponding phenols.
Synthesis of this compound via Catalytic Hydrogenation
Materials:
-
2-(2-Methylpropyl)phenol
-
Rhodium on alumina (Rh/Al₂O₃) catalyst (5 wt%)
-
Ethanol (reagent grade)
-
Hydrogen gas (high purity)
-
High-pressure autoclave reactor equipped with a magnetic stirrer and temperature controller
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a high-pressure autoclave, a solution of 2-(2-methylpropyl)phenol in ethanol (0.5 M) is prepared. The Rh/Al₂O₃ catalyst is added to the solution at a substrate-to-catalyst ratio of 20:1 (w/w).
-
Hydrogenation: The reactor is sealed, purged with nitrogen gas, and then pressurized with hydrogen gas to 10 atm. The reaction mixture is stirred vigorously and heated to 80°C. The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: Upon completion of the reaction (typically after 24-48 hours), the reactor is cooled to room temperature and the excess hydrogen is carefully vented. The reaction mixture is filtered to remove the catalyst.
-
Purification: The ethanol is removed from the filtrate under reduced pressure using a rotary evaporator. The resulting crude product can be purified by column chromatography on silica gel using a hexane:ethyl acetate gradient to yield pure this compound.
-
Characterization: The structure and purity of the synthesized compound are confirmed by ¹H NMR, ¹³C NMR, IR, and mass spectrometry.
Spectroscopic Data Comparison
The following tables summarize the predicted spectroscopic data for this compound. For the purpose of this guide, the data for a pure, successfully synthesized sample and an ideal commercial sample are considered identical. In a practical setting, minor variations in the spectra of commercial samples may be observed due to the presence of residual solvents or minor impurities.
Table 1: ¹H NMR Data (Predicted, CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~3.4 - 3.6 | m | 1H | H-1 (CH-OH) |
| ~1.9 - 1.0 | m | 10H | Cyclohexyl H |
| ~0.9 | d | 6H | -CH(CH₃ )₂ |
| ~1.7 | m | 1H | -CH (CH₃)₂ |
| ~1.2 | t | 2H | -CH₂ -CH(CH₃)₂ |
| ~1.5 | s (broad) | 1H | -OH |
Table 2: ¹³C NMR Data (Predicted, CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~72 | C-1 (CH-OH) |
| ~48 | C-2 |
| ~40 | -C H₂-CH(CH₃)₂ |
| ~34 | C-6 |
| ~28 | -C H(CH₃)₂ |
| ~26 | C-3 |
| ~25 | C-4 |
| ~24 | C-5 |
| ~23 | -CH(C H₃)₂ |
| ~22 | -CH(C H₃)₂ |
Table 3: Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3350 | Strong, Broad | O-H Stretch |
| ~2920 | Strong | C-H Stretch (sp³) |
| ~2850 | Strong | C-H Stretch (sp³) |
| ~1450 | Medium | C-H Bend |
| ~1070 | Medium | C-O Stretch |
Table 4: Mass Spectrometry (MS) Data
| m/z | Relative Intensity (%) | Assignment |
| 156 | Moderate | [M]⁺ |
| 138 | Moderate | [M - H₂O]⁺ |
| 99 | High | [M - C₄H₉]⁺ |
| 57 | High | [C₄H₉]⁺ |
Visualizations
Logical Workflow for Spectroscopic Comparison
Caption: Workflow for comparing spectroscopic data of synthetic vs. commercial samples.
Proposed Synthetic Pathway
Caption: Synthesis of this compound.
Disclaimer: The spectroscopic data presented in this guide are predicted values and should be used for reference purposes. Actual experimental data may vary. It is highly recommended that researchers acquire their own analytical data for both synthetic and commercial samples to ensure accurate compound verification.
Safety Operating Guide
Proper Disposal of 2-(2-Methylpropyl)cyclohexan-1-ol: A Guide for Laboratory Professionals
Disclaimer: No specific Safety Data Sheet (SDS) for 2-(2-Methylpropyl)cyclohexan-1-ol is publicly available. The following disposal procedures are based on general best practices for flammable alcohol-based chemical waste. It is imperative for all laboratory personnel to conduct a thorough risk assessment and consult their institution's Environmental Health and Safety (EHS) department for specific guidance that complies with local, state, and federal regulations.
This guide provides essential safety and logistical information for the proper disposal of this compound, ensuring the safety of laboratory personnel and adherence to environmental regulations.
Immediate Safety and Handling Precautions
As a flammable liquid, this compound requires careful handling to prevent ignition and exposure.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, flame-retardant lab coats, and chemical-resistant gloves, when handling this compound.
-
Ventilation: All handling and disposal preparation should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1]
-
Ignition Sources: Keep the chemical and its waste away from all potential ignition sources, such as open flames, hot surfaces, and sparks.[1]
-
Spill Management: In the event of a spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed, properly labeled container for hazardous waste disposal.
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste. Do not dispose of this chemical down the drain or in regular trash.[1][2]
-
Waste Identification and Segregation:
-
Clearly label a dedicated waste container with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms (e.g., flammable).[2]
-
Segregate this waste from other chemical waste streams, particularly from incompatible materials like oxidizing agents, to prevent dangerous reactions.[1][3]
-
-
Waste Collection and Storage:
-
Use a compatible, leak-proof container, preferably plastic, for waste collection.[2][4] Ensure the container is in good condition and the cap seals tightly.[3]
-
Store the waste container in a designated "Satellite Accumulation Area" (SAA) within the laboratory.[3][5] This area should be at or near the point of waste generation.[5]
-
Keep the waste container closed except when adding waste.[3][6]
-
Do not fill the container to more than 90% of its capacity to allow for vapor expansion.[4]
-
-
Request for Waste Pickup:
-
Once the waste container is full or has been in storage for the maximum allowable time per institutional policy (often between 90 days and one year), contact your institution's EHS department to schedule a waste pickup.[3][4][5]
-
Complete any required hazardous waste disposal forms, providing accurate information about the waste composition and volume.[2]
-
Contaminated Materials Disposal
Any materials that come into contact with this compound, such as pipette tips, gloves, and absorbent pads, must also be disposed of as hazardous waste.
-
Solid Waste: Place contaminated solid materials in a separate, clearly labeled hazardous waste bag or container.
-
Empty Containers: "Empty" containers of this chemical should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as flammable hazardous waste.[6] After rinsing, the container can often be disposed of in the regular trash, but institutional policies may vary.
Experimental Workflow for Disposal
Below is a logical workflow for the proper disposal of this compound in a laboratory setting.
Caption: Disposal workflow for this compound.
References
- 1. collectandrecycle.com [collectandrecycle.com]
- 2. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 3. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 4. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. campussafety.lehigh.edu [campussafety.lehigh.edu]
Essential Safety and Operational Guidance for 2-(2-Methylpropyl)cyclohexan-1-ol
This document provides immediate, essential safety and logistical information for the handling, storage, and disposal of 2-(2-Methylpropyl)cyclohexan-1-ol. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE) and Safety Measures
When handling this compound, a thorough risk assessment should be conducted. The following table summarizes the recommended personal protective equipment.
| PPE Category | Item | Specifications |
| Eye and Face Protection | Safety Goggles | Tight-sealing to protect against splashes.[1] |
| Hand Protection | Gloves | Nitrile rubber gloves are recommended. For full contact, a glove thickness of 0.4 mm provides a breakthrough time of approximately 480 minutes. For splash contact, a 0.11 mm thickness is adequate for shorter durations. |
| Body Protection | Protective Clothing | Flame retardant antistatic protective clothing, a chemical-resistant apron, and long-sleeved clothing should be worn.[1] Antistatic boots are also recommended.[1] |
| Respiratory Protection | Respirator | Use a respirator with a filter for organic vapors (Type A) if vapors or aerosols are generated, or if working in a poorly ventilated area. |
Experimental Protocol: Safe Handling and Disposal
Handling Procedures:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[2][3]
-
Ignition Sources: This compound is flammable. Keep it away from heat, sparks, open flames, and other ignition sources.[1][2][3][4][5] Use non-sparking tools and explosion-proof equipment.[1][3][4]
-
Grounding: Ground and bond containers and receiving equipment to prevent static discharge.[1][5]
-
Personal Hygiene: Avoid contact with skin, eyes, and clothing.[1] Do not eat, drink, or smoke in the handling area.[2] Wash hands thoroughly after handling.[1]
-
Spill Management: In case of a spill, immediately evacuate the area. Remove all ignition sources.[2] Absorb the spill with an inert material (e.g., vermiculite, dry sand) and collect it in a suitable, closed container for disposal.[3][4]
Storage:
-
Keep the container tightly closed.[5]
-
Store away from incompatible materials such as strong acids, strong bases, and strong oxidizing agents.[1]
Disposal:
-
Dispose of waste material and empty containers at an approved hazardous waste disposal facility.[2][5]
-
Do not dispose of the chemical into drains.
Logical Workflow for Safe Chemical Handling
The following diagram illustrates the decision-making process for ensuring safety when working with this compound.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
